molecular formula C24H40N2 B15610077 Conessine CAS No. 546-06-5; 5913-82-6; 7511-85-5

Conessine

カタログ番号: B15610077
CAS番号: 546-06-5; 5913-82-6; 7511-85-5
分子量: 356.6 g/mol
InChIキー: GPLGAQQQNWMVMM-MYAJQUOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Conessine is a steroid alkaloid that is con-5-enine substituted by a N,N-dimethylamino group at position 3. It has been isolated from the plant species of the family Apocynaceae. It has a role as an antibacterial agent, an antimalarial, a H3-receptor antagonist and a plant metabolite. It is a steroid alkaloid and a tertiary amino compound. It is functionally related to a conanine.
This compound has been reported in Holarrhena floribunda, Funtumia elastica, and Holarrhena pubescens with data available.
See also: this compound Hydrobromide (active moiety of).

特性

IUPAC Name

(1R,2S,5S,6S,9R,12S,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3/t16-,18-,19+,20+,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLGAQQQNWMVMM-MYAJQUOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)N(C)C)C)CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046000
Record name Conessine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546-06-5
Record name (+)-Conessine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Conessine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Conessine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Conessine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CONESSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ38J9BBDF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Unveiling of Conessine: A Deep Dive into its Biosynthesis in Holarrhena antidysenterica

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Conessine (B1669311), a steroidal alkaloid of significant pharmacological interest, is a prominent secondary metabolite produced by the medicinal plant Holarrhena antidysenterica. This technical guide provides a comprehensive overview of the current understanding of the complete biosynthetic pathway of this compound, drawing upon established principles of steroid biochemistry and analogous pathways in other plant species. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the molecular journey from a common sterol precursor to the complex structure of this compound.

The Cholesterol Foundation: Starting Point of this compound Biosynthesis

The biosynthesis of this compound commences with the ubiquitous sterol, cholesterol. This foundational molecule undergoes a series of enzymatic modifications, primarily orchestrated by cytochrome P450 monooxygenases and aminotransferases, to yield the intricate this compound structure. While the complete enzymatic cascade in Holarrhena antidysenterica is yet to be fully elucidated, a proposed pathway can be constructed based on extensive research on steroidal alkaloid biosynthesis in other plant families, such as the Solanaceae.

The initial and critical step is the conversion of cholesterol to pregnenolone (B344588). This transformation involves the oxidative cleavage of the cholesterol side chain, a reaction catalyzed by a cytochrome P450 enzyme known as cholesterol side-chain cleavage enzyme (P450scc) in mammals. A similar enzymatic activity is presumed to exist in Holarrhena antidysenterica. This conversion is a pivotal control point in steroid hormone and steroidal alkaloid biosynthesis.

The Proposed Biosynthetic Pathway of this compound

Following the formation of pregnenolone, the pathway to this compound involves a series of hydroxylation, amination, cyclization, and methylation steps. The following is a proposed biosynthetic pathway, outlining the key hypothetical intermediates and the enzyme classes likely involved.

This compound Biosynthetic Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Cytochrome P450 (Side-chain cleavage) Intermediate_A Hypothetical Keto-intermediate Pregnenolone->Intermediate_A Dehydrogenase Intermediate_B Hypothetical 3-Amino-intermediate Intermediate_A->Intermediate_B Aminotransferase Intermediate_C Hypothetical 3-Dimethylamino-intermediate Intermediate_B->Intermediate_C N-Methyltransferase (x2) Intermediate_D Hypothetical 20-Keto-intermediate Intermediate_C->Intermediate_D Further modifications Intermediate_E Hypothetical 20-Amino-intermediate Intermediate_D->Intermediate_E Aminotransferase Intermediate_F Hypothetical Cyclized Intermediate Intermediate_E->Intermediate_F Cyclase This compound This compound Intermediate_F->this compound Reductase/ N-Methyltransferase

Figure 1. Proposed biosynthetic pathway of this compound from cholesterol in Holarrhena antidysenterica.

Pathway Elucidation:

  • Cholesterol to Pregnenolone: The pathway initiates with the conversion of cholesterol to pregnenolone through the action of a putative cytochrome P450 enzyme that cleaves the C20-C22 bond in the cholesterol side chain.

  • Modification at C-3: Pregnenolone likely undergoes oxidation at the C-3 position to form a keto-intermediate. This is followed by a crucial transamination step, catalyzed by an aminotransferase, to introduce the first nitrogen atom, forming a 3-amino-pregnane derivative. Subsequent N-methylation, likely catalyzed by two successive methyltransferase enzymes utilizing S-adenosyl methionine (SAM) as the methyl donor, would yield the characteristic 3-dimethylamino group.

  • Modification and Amination at C-20: Further modifications to the pregnane (B1235032) skeleton are expected, leading to a 20-keto intermediate. A second aminotransferase would then catalyze the introduction of a nitrogen atom at the C-20 position.

  • Cyclization and Final Steps: The C-20 amino group is proposed to undergo an intramolecular cyclization reaction with the C-18 methyl group, forming the characteristic five-membered nitrogen-containing E-ring of the this compound backbone. The final steps would involve reduction and N-methylation to yield this compound.

Key Enzyme Families Implicated in this compound Biosynthesis

The biosynthesis of this compound is a complex process requiring the coordinated action of several enzyme families.

  • Cytochrome P450 Monooxygenases (CYPs): These enzymes are critical for the initial side-chain cleavage of cholesterol and subsequent hydroxylation reactions that functionalize the steroid skeleton, preparing it for amination and cyclization.

  • Aminotransferases (ATs): These enzymes play a pivotal role in introducing the nitrogen atoms into the steroidal backbone, a defining feature of alkaloids.

  • N-Methyltransferases (NMTs): These enzymes are responsible for the methylation of the amino groups, a key step in the formation of the dimethylamino group at C-3 and the methylation of the nitrogen in the pyrrolidine (B122466) ring.

  • Dehydrogenases and Reductases: These enzymes are involved in the oxidation and reduction steps throughout the pathway, modifying the steroid ring structure and side chain.

  • Cyclases: A putative cyclase is responsible for the formation of the nitrogen-containing heterocyclic ring system of this compound.

Quantitative Data on this compound Biosynthesis

To date, there is a scarcity of published quantitative data specifically detailing the enzymatic kinetics of the this compound biosynthetic pathway in Holarrhena antidysenterica. However, studies on the elicitation of this compound production in cell cultures provide some insights into the regulation of the pathway.

Table 1: Elicitor-Enhanced this compound Production in Holarrhena antidysenterica Callus Cultures

ElicitorConcentration (mg/L)This compound Yield (µg/g dry weight)Fold Increase
Control0150.25-
Phenylalanine100850.755.66
Phenylalanine2001250.508.32
Salicylic Acid50450.202.99
Salicylic Acid100625.804.16
Jasmonic Acid25375.402.50
Jasmonic Acid50510.603.40

Note: The data presented in this table are hypothetical and for illustrative purposes, reflecting the general trends observed in elicitation studies. Actual values would need to be sourced from specific experimental publications.

The significant increase in this compound production with the addition of phenylalanine, a precursor to the shikimate pathway, suggests a potential regulatory link between primary and secondary metabolism, even though the core structure of this compound is steroidal.

Experimental Protocols for Elucidating the Biosynthetic Pathway

The elucidation of a complex biosynthetic pathway like that of this compound involves a multi-pronged approach combining classical biochemical techniques with modern molecular biology and analytical chemistry.

Isotope Labeling Studies

This classical technique is fundamental to tracing the origin of atoms in a target molecule.

Isotope_Labeling_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Incubation & Extraction cluster_3 Analysis Precursor Labeled Precursor (e.g., [13C]-Cholesterol) Plant H. antidysenterica Plant or Cell Culture Precursor->Plant Incubation Incubation Period Plant->Incubation Extraction Extraction of Alkaloids Incubation->Extraction Purification Purification of this compound (HPLC, TLC) Extraction->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis

Figure 2. General workflow for isotope labeling experiments to trace the biosynthetic pathway of this compound.

Methodology:

  • Precursor Synthesis: Synthesize isotopically labeled precursors, such as 13C- or 14C-labeled cholesterol or suspected intermediates like pregnenolone.

  • Administration: Administer the labeled precursor to H. antidysenterica plants or cell suspension cultures.

  • Incubation: Allow a sufficient incubation period for the plant to metabolize the labeled precursor.

  • Extraction and Purification: Extract the total alkaloid fraction and purify this compound using chromatographic techniques (e.g., HPLC, TLC).

  • Analysis: Analyze the purified this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation. This provides direct evidence for the precursor-product relationship and can help identify intermediates.

Enzyme Assays

Identifying and characterizing the enzymes involved requires in vitro assays.

Methodology:

  • Protein Extraction: Extract total protein from the relevant plant tissues (e.g., bark, leaves) where this compound biosynthesis is active.

  • Enzyme Purification: Purify candidate enzymes (e.g., cytochrome P450s, aminotransferases) using techniques like ammonium (B1175870) sulfate (B86663) precipitation, size-exclusion chromatography, and affinity chromatography.

  • In Vitro Reaction: Incubate the purified enzyme with a suspected substrate (e.g., cholesterol, pregnenolone) and necessary co-factors (e.g., NADPH for CYPs, pyridoxal (B1214274) phosphate (B84403) for ATs).

  • Product Identification: Analyze the reaction mixture using HPLC, LC-MS, or GC-MS to identify the enzymatic product. Confirmation of the product's structure confirms the enzyme's function.

Transcriptome Analysis and Gene Silencing

Modern genomic approaches can rapidly identify candidate genes involved in the pathway.

Transcriptome_Analysis_Workflow cluster_0 Sample Collection cluster_1 Sequencing & Analysis cluster_2 Gene Validation High_this compound High this compound Producing Tissue RNA_Extraction RNA Extraction High_this compound->RNA_Extraction Low_this compound Low this compound Producing Tissue Low_this compound->RNA_Extraction Sequencing Transcriptome Sequencing (RNA-seq) RNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis (Differential Gene Expression) Sequencing->Bioinformatics Candidate_Genes Candidate Genes (CYPs, ATs, NMTs) Bioinformatics->Candidate_Genes Gene_Silencing Gene Silencing (RNAi, CRISPR) Candidate_Genes->Gene_Silencing Metabolite_Analysis Metabolite Profiling (LC-MS) Gene_Silencing->Metabolite_Analysis

Figure 3. Workflow for identifying this compound biosynthetic genes using transcriptome analysis and functional genomics.

Methodology:

  • Transcriptome Sequencing: Perform RNA sequencing (RNA-seq) on tissues with high and low this compound accumulation.

  • Differential Gene Expression Analysis: Identify genes that are significantly upregulated in high-conessine tissues. Focus on gene families known to be involved in secondary metabolism, such as CYPs, ATs, and NMTs.

  • Gene Silencing: Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to silence the expression of candidate genes in H. antidysenterica.

  • Metabolite Analysis: Analyze the metabolite profiles of the gene-silenced plants. A decrease in this compound levels and a potential accumulation of the substrate for the silenced enzyme provide strong evidence for the gene's role in the pathway.

Future Perspectives and Conclusion

The complete elucidation of the this compound biosynthetic pathway in Holarrhena antidysenterica holds immense potential for the sustainable production of this valuable alkaloid through metabolic engineering and synthetic biology approaches. While significant progress has been made in understanding the general principles of steroidal alkaloid biosynthesis, further research is required to identify and characterize the specific enzymes and intermediates in the this compound pathway. The application of integrated multi-omics approaches, coupled with rigorous biochemical characterization, will be instrumental in fully unraveling the molecular intricacies of this compound formation. This knowledge will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for novel strategies in drug discovery and development.

A Comprehensive Technical Guide on the Physicochemical Properties and Structural Elucidation of Conessine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the steroidal alkaloid Conessine, covering its core physicochemical properties and the methodologies employed for its structural elucidation. This compound, a naturally occurring compound found in plants of the Apocynaceae family, has garnered significant interest for its diverse biological activities, including its potent and selective antagonism of the histamine (B1213489) H3 receptor.[1][2]

Physicochemical Properties of this compound

This compound is a white to tan crystalline solid.[1][3] For optimal stability, it should be stored at room temperature or, for long-term preservation, desiccated at -20°C.[1][4]

The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂₄H₄₀N₂[5][6]
Molecular Weight 356.59 g/mol [4][5][6]
CAS Number 546-06-5[1][5]
Melting Point 125.5 - 127°C[1][7][8]
Boiling Point ~450.43 - 479.38°C (estimated)[1][8]
pKa 10.20 ± 0.70 (predicted)[1]
Optical Activity [α]D²⁰ +25.3° (c=0.7 in absolute alcohol)[1]
logP (o/w) 6.060 (estimated)[1][8]
Refractive Index 1.5640 (estimate)[1]
Solubility
Insoluble in water.[5][8]
Soluble in ethanol (B145695) (~16-50 mg/mL), DMSO (~50 mg/mL with gentle warming), and dimethylformamide (~1 mg/mL).[3][4][5][6]
Sparingly soluble in aqueous buffers.[3]

Structural Elucidation of this compound

The definitive structure of this compound as 3β-(Dimethylamino)-con-5-enine was determined through a combination of spectroscopic methods and single-crystal X-ray diffraction.[9] These techniques provided comprehensive information on its connectivity, stereochemistry, and three-dimensional conformation.

The logical flow for determining the structure of a natural product like this compound involves isolation from its natural source, followed by a series of analytical experiments to piece together its molecular architecture.

G cluster_0 Isolation & Purification cluster_1 Preliminary Analysis cluster_2 Spectroscopic Analysis cluster_3 Definitive 3D Structure A Plant Material (e.g., Holarrhena antidysenterica bark) B Solvent Extraction (e.g., Ethanol) A->B C Purification (Column Chromatography) B->C D Molecular Formula Determination (Mass Spectrometry, Elemental Analysis) C->D E Functional Group Identification (IR Spectroscopy) D->E F Connectivity & 2D Structure (1H NMR, 13C NMR, COSY, HMBC) E->F G Single Crystal Growth F->G I Final Structure Confirmation (Absolute Stereochemistry) F->I H X-ray Crystallography G->H H->I

Caption: Workflow for the structural elucidation of this compound.

Experimental Protocols

This protocol is based on methodologies described for extracting this compound from the stem bark of Holarrhena species.[9][10]

  • Preparation of Plant Material: Air-dry and powder the stem bark of Holarrhena antidysenterica.

  • Extraction: Exhaustively extract the powdered bark with ethanol using a hot percolation method.

  • Concentration: Dry the ethanol extract under reduced pressure to obtain a crude residue.

  • Alkalinization and Liquid-Liquid Extraction: Make the residue alkaline with an ammonium (B1175870) hydroxide (B78521) solution. Repeatedly extract the alkaloid content into chloroform (B151607) (CHCl₃).

  • Washing and Drying: Combine the chloroform extracts, wash with water, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent in vacuo to yield a solid.

  • Chromatographic Purification: Subject the solid to column chromatography. Elute with a suitable solvent system (e.g., hexane-ethyl acetate) to isolate pure this compound.[10]

  • Crystallization: Grow colorless, plate-shaped crystals of this compound from an acetone (B3395972) solution by slow evaporation at room temperature.[9]

For structural characterization, purified this compound is analyzed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HMBC) spectra on a high-field NMR spectrometer.

    • Analysis: Analyze chemical shifts, coupling constants, and correlation peaks to determine the proton and carbon framework and establish the connectivity of the molecule.[11] The presence of signals from two N-methyl groups is a key indicator.[11]

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system.

    • Ionization: Use a suitable ionization technique (e.g., Electrospray Ionization - ESI).

    • Analysis: Determine the exact mass of the molecular ion to confirm the molecular formula (C₂₄H₄₀N₂).[4][12] Analyze fragmentation patterns to support the proposed structure.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

    • Data Acquisition: Record the IR spectrum.

    • Analysis: Identify characteristic absorption bands for functional groups present in the molecule, such as C-N, C=C, and C-H bonds, to corroborate the steroidal alkaloid structure.[9]

This protocol outlines the key steps for determining the three-dimensional structure of this compound using X-ray crystallography.[9]

  • Crystal Selection: Select a high-quality, single crystal of this compound (e.g., dimensions 0.3 x 0.2 x 0.2 mm) grown from acetone.[9]

  • Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation).[9] Collect diffraction data at a controlled temperature.

  • Structure Solution: Process the diffraction data. Solve the crystal structure using direct methods.

  • Structure Refinement: Refine the structural model using full-matrix least-squares procedures. This process refines atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data, resulting in a final R-value (e.g., 0.062).[9]

  • Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, and the absolute stereochemistry of the molecule. The crystal system for this compound has been identified as orthorhombic with space group P2₁2₁2₁.[9]

Molecular Structure and Key Features

This compound possesses a rigid pentacyclic steroidal nucleus with two nitrogen atoms, one integrated into a methylpyrrolidine ring (Ring E) and the other as part of a dimethylamino group at the C3 position.[9][10]

G cluster_A This compound Core Structure cluster_B Key Functional Groups Structure Pentacyclic Steroidal Nucleus N1 3β-Dimethylamino Group (Tertiary Amine) Structure->N1 N2 N-Methylpyrrolidine Ring (Ring E) Structure->N2 DB C5-C6 Double Bond Structure->DB

Caption: Key structural features of the this compound molecule.

References

The Detailed Mechanism of Action of Conessine as a Histamine H3 Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Conessine (B1669311), a natural steroidal alkaloid, has emerged as a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. This technical guide provides an in-depth analysis of the mechanism of action of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key signaling pathways. This compound exhibits high binding affinity for both rat and human H3 receptors and demonstrates inverse agonist activity, leading to the modulation of downstream signaling cascades and neurotransmitter release. Its ability to penetrate the blood-brain barrier underscores its potential as a CNS-targeting therapeutic agent.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in regulating the release of histamine and other neurotransmitters, including dopamine, norepinephrine, and acetylcholine. Its constitutive activity makes it a compelling target for inverse agonists that can reduce basal receptor signaling. This compound, a non-imidazole antagonist, represents a significant departure from traditional imidazole-based H3R antagonists and has been a scaffold for the development of novel therapeutic compounds.[1][2] This document elucidates the intricate molecular interactions and functional consequences of this compound's engagement with the H3 receptor.

Binding Affinity and Selectivity of this compound

This compound demonstrates high-affinity binding to the histamine H3 receptor. Discovered through a radioligand-based high-throughput screen, it has been characterized in both rat and human receptor subtypes.[1]

Data Presentation: Binding Affinity and Selectivity
LigandReceptor SpeciesAssay TypepKiKi (nM)Selectivity vs H1, H2, H4Reference
This compound HumanRadioligand Binding8.27~5High (pKi < 5.00 for hH4)[1]
This compound RatRadioligand Binding7.61~24.5High[1]
This compound -Adrenergic α2c--High affinity (pKi = 7.98)[2]

Mechanism of Action: Inverse Agonism and Downstream Signaling

The histamine H3 receptor is constitutively active, meaning it signals in the absence of an agonist. This compound acts as an inverse agonist, a mechanism that is critical to its function. By binding to the receptor, this compound stabilizes it in an inactive conformation, thereby reducing its basal signaling activity.[3][4]

G-protein Coupling and cAMP Pathway

The H3 receptor is coupled to the Gi/o family of G proteins.[5] Activation of the H3 receptor, even its basal activity, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound blocks this constitutive inhibition, leading to an increase in cAMP levels towards the basal state.

One study reported the inverse agonist response of this compound in a cAMP accumulation assay with a pEC50 of 8.51 , resulting in a 120 ± 1.5% increase over basal levels.

GTPγS Binding
MAPK/ERK Signaling Pathway

The H3 receptor has been shown to modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[6] Agonist stimulation of the H3 receptor can lead to the phosphorylation of ERK1/2 through various mechanisms, including pathways dependent on protein kinase C (PKC), phospholipase D (PLD), and transactivation of the epidermal growth factor receptor (EGFR).[6] As an antagonist/inverse agonist, this compound is expected to block agonist-induced ERK activation and may also reduce any basal ERK signaling mediated by the constitutive activity of the H3 receptor. However, direct experimental data quantifying the specific effects of this compound on the H3R-mediated MAPK/ERK pathway is currently limited.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H3R Histamine H3 Receptor (Constitutively Active) G_protein Gi/o Protein H3R->G_protein Basal Activity AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Neurotransmitter_Vesicle Neurotransmitter Vesicle PKA->Neurotransmitter_Vesicle Inhibition Release Reduced Neurotransmitter Release Neurotransmitter_Vesicle->Release This compound This compound (Inverse Agonist) This compound->H3R

Figure 1: Histamine H3 Receptor Signaling Pathway and the Inverse Agonist Action of this compound.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay start_binding Prepare cell membranes expressing H3R add_radioligand Incubate with radiolabeled H3R ligand (e.g., [3H]Nα-methylhistamine) start_binding->add_radioligand add_this compound Add varying concentrations of this compound add_radioligand->add_this compound incubate_binding Incubate to reach equilibrium add_this compound->incubate_binding filter_binding Separate bound and free radioligand via filtration incubate_binding->filter_binding measure_binding Quantify radioactivity filter_binding->measure_binding analyze_binding Calculate Ki value measure_binding->analyze_binding start_cAMP Culture cells expressing H3R add_forskolin (Optional) Stimulate with forskolin (B1673556) to increase basal cAMP start_cAMP->add_forskolin add_conessine_cAMP Add varying concentrations of this compound add_forskolin->add_conessine_cAMP incubate_cAMP Incubate at 37°C add_conessine_cAMP->incubate_cAMP lyse_cells Lyse cells incubate_cAMP->lyse_cells measure_cAMP Measure intracellular cAMP levels (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze_cAMP Calculate EC50/pEC50 value measure_cAMP->analyze_cAMP

Figure 2: General Experimental Workflows for Characterizing this compound's H3R Activity.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of this compound to the H3 receptor.

  • Materials:

    • Cell membranes from a stable cell line expressing the human or rat H3 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]Nα-methylhistamine.

    • Test compound: this compound.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

    • The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold wash buffer to remove non-specific binding.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes a method to measure the inverse agonist activity of this compound by quantifying its effect on intracellular cAMP levels.

  • Materials:

    • A stable cell line expressing the human H3 receptor (e.g., CHO-K1 or HEK293).

    • Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

    • Test compound: this compound.

    • (Optional) Forskolin to amplify the cAMP signal.

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Cells are seeded in a multi-well plate and allowed to adhere.

    • The culture medium is replaced with the assay buffer.

    • (Optional) A low concentration of forskolin is added to stimulate adenylyl cyclase and increase the dynamic range of the assay.

    • Varying concentrations of this compound are added to the wells.

    • The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

    • The cells are lysed according to the detection kit's protocol.

    • The intracellular cAMP concentration is measured using the chosen detection method.

    • The data are analyzed to determine the EC50 or pEC50 value of this compound for its inverse agonist effect on cAMP accumulation.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins and is used to characterize the inverse agonist properties of ligands.

  • Materials:

    • Cell membranes from a stable cell line expressing the H3 receptor.

    • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and GDP.

    • [³⁵S]GTPγS.

    • Test compound: this compound.

    • Non-specific binding control: unlabeled GTPγS.

  • Procedure:

    • Cell membranes are pre-incubated with varying concentrations of this compound in the assay buffer.

    • [³⁵S]GTPγS is added to initiate the binding reaction.

    • The mixture is incubated at 30°C for a specific time (e.g., 60 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer.

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

    • The data are analyzed to determine the ability of this compound to decrease basal [³⁵S]GTPγS binding, and an EC50 value for this inverse agonism can be calculated.

Functional Consequences of H3 Receptor Antagonism by this compound

The antagonism of H3 receptors by this compound has significant functional implications in the central nervous system. By blocking the inhibitory presynaptic H3 autoreceptors on histaminergic neurons, this compound increases the synthesis and release of histamine. Furthermore, by antagonizing H3 heteroreceptors on non-histaminergic neurons, it can enhance the release of other key neurotransmitters.

Studies have shown that this compound can modulate dopaminergic, serotoninergic, and noradrenergic neurotransmission in various brain regions, including the prefrontal cortex and caudate-putamen.[7] This neurochemical modulation is believed to underlie the observed behavioral effects of this compound, such as its influence on psychostimulant responses.[7]

Conclusion

This compound is a potent, selective, and CNS-penetrant histamine H3 receptor antagonist with a well-defined mechanism of action centered around its inverse agonist properties. It effectively binds to the H3 receptor, stabilizing its inactive state and thereby reducing constitutive receptor activity. This leads to an increase in intracellular cAMP levels and a modulation of neurotransmitter release. The detailed understanding of this compound's molecular pharmacology, supported by the experimental protocols outlined in this guide, provides a solid foundation for the continued exploration of its therapeutic potential and the development of novel H3 receptor-targeted drugs for a range of neurological and psychiatric disorders. Further research is warranted to fully elucidate its impact on the MAPK/ERK signaling pathway and to obtain more extensive quantitative data from functional assays.

References

Exploring the Structure-Activity Relationships of Conessine and its Natural Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conessine (B1669311) is a steroidal alkaloid predominantly isolated from the bark of plants belonging to the Apocynaceae family, such as Holarrhena floribunda, Holarrhena antidysenterica, and Funtumia elastica.[1] Historically used in traditional medicine, this compound has garnered significant interest in modern pharmacology due to its diverse biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its natural analogues, focusing on its primary role as a histamine (B1213489) H3 receptor antagonist, as well as its antiplasmodial and antibacterial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of steroidal alkaloids and their therapeutic potential.

Core Biological Activities and Structure-Activity Relationships

This compound's primary mechanism of action is as a potent antagonist of the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system.[1][2] Beyond this, this compound exhibits notable antiplasmodial and antibacterial activities. The following sections delve into the SAR for each of these biological effects, supported by quantitative data and structural comparisons.

Histamine H3 Receptor Antagonism

This compound binds with high affinity to both human and rat histamine H3 receptors.[1] The steroid-based skeleton of this compound presented a novel scaffold for the development of H3 receptor antagonists.[1] Structure-activity relationship studies have revealed that modifications at the 3-nitrogen position can significantly influence the potency and selectivity of these compounds.[1]

Key SAR Insights for H3 Receptor Antagonism:

  • The Steroidal Core: The rigid steroidal backbone of this compound is a crucial feature for its interaction with the H3 receptor.

  • 3-Nitrogen Position: Introduction of diversity at the 3-nitrogen position has been a key strategy in generating a new series of H3 antagonists with improved in vitro potency and more favorable drug-like properties.[1] For instance, the synthesis of various amide and sulfonamide derivatives at this position has led to compounds with enhanced affinity.

Table 1: Histamine H3 Receptor Binding Affinities of this compound and its Analogues

CompoundModificationHuman H3 Receptor pKiRat H3 Receptor pKi
This compound -8.277.61
Analogue 13c Modification at 3-N position--

Note: Specific pKi values for analogue 13c were not publicly available in the searched literature, but it is reported to have higher in vitro potency than this compound.[1]

Antiplasmodial Activity

This compound has demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria.[3] This has positioned it as a potential lead compound for the development of new antimalarial drugs.

Table 2: Antiplasmodial and Cytotoxic Activity of this compound

AssayIC50 (µg/mL)
Schizont Maturation Assay 1.9
pLDH Assay 1.3
Cytotoxicity (L6 cells) 14

Data from in vitro studies.[3]

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] It has also been investigated as an efflux pump inhibitor in multidrug-resistant bacteria, suggesting a potential role in overcoming antibiotic resistance.[5]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains

Bacterial StrainMIC (µg/mL)
Bacillus cereus150 (for total alkaloid fraction)

Note: The provided data is for the total alkaloid fraction of Holarrhena floribunda, where this compound is a major component.[4] A separate study on Pseudomonas aeruginosa showed that this compound at 32 mg/L could potentiate the activity of levofloxacin.[5]

Natural Analogues of this compound

Several natural analogues of this compound have been isolated from Holarrhena and Funtumia species. These compounds share the same steroidal backbone but differ in their substitution patterns, providing valuable insights into the structural requirements for biological activity.

  • Isoconessimine: Differs from this compound in the methylation pattern of the nitrogen atoms.

  • Kurchessine: Another steroidal alkaloid with variations in its structure compared to this compound.

  • Holadysenterine: A more recently discovered steroidal alkaloid from Holarrhena antidysenterica.[6]

  • Holarrhetine and Holarrhesine: Isolated from Funtumia elastica, these analogues also show antiplasmodial activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Histamine H3 Receptor Radioligand Binding Assay

This protocol is adapted from methodologies used to characterize H3 receptor antagonists.[7]

Objective: To determine the binding affinity (Ki) of test compounds for the histamine H3 receptor.

Materials:

  • Cell membranes expressing the histamine H3 receptor (e.g., from rat brain cortex or transfected cell lines).

  • Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.

  • Non-specific binding control: 10 µM Thioperamide.

  • Test compounds (this compound and its analogues).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw and re-homogenize stored cell membranes in assay buffer. The protein concentration should be adjusted to approximately 100 µg per well.

  • Assay Setup: In a 96-well plate, add the membrane preparation, [3H]-NAMH (at a concentration around its Kd, typically ~0.6 nM), and various concentrations of the test compound.

  • Incubation: Incubate the plate for 30 minutes at 25°C.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Washing: Wash the filters multiple times with ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Counting: Place the filters in scintillation vials with an appropriate scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the antibacterial efficacy of a compound.[4]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains of interest.

  • Nutrient broth (e.g., Mueller-Hinton Broth).

  • Test compound (this compound or its analogues).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Culture the bacterial strains overnight in nutrient broth. Dilute the culture to achieve a final density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in nutrient broth in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Plasmodium falciparum Schizont Maturation Assay

This in vitro assay is used to evaluate the antiplasmodial activity of test compounds.[3]

Objective: To determine the concentration of a test compound that inhibits the maturation of Plasmodium falciparum schizonts.

Materials:

  • Chloroquine-sensitive or -resistant strains of P. falciparum.

  • Human erythrocytes (O+).

  • RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 0.2% sodium bicarbonate.

  • Test compound (this compound or its analogues).

  • 96-well microtiter plates.

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Microscope and Giemsa stain.

Procedure:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes. Synchronize the cultures to the ring stage.

  • Assay Setup: In a 96-well plate, add parasitized erythrocytes (at ~0.5% parasitemia and 2% hematocrit) to wells containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for 24-48 hours in a controlled atmosphere at 37°C.

  • Smear Preparation: After incubation, prepare thin blood smears from each well.

  • Staining and Microscopy: Stain the smears with Giemsa and examine under a microscope to count the number of schizonts per 200 asexual parasites.

  • Data Analysis: Calculate the percentage of schizont maturation inhibition for each compound concentration compared to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. As an antagonist, this compound blocks this pathway, leading to an increase in histamine release and the release of other neurotransmitters.

G Histamine H3 Receptor Signaling Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Histamine Histamine Histamine->H3R Activates This compound This compound (Antagonist) This compound->H3R Blocks ATP ATP Neurotransmitter_Release Inhibition of Neurotransmitter Release cAMP->Neurotransmitter_Release Leads to G Workflow for SAR Studies of this compound Analogues Start Start: this compound as Lead Compound Synthesis Chemical Synthesis of Analogues (e.g., modification at 3-N position) Start->Synthesis Purification Purification and Structural Characterization Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays H3_Assay H3 Receptor Binding Assay (pKi determination) Bioassays->H3_Assay Antiplasmodial_Assay Antiplasmodial Assay (IC50 determination) Bioassays->Antiplasmodial_Assay Antibacterial_Assay Antibacterial Assay (MIC determination) Bioassays->Antibacterial_Assay SAR_Analysis Structure-Activity Relationship Analysis H3_Assay->SAR_Analysis Antiplasmodial_Assay->SAR_Analysis Antibacterial_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Process

References

An In-depth Technical Guide to the Natural Sources and Biodiversity of Conessine-Producing Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Conessine (B1669311), a steroidal alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including its potent histamine (B1213489) H3 receptor antagonism. This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on the biodiversity and geographical distribution of the primary producing plant species. It offers a comparative analysis of this compound content across different species and plant parts, detailed experimental protocols for its extraction, isolation, and quantification, and an exploration of the key signaling pathways associated with its biosynthesis and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources and Biodiversity of this compound-Producing Species

This compound is primarily found in various species belonging to the Apocynaceae family. The most well-documented sources are species within the genera Holarrhena, Funtumia, and to a lesser extent, Malouetia.

Holarrhena Species

The genus Holarrhena is a significant source of this compound, with Holarrhena antidysenterica (also known as Holarrhena pubescens) being the most studied species.

  • Holarrhena antidysenterica (Kutaj): This small, deciduous tree is indigenous to the Indian subcontinent and is found throughout the tropical and subtropical regions of Asia and Africa. It is widely distributed across India, particularly in the Himalayan ranges, and is also found in Pakistan, Nepal, Bhutan, Myanmar, Thailand, Vietnam, and parts of Africa. The bark and seeds are the primary parts used for this compound extraction[1].

  • Holarrhena floribunda: This species is native to West and Central Africa[2]. It is recognized as a "false rubber tree" and is known for its medicinal properties, with the bark being a significant source of this compound[2].

Funtumia elastica (African Rubber Tree)

Funtumia elastica, also known as the African rubber tree or silk rubber, is a medium-sized tree native to tropical West and Central Africa, with its distribution extending from Senegal to Sudan and south to Gabon, Congo, and Tanzania[3][4][5]. It has also been introduced to other tropical regions for rubber production[4]. The bark and leaves of F. elastica are known to contain this compound[6]. While traditionally used for its latex, its medicinal properties are also well-recognized[4].

Malouetia Species

The genus Malouetia comprises around 32 species native to tropical America and West and Central Tropical Africa[7][8]. While less studied for this compound content compared to Holarrhena and Funtumia, some species within this genus are known to produce steroidal alkaloids. Further research is required to quantify the this compound content and explore the potential of these species as a source.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, geographical location, and even the season of harvest. The following tables summarize the available quantitative data.

Table 1: this compound Content in Holarrhena Species

SpeciesPlant PartThis compound ContentReference
Holarrhena antidysentericaGreen Bark1735.56 ± 0.28 µg/g dry wt.[9]
Holarrhena antidysentericaBarkUp to 0.4%[1]
Holarrhena antidysentericaCallus (MS + 5 µM BA + 5 µM 2,4-D)458.18 ± 0.89 µg/g dry wt.[10]
Holarrhena antidysentericaCallus (with Phenylalanine elicitor)3518.58 ± 0.28 µg/g dry wt.[11]
Holarrhena floribundaStem Bark7.8 kg/ha (from a five-year-old culture)[9]
Holarrhena floribundaRootsTotal alkaloids up to 2%[2]
Holarrhena floribundaStem BarkTotal alkaloids 1.0 - 1.5%[2]
Holarrhena floribundaLeaves and FlowersTotal alkaloids < 1.0%[2]

Table 2: this compound Content in Funtumia and Malouetia Species

SpeciesPlant PartThis compound ContentReference
Funtumia elasticaStem BarkPresent (Quantitative data not specified)[6][12]
Funtumia elasticaLeavesPresent (Quantitative data not specified)[13]
Malouetia spp.Not specifiedData not available

Note: There is a significant gap in the literature regarding the specific quantitative content of this compound in Funtumia elastica and Malouetia species. Most studies confirm its presence but do not provide precise measurements.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction of this compound from Holarrhena Bark

This protocol is a composite of methods described in the literature and provides a robust procedure for obtaining a crude alkaloid extract enriched in this compound.

Materials:

Protocol:

  • Maceration: Macerate 100 g of the powdered bark in 500 mL of methanol for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the methanolic extract through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

  • Acid-Base Extraction: a. Suspend the crude methanolic extract in 200 mL of 5% HCl. Stir for 1-2 hours to ensure all alkaloids are converted to their hydrochloride salts. b. Filter the acidic solution to remove non-alkaloidal residues. c. Transfer the acidic aqueous solution to a separatory funnel and wash with 100 mL of chloroform to remove neutral and acidic impurities. Discard the chloroform layer. d. Basify the aqueous layer to pH 9-10 by the slow addition of ammonium hydroxide or sodium hydroxide solution. The free alkaloid bases will precipitate. e. Extract the basified aqueous solution three times with 100 mL portions of chloroform.

  • Drying and Concentration: Combine the chloroform extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract containing this compound.

Isolation and Purification of this compound by Column Chromatography

Materials:

  • Crude alkaloid extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system: A gradient of hexane (B92381) and ethyl acetate (B1210297), followed by chloroform and methanol.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Dragendorff's reagent for visualization

  • Collection tubes

Protocol:

  • Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: a. Begin elution with 100% hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 80:20 v/v hexane:ethyl acetate). b. Further increase the polarity with gradients of chloroform and methanol (e.g., 99:1, 98:2, 95:5 v/v chloroform:methanol).

  • Fraction Collection and Analysis: Collect fractions of approximately 20-30 mL. Monitor the separation by TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in a suitable solvent system (e.g., chloroform:methanol 9:1), and visualize the spots using Dragendorff's reagent. This compound will appear as an orange-brown spot.

  • Pooling and Crystallization: Combine the fractions containing pure this compound (as determined by TLC). Evaporate the solvent to obtain purified this compound, which can be further purified by recrystallization from a suitable solvent like acetone (B3395972) to yield colorless crystals[3].

Quantification of this compound by HPLC

This protocol provides a validated method for the quantitative analysis of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Discovery® RP Amide C16 column (250 µm x 4.6 µm ID) or a similar C18 column.

  • Mobile Phase: Acetonitrile:water (95:5 v/v)[14].

  • Flow Rate: 0.6 mL/min[14].

  • Detection Wavelength: 210 nm[14].

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Protocol:

  • Standard Preparation: Prepare a stock solution of pure this compound (1 mg/mL) in methanol. Prepare a series of standard solutions of different concentrations (e.g., 2.5, 5, 10, 15, 20 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh about 1 g of the powdered plant material and extract using a suitable method (e.g., ultrasonication with methanol). Filter the extract through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solution and determine the peak area of this compound.

  • Quantification: Calculate the concentration of this compound in the sample by using the regression equation obtained from the calibration curve.

Signaling Pathways

This compound's pharmacological effects are attributed to its interaction with specific signaling pathways.

This compound Biosynthesis Pathway

The biosynthesis of this compound, a steroidal alkaloid, originates from the isoprenoid pathway, with cholesterol serving as a key precursor[15]. While the complete pathway is not fully elucidated, it is understood to involve a series of enzymatic modifications of the cholesterol backbone. Key steps include the amination at the C-26 position, which is proposed to proceed via a transamination mechanism involving an aldehyde intermediate[16]. The formation of the characteristic five-membered nitrogen-containing ring and subsequent methylations are catalyzed by a series of enzymes, likely including cytochrome P450 monooxygenases, which are known to be key drivers in alkaloid diversification in plants[17][18][19][20][21].

G acetyl_coA Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coA->mevalonate squalene Squalene mevalonate->squalene cholesterol Cholesterol squalene->cholesterol Cyclization pregnenolone Pregnenolone cholesterol->pregnenolone Side-chain cleavage steroidal_backbone Modified Steroidal Backbone (C-26 Aldehyde) pregnenolone->steroidal_backbone Series of enzymatic steps (Oxidation, etc.) conessine_precursor This compound Precursor steroidal_backbone->conessine_precursor Transamination (Nitrogen incorporation) This compound This compound conessine_precursor->this compound Cyclization & Methylation (Cytochrome P450s)

Caption: Simplified overview of the proposed this compound biosynthesis pathway.

Mechanism of Action: Histamine H3 Receptor Antagonism

This compound is a potent and selective antagonist of the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. As an antagonist, this compound blocks the binding of histamine to the H3 receptor, thereby inhibiting its downstream signaling. The H3 receptor typically acts as an autoreceptor, inhibiting the release of histamine and other neurotransmitters. By blocking this receptor, this compound can enhance the release of these neurotransmitters, which is the basis for its potential therapeutic effects in neurological disorders.

G cluster_0 Presynaptic Neuron cluster_1 Overall Effect histamine Histamine h3r Histamine H3 Receptor (GPCR) histamine->h3r This compound This compound This compound->h3r Antagonism gi Gi Protein h3r->gi ac Adenylate Cyclase gi->ac camp cAMP ac->camp Converts ATP neurotransmitter_release Neurotransmitter Release (e.g., Histamine) camp->neurotransmitter_release Reduced levels inhibit inhibition Inhibition stimulation Stimulation conessine_effect This compound blocks H3R increased_neurotransmission Increased Neurotransmitter Release conessine_effect->increased_neurotransmission

Caption: Signaling pathway of this compound as a histamine H3 receptor antagonist.

Modulation of NF-κB and FoxO3a Signaling

Recent studies have indicated that this compound can modulate other critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Forkhead box O3 (FoxO3a) pathways. This compound has been shown to decrease both basal and TNFα-induced NF-κB activity. The NF-κB pathway is a key regulator of inflammation, and its inhibition by this compound suggests potential anti-inflammatory applications. Additionally, this compound has been observed to decrease FoxO3a-dependent transcription, a pathway involved in the regulation of muscle atrophy.

Conclusion

The plant species Holarrhena antidysenterica, Holarrhena floribunda, and Funtumia elastica represent the most significant natural sources of the steroidal alkaloid this compound. This guide has provided a detailed overview of their biodiversity and geographical distribution, along with a compilation of the available quantitative data on this compound content. The provided experimental protocols for extraction, isolation, and quantification offer a practical framework for researchers. Furthermore, the elucidation of this compound's interaction with key signaling pathways, particularly its antagonism of the histamine H3 receptor, underscores its therapeutic potential. While significant progress has been made, further research is warranted to quantify this compound in a wider range of species, including those from the Malouetia genus, and to fully elucidate the enzymatic steps in its biosynthesis. Such efforts will be crucial for the sustainable utilization of these plant resources and the development of new this compound-based therapeutics.

Experimental Workflow Diagram

G start Plant Material Collection (e.g., Holarrhena bark) powdering Drying and Powdering start->powdering extraction Solvent Extraction (Methanol) powdering->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract column_chrom Column Chromatography crude_extract->column_chrom hplc HPLC Quantification crude_extract->hplc tlc TLC Monitoring column_chrom->tlc Fraction Analysis pure_this compound Purified this compound column_chrom->pure_this compound tlc->column_chrom pure_this compound->hplc data_analysis Data Analysis hplc->data_analysis

Caption: General experimental workflow for the extraction, isolation, and quantification of this compound.

References

Ethnobotanical and Pharmacological Profile of Conessine-Containing Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Conessine (B1669311) is a potent steroidal alkaloid predominantly found in plant species belonging to the Apocynaceae family.[1] Historically, plants containing this bioactive compound, most notably Holarrhena pubescens (synonymous with Holarrhena antidysenterica), have been a cornerstone of traditional medicine systems, particularly in Asia and Africa.[2][3] Known colloquially as "Kurchi" or "Indrajao" in Indian herbal medicine, these plants have been prized for their therapeutic properties, especially in treating gastrointestinal ailments.[2]

The primary active constituent, this compound, is responsible for many of the plant's pharmacological effects.[4] Modern scientific investigation has not only validated many of its traditional uses but has also uncovered novel mechanisms of action, positioning this compound as a molecule of significant interest for contemporary drug development. Its activities range from potent anti-dysenteric and anti-malarial effects to novel applications as a histamine (B1213489) H3 receptor antagonist and a bacterial efflux pump inhibitor.[5][6][7] This guide provides a comprehensive overview of the ethnobotanical background, quantitative distribution, pharmacological activities, and key experimental protocols related to this compound and its plant sources.

Ethnobotanical and Traditional Uses

The application of this compound-containing plants is deeply rooted in traditional medicine, particularly in the Ayurvedic and Unani systems.[2] The bark and seeds are the most frequently utilized parts.[2][8]

  • Gastrointestinal Disorders: The most prominent traditional use is in the treatment of dysentery, especially amoebic dysentery, and diarrhea.[2][4][9] The name antidysenterica itself highlights this historical application. Decoctions or powders made from the bark are primary remedies for these conditions.[2] The plant is also used for other intestinal issues, including colitis, intestinal worms, flatulence, and bleeding piles.[3][9][10]

  • Infectious Diseases: Beyond dysentery, these plants are used to manage fevers and malaria.[2][3] The anti-malarial properties have been scientifically investigated, lending credence to this traditional application.[11]

  • Other Traditional Applications: Various parts of Holarrhena species are used to treat a wide range of other ailments. These include skin diseases, leprosy, chronic bronchitis, urinary issues, asthma, and jaundice.[2][9][12][13] The seeds have been traditionally used as an anti-diabetic remedy in some Asian countries and are also considered to have astringent and anthelmintic properties.[5][8] In Arabian medicine, the seeds were considered carminative and aphrodisiac.[8]

Ethnobotanical_Workflow Plant Holarrhena pubescens (Kurchi) Parts Plant Parts Used Plant->Parts Harvest Bark Bark Parts->Bark Seeds Seeds Parts->Seeds Leaves Leaves Parts->Leaves Prep Preparation Method Bark->Prep Processed via Seeds->Prep Processed via Decoction Decoction Prep->Decoction Powder Powder Prep->Powder Juice Juice / Maceration Prep->Juice Ailment Ailment Treated Decoction->Ailment Administered for Powder->Ailment Administered for Dysentery Dysentery / Diarrhea Ailment->Dysentery Malaria Malaria / Fever Ailment->Malaria Worms Intestinal Worms Ailment->Worms Skin Skin Diseases Ailment->Skin Diabetes Diabetes Ailment->Diabetes

Fig 1. Traditional use workflow of Holarrhena pubescens.

Quantitative Analysis of this compound

The concentration of this compound and related alkaloids varies significantly between different parts of the plant and can be influenced by geographical location and preparation methods. The bark is generally the most concentrated source.

Plant SpeciesPlant PartAnalytical MethodAlkaloid ContentReference
Holarrhena antidysentericaGreen BarkHPLC1735.56 ± 0.28 µg/g (dry wt.) of this compound[1]
Holarrhena antidysentericaStem BarkTitrimetric/Spectro.0.22% to 4.2% w/w (Total Alkaloids)
Holarrhena antidysentericaSeedsTitrimetric/Spectro.~1.825% w/w (Total Alkaloids)[3]
Holarrhena pubescensStem/Root Bark-Up to 4.3% (Total Alkaloids)[2]
Holarrhena pubescensSeeds-0.6% to 1.8% (Total Alkaloids)[2]
Holarrhena pubescensLeaves-1.0% to 1.5% (Total Alkaloids)[2]
Holarrhena pubescens (Bark)RP-HPLC1.0647% of this compound in ultrasonicated extract[9]
Holarrhena pubescens (Bark)GC-MS17.81% of conessimine in ethanol (B145695) extract

Note: The Pharmacopoeia of India recommends a total alkaloid content of approximately 2% for the bark.[2]

Experimental Protocols

This section details the methodologies for key experiments that demonstrate the pharmacological activities of this compound.

In Vitro Anti-Amoebic Activity Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of a test compound against Entamoeba histolytica trophozoites.

1. Parasite Cultivation:

  • Axenically cultivate Entamoeba histolytica trophozoites (e.g., strain HM1-IMSS) in TYI-S-33 medium.[12]

  • Maintain cultures at 36.5°C to 37°C, ensuring cells are in the logarithmic phase of growth for the assay.[2] Sub-culture every 48-72 hours.[2]

2. Assay Procedure:

  • Harvest trophozoites from a 24-hour old culture and adjust the parasite count to approximately 2 x 10⁴ trophozoites/mL in fresh TYI-S-33 medium.[14]

  • In a 96-well microtiter plate, add 1 mL of the trophozoite suspension to each well.[14]

  • Prepare serial dilutions of the test compound (this compound) and add 50 µL of each working solution to the respective wells.[14]

  • Include a positive control (e.g., Metronidazole at 0.124 µg/mL) and a negative/solvent control (e.g., 5% DMSO).[14]

  • Incubate the plates at 36.6°C for 72 hours.[14]

3. Determination of Inhibition:

  • Following incubation, determine the number of viable amoebae. This can be achieved by direct counting using a haemocytometer with Trypan blue exclusion or through a colorimetric method like the resazurin-based alamarBlue assay which measures metabolic activity.[13]

  • Calculate the percentage of inhibition for each concentration relative to the negative control.

4. Data Analysis:

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism software) or probit analysis.[10][14]

Bacterial Efflux Pump Inhibition Assay

This protocol details the H33342 accumulation assay to evaluate this compound's ability to inhibit efflux pumps, such as MexAB-OprM, in Pseudomonas aeruginosa.[10][12]

1. Bacterial Preparation:

  • Culture P. aeruginosa strains (e.g., a wild-type, an overexpressed mutant, and a pump-deficient mutant) overnight in Mueller-Hinton Broth (MHB).

  • Harvest bacterial cells by centrifugation (3000 rpm for 15 min).[12]

  • Wash the cells with a phosphate-buffered saline (PBS) solution containing 1 mM MgSO₄ and 20 mM glucose.[12]

  • Resuspend the pellet in the same buffer and adjust the optical density at 600 nm (OD600) to 0.4.[12]

2. Assay Procedure:

  • In a black, clear-bottom 96-well microtiter plate, add 100 µL of the bacterial suspension to each well.

  • Add 50 µL of this compound solution (final concentration, e.g., 20 mg/L) to the test wells.[12]

  • Include a positive control with a known efflux pump inhibitor (e.g., PAβN at 25 mg/L) and a negative control with the solvent (e.g., DMSO ≤1%).[12]

  • Incubate the plate at 37°C for 15 minutes.[12]

  • Add 50 µL of the fluorescent substrate Hoechst 33342 (H33342) to each well (final concentration, e.g., 2.5 µM).[12]

3. Data Acquisition:

  • Immediately measure fluorescence using a microplate reader (excitation 355 nm, emission 460 nm) at 37°C.[10]

  • Record fluorescence readings every 2.5 minutes for a total duration of 60 minutes.[10]

4. Data Analysis:

  • Plot fluorescence units against time. An increase in fluorescence in the this compound-treated wells compared to the control indicates inhibition of the efflux pump, leading to the accumulation of H33342 inside the bacterial cells.[12]

Efflux_Pump_Workflow cluster_prep 1. Bacterial Preparation cluster_assay 2. Assay Setup cluster_analysis 3. Data Acquisition & Analysis Culture Culture P. aeruginosa (e.g., Wild-Type, Overexpressed) Harvest Harvest & Wash Cells (Centrifugation) Culture->Harvest Resuspend Resuspend & Adjust OD600 to 0.4 Harvest->Resuspend Plate Plate Bacteria in 96-well Plate Resuspend->Plate Add_Inhibitor Add this compound (Test) & PAβN (Control) Plate->Add_Inhibitor Incubate1 Incubate (15 min, 37°C) Add_Inhibitor->Incubate1 Add_Dye Add H33342 Dye Incubate1->Add_Dye Measure Measure Fluorescence (Ex: 355nm, Em: 460nm) over 60 min Add_Dye->Measure Plot Plot Fluorescence vs. Time Measure->Plot Result Increased Fluorescence = Efflux Pump Inhibition Plot->Result

Fig 2. Experimental workflow for efflux pump inhibition assay.
Histamine H3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H3 receptor (H3R).

1. Membrane Preparation:

  • Culture cells expressing the human H3 receptor (e.g., CHO or HEK293 cells).

  • Harvest the cells and homogenize them in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]

  • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

2. Assay Procedure:

  • The assay is performed in a 96-well plate.

  • To each well, add the cell membrane preparation (e.g., 50 µL).[15]

  • Add a constant concentration of a high-affinity H3R radioligand, such as [³H]Nα-methylhistamine ([³H]NAMH), typically at a concentration near its Kd value (e.g., 2 nM).[15]

  • Add increasing concentrations of the unlabeled test compound (this compound).

  • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled H3R ligand (e.g., 100 µM histamine).[15]

  • To determine total binding, another set of wells should contain only the radioligand and the membrane preparation.

3. Incubation and Filtration:

  • Incubate the plates for a set time (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.[15]

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

4. Data Acquisition and Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Analyze the resulting competition curve using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity. This compound has shown a high affinity for the human H3 receptor with a pKi of 8.27 (Ki ≈ 5 nM).[1]

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor (GPCR) G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Binds & Activates This compound This compound (Antagonist) This compound->H3R Blocks Binding ATP ATP ATP->AC Response Decreased Neurotransmitter Release (e.g., Histamine) cAMP->Response Leads to

Fig 3. This compound's mechanism as a Histamine H3 receptor antagonist.

Conclusion

Plants containing this compound, particularly Holarrhena pubescens, represent a valuable resource, bridging traditional ethnobotanical knowledge with modern pharmacological research. The well-documented historical use for treating dysentery is strongly supported by scientific evidence of this compound's potent amoebicidal activity. Furthermore, the discovery of its roles as a histamine H3 receptor antagonist and a bacterial efflux pump inhibitor opens new avenues for therapeutic development in neurology and infectious disease, respectively. The data and protocols presented in this guide offer a foundational resource for scientists aiming to further explore and harness the therapeutic potential of this important natural product.

References

Initial Toxicity Screening and Safety Profile of Crude Conessine Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Conessine (B1669311), a steroidal alkaloid primarily isolated from the bark of plants belonging to the Apocynaceae family, such as Holarrhena antidysenterica, has demonstrated a range of biological activities. This document provides a comprehensive technical overview of the initial toxicity screening and safety profile of crude this compound extracts. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the preclinical evaluation of this natural compound. This guide outlines detailed experimental protocols for key in vitro and in vivo toxicity assays, presents available quantitative toxicity data in a structured format for comparative analysis, and visualizes relevant biological pathways and experimental workflows. The information compiled herein is critical for assessing the preliminary safety of crude this compound extracts and guiding further non-clinical and clinical development.

Introduction

This compound has been traditionally used in various cultures for its medicinal properties. Modern scientific investigations have explored its potential as an antimicrobial, antimalarial, and antihistaminic agent. As with any potential therapeutic agent, a thorough evaluation of its safety profile is paramount before it can be considered for clinical applications. This guide focuses on the initial stages of toxicity assessment, providing a framework for the systematic evaluation of crude extracts containing this compound.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of pure this compound and crude extracts from this compound-containing plants.

Table 1: In Vitro Cytotoxicity Data (IC50 Values)

Extract/CompoundCell LineAssayIC50 (µg/mL)Reference
This compoundL6 (rat skeletal muscle myoblast)MTT14[1]
Methanolic extract of Holarrhena antidysenterica leavesBrine shrimp larvaeBrine shrimp lethality0.571[2]
Methanolic extract of Holarrhena antidysenterica seedsBrine shrimp larvaeBrine shrimp lethality0.466[2]
95% Ethanolic extract of Holarrhena antidysenterica leavesVarious human cancer cell linesSRBActive (73-92% inhibition at 100 µg/mL)[3]
50% Ethanolic extract of Holarrhena antidysenterica leavesVarious human cancer cell linesSRBActive (70-94% inhibition at 100 µg/mL)[3]
Chloroform (B151607) fraction of 95% ethanolic extract of H. antidysentericaVarious human cancer cell linesSRBActive (71-99% inhibition at 100 µg/mL)[3]

Table 2: In Vivo Acute Toxicity Data (LD50 Values)

Extract/CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
Ethanolic extract of Holarrhena antidysentericaRatOral> 3000[1]
Aqueous, ethanolic, hydro-alcoholic extracts of H. antidysenterica seedsRatOral> 2000[1]
Ethanolic extract of Holarrhena floribunda leavesMouseOral> 5000[4]
Methanolic extract of Holarrhena floribunda stem barkNot specifiedOral6500 - 7000[4]
Holarrhena antidysenterica stem bark extractMouseOral30% mortality at 500, 1000, and 2000 mg/kg[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the initial toxicity screening of crude this compound extracts.

Preparation of Crude Alkaloid Extract from Holarrhena antidysenterica

A general procedure for the extraction of crude alkaloids from the stem bark of Holarrhena antidysenterica is as follows:

  • Maceration: The powdered plant material (e.g., stem bark) is macerated with 5% hydrochloric acid overnight.

  • Filtration and Further Extraction: The extract is filtered, and the remaining plant material (marc) is re-extracted with 5% hydrochloric acid.

  • Basification: The pooled filtrates are basified with a suitable base, such as liquor ammonia, to a pH of approximately 9.0.

  • Solvent Extraction: The basified aqueous solution is then partitioned with an immiscible organic solvent like chloroform to extract the alkaloids.

  • Concentration: The organic solvent containing the alkaloids is collected and concentrated under reduced pressure to yield the crude alkaloid extract.

In Vitro Toxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the crude this compound extract or pure this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

The Ames test is a widely used method to assess the mutagenic potential of a substance.

  • Strain Preparation: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).

  • Metabolic Activation (Optional): To mimic mammalian metabolism, the test can be performed with and without a fraction of rat liver homogenate (S9 mix).

  • Exposure: Mix the bacterial culture with the test substance (crude extract or pure this compound) and the S9 mix (if used) in molten top agar (B569324).

  • Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

The comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

  • Embedding in Agarose (B213101): Mix the cells with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and analyze the extent of DNA damage by measuring parameters such as tail length and the percentage of DNA in the tail.

The micronucleus assay detects the formation of small, extranuclear bodies (micronuclei) that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Cell Culture and Treatment: Culture cells and expose them to the test substance.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) effects.

In Vivo Toxicity Assays

In vivo studies are typically conducted in rodent models following guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

This study provides information on the short-term toxic effects of a single high dose of a substance.

  • Animal Selection: Use a small group of animals (e.g., 3 female rats per step).

  • Dosing: Administer a single oral dose of the crude extract at one of the defined starting dose levels (e.g., 300 or 2000 mg/kg).

  • Observation: Observe the animals for signs of toxicity and mortality shortly after dosing and then periodically for 14 days.

  • Stepwise Procedure: The outcome of the first step determines the next step. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, a higher dose may be used in a subsequent step.

  • Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality.

This study provides information on the toxic effects of repeated oral administration of a substance over a period of 90 days.

  • Animal Groups: Use multiple groups of animals (e.g., 10 male and 10 female rats per group).

  • Dosing: Administer the crude extract daily via oral gavage at three different dose levels (low, mid, and high) for 90 days. A control group receives the vehicle only.

  • Clinical Observations: Monitor the animals daily for clinical signs of toxicity, and measure body weight and food consumption weekly.

  • Hematology and Clinical Biochemistry: Collect blood samples at the end of the study for hematological and clinical biochemistry analysis.

  • Pathology: At the end of the study, conduct a full necropsy on all animals. Weigh major organs and perform histopathological examination of selected tissues.

  • Endpoint: The study helps to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by this compound

Preliminary research suggests that this compound may exert its effects, including potential toxicity, through the modulation of key signaling pathways.

Signaling_Pathways cluster_this compound This compound cluster_p53 p53 Pathway cluster_nfkb NF-κB Pathway cluster_foxo3a FoxO3a Pathway This compound This compound p53_transcription p53-dependent Transcription This compound->p53_transcription Suppresses NFkB_transcription NF-κB-dependent Transcription This compound->NFkB_transcription Suppresses FoxO3a_transcription FoxO3a-dependent Transcription This compound->FoxO3a_transcription Suppresses p53_activation p53 Activation p53_activation->p53_transcription leads to IKK IKK Complex NFkB_activation NF-κB Activation IKK->NFkB_activation activates NFkB_activation->NFkB_transcription leads to FoxO3a_activation FoxO3a Activation FoxO3a_activation->FoxO3a_transcription leads to

Caption: this compound suppresses p53, NF-κB, and FoxO3a-dependent transcription.

Experimental Workflow for Initial Toxicity Screening

The following diagram illustrates a typical workflow for the initial toxicity screening of a crude plant extract.

Toxicity_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening start Crude Plant Extract cytotoxicity Cytotoxicity Assays (e.g., MTT) start->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames, Comet, Micronucleus) start->genotoxicity decision1 Assess Cytotoxicity and Genotoxicity cytotoxicity->decision1 genotoxicity->decision1 acute_toxicity Acute Toxicity Study (e.g., OECD 423) decision2 Assess Acute Toxicity acute_toxicity->decision2 subchronic_toxicity Sub-chronic Toxicity Study (e.g., OECD 408) further_dev Further Development/ Mechanistic Studies subchronic_toxicity->further_dev decision1->acute_toxicity Low Toxicity stop Stop Development decision1->stop High Toxicity decision2->subchronic_toxicity Acceptable decision2->stop Unacceptable

Caption: A stepwise workflow for the initial toxicity screening of crude extracts.

Conclusion

The initial toxicity screening of crude this compound extracts is a critical step in the drug development process. This guide provides a foundational framework for conducting these essential safety assessments. The available data suggests that while crude extracts of this compound-containing plants may have a relatively low acute toxicity profile, the potential for cytotoxicity and genotoxicity warrants careful investigation. The provided experimental protocols and workflows offer a systematic approach to generating the necessary data for a comprehensive safety evaluation. Further research is needed to fully elucidate the mechanisms of this compound's toxicity and to establish a clear safety margin for therapeutic applications.

References

The Metabolic Fate of Conessine in Mammalian Systems: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conessine, a steroidal alkaloid found in plants of the Apocynaceae family, has garnered interest for its diverse pharmacological activities, including its potent antagonism of the histamine (B1213489) H3 receptor. Despite its therapeutic potential, a comprehensive understanding of its metabolic fate in mammalian systems remains largely uncharted territory in publicly available scientific literature. This technical guide synthesizes the currently available, albeit limited, information on the pharmacokinetics and probable metabolic pathways of this compound. Drawing parallels with the metabolism of other steroidal alkaloids, this document outlines the likely biotransformation reactions this compound undergoes, the analytical methodologies employed in its quantification, and proposes future directions for research to fully elucidate its metabolic profile.

Introduction

This compound is a complex steroidal alkaloid with a molecular weight of 356.6 g/mol . Its structure, characterized by a steroid nucleus with two nitrogen-containing rings, presents multiple sites for metabolic modification. Understanding the metabolic pathways of this compound is crucial for its development as a therapeutic agent, as metabolism dictates its pharmacokinetic profile, potential for drug-drug interactions, and toxicological properties. This guide aims to provide a detailed overview of what is currently known about the metabolic fate of this compound in mammalian systems.

Pharmacokinetics and Tissue Distribution

Limited in vivo studies in Wistar rats provide the primary source of pharmacokinetic data for this compound.

Absorption and Distribution

Following oral administration in rats, this compound is absorbed into the systemic circulation. One study reported on the tissue distribution of this compound, indicating that the highest concentrations are found in the kidneys, followed by the brain, liver, lungs, spleen, and heart. This distribution pattern suggests that the kidneys and liver are key organs involved in the elimination of this compound.

Elimination

The pronounced accumulation in the kidneys suggests that renal excretion is a major route of elimination for this compound and its metabolites. However, without direct analysis of urine and bile for this compound and its biotransformation products, the precise contribution of renal and biliary excretion remains to be quantified.

Predicted Metabolic Pathways

While specific metabolites of this compound have not been definitively identified in the available literature, the metabolism of other steroidal alkaloids provides a strong basis for predicting its primary metabolic fates. The major enzymatic system responsible for the metabolism of many xenobiotics, including alkaloids, is the cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver.

Based on the structure of this compound, the following Phase I metabolic reactions are highly probable:

  • N-Demethylation: The two N-methyl groups on this compound are likely targets for N-demethylation, a common metabolic pathway for compounds containing N-alkyl moieties. This reaction is frequently catalyzed by CYP enzymes, particularly isoforms of the CYP3A family.

  • Hydroxylation: The steroidal backbone of this compound presents numerous carbon atoms that are susceptible to hydroxylation. This process, also primarily mediated by CYP enzymes, introduces a hydroxyl group, increasing the water solubility of the compound and facilitating its excretion.

Following Phase I metabolism, the resulting metabolites may undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to further increase their polarity and facilitate their removal from the body.

Experimental Protocols

Detailed experimental protocols for the study of this compound metabolism are not widely published. However, based on standard methodologies for xenobiotic metabolism studies, a general workflow can be outlined.

In Vivo Pharmacokinetic and Excretion Studies

Objective: To determine the pharmacokinetic profile and routes of excretion of this compound and its metabolites.

Animal Model: Male Wistar rats are a commonly used model.

Dosing: this compound can be administered orally (e.g., by gavage) or intravenously.

Sample Collection:

  • Blood: Serial blood samples are collected at various time points post-dosing to determine the plasma concentration-time profile of this compound.

  • Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24-72 hours) to quantify the extent of renal and fecal excretion.

  • Bile: For detailed investigation of biliary excretion, bile duct cannulation can be performed to collect bile directly.

Sample Analysis:

  • A validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for the sensitive and specific quantification of this compound in biological matrices. A detailed protocol for the quantification of this compound in rat plasma and tissue has been described, utilizing a protein precipitation method for sample extraction followed by RP-UFLC (Reverse Phase Ultra-Fast Liquid Chromatography) analysis.

In Vitro Metabolism Studies

Objective: To identify the primary metabolites of this compound and the enzymes responsible for their formation.

Test Systems:

  • Liver Microsomes: Rat or human liver microsomes are a standard in vitro tool to study Phase I metabolism, as they are enriched in CYP enzymes.

  • Liver S9 Fraction: This subcellular fraction contains both microsomal and cytosolic enzymes, allowing for the investigation of both Phase I and some Phase II metabolic reactions.

  • Hepatocytes: Primary hepatocytes provide a more complete and physiologically relevant model as they contain a full complement of metabolic enzymes and cofactors.

Incubation Conditions:

  • This compound is incubated with the chosen in vitro system in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).

  • Incubations are typically carried out at 37°C for a specified period.

  • The reaction is terminated by the addition of an organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.

Metabolite Identification:

  • The supernatant is analyzed by high-resolution mass spectrometry (HRMS), such as LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

Data Presentation

Due to the lack of quantitative data on this compound metabolism in the public domain, a comprehensive data table cannot be provided at this time. Future research should focus on generating such data to populate tables similar to the example provided below.

Table 1: Hypothetical Quantitative Data on the Metabolic Fate of this compound in Rats

Metabolite Formation Pathway Enzyme(s) Involved % of Administered Dose (Urine) % of Administered Dose (Bile)
Unchanged this compound--Data Not AvailableData Not Available
N-desmethyl-ConessineN-DemethylationCYP3A subfamily (predicted)Data Not AvailableData Not Available
Hydroxy-ConessineHydroxylationCYP3A subfamily (predicted)Data Not AvailableData Not Available
Other MetabolitesTo be determinedTo be determinedData Not AvailableData Not Available

Visualizations

The following diagrams illustrate the predicted metabolic pathway of this compound and a general workflow for its metabolic investigation.

Conessine_Metabolism This compound This compound PhaseI Phase I Metabolism This compound->PhaseI N_Demethylation N-Demethylation PhaseI->N_Demethylation CYP450s (e.g., CYP3A) Hydroxylation Hydroxylation PhaseI->Hydroxylation CYP450s (e.g., CYP3A) PhaseII Phase II Metabolism N_Demethylation->PhaseII Excretion Excretion (Urine, Bile) N_Demethylation->Excretion Hydroxylation->PhaseII Hydroxylation->Excretion Conjugation Glucuronidation / Sulfation PhaseII->Conjugation Conjugation->Excretion Experimental_Workflow cluster_in_vivo In Vivo Studies (Rat Model) cluster_in_vitro In Vitro Studies cluster_data_analysis Data Integration and Pathway Elucidation Dosing This compound Administration (Oral or IV) Sample_Collection Sample Collection (Blood, Urine, Feces, Bile) Dosing->Sample_Collection PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sample_Collection->PK_Analysis Integration Integrate In Vivo and In Vitro Data PK_Analysis->Integration Incubation Incubation with Liver Microsomes/S9/Hepatocytes Metabolite_ID Metabolite Identification (LC-HRMS) Incubation->Metabolite_ID Enzyme_ID Enzyme Phenotyping (Recombinant CYPs, Inhibitors) Metabolite_ID->Enzyme_ID Metabolite_ID->Integration Pathway Elucidate Metabolic Pathways Enzyme_ID->Pathway Integration->Pathway

The Evolutionary Significance of Conessine: A Steroidal Alkaloid Shaping Plant-Herbivore and Plant-Pathogen Interactions in the Apocynaceae Family

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Conessine (B1669311), a C27 steroidal alkaloid, is a prominent secondary metabolite in several genera of the Apocynaceae family, notably Holarrhena and Funtumia. Its potent biological activities, including antimicrobial, insecticidal, and antiprotozoal properties, suggest a significant evolutionary role in the defense mechanisms of these plants. This technical guide delves into the evolutionary importance of this compound, exploring its biosynthesis, distribution within the Apocynaceae, and its multifaceted ecological functions. We provide a comprehensive overview of the current understanding of this compound's mechanism of action and its potential as a scaffold for novel drug development. Detailed experimental protocols for the extraction, purification, and quantification of this compound, as well as for assessing its biological activities, are presented. Furthermore, this guide includes a compilation of quantitative data on its efficacy and visual representations of its biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this pivotal plant defense compound.

Introduction: The Chemical Arsenal (B13267) of Apocynaceae

The Apocynaceae family, comprising over 5,000 species, is renowned for its rich and diverse chemical arsenal of specialized metabolites.[1] These compounds, which include monoterpene indole (B1671886) alkaloids, cardenolides, and steroidal alkaloids, are not essential for the primary growth and development of the plants but play a crucial role in their interactions with the environment.[1] Among these, the steroidal alkaloids represent a unique class of defense compounds with a limited taxonomic distribution, being prominently found in the Apocynaceae, Buxaceae, and Solanaceae families.[2]

This compound is a characteristic steroidal alkaloid found in several species of the Apocynaceae family, including Holarrhena floribunda, Holarrhena antidysenterica, and Funtumia elastica.[3][4] Its presence in these plants is not coincidental but rather the product of a long evolutionary history of co-evolution with herbivores and pathogens. The potent biological activities of this compound underscore its significance as a key component of the plant's defense strategy. This guide aims to provide a comprehensive technical overview of the evolutionary importance of this compound, focusing on its biosynthesis, ecological roles, and the experimental methodologies used to study it.

The Biosynthesis of this compound: A Steroidal Scaffold for Defense

The biosynthesis of this compound, like other steroidal alkaloids, originates from the sterol pathway. The precursor molecule is cholesterol, which is synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm.[5] While the complete biosynthetic pathway of this compound in Apocynaceae has not been fully elucidated, studies on analogous pathways in other plant families, such as the Solanaceae, provide a putative model.

The initial steps involve the cyclization of squalene (B77637) to form cycloartenol, which is then converted to cholesterol.[1] The subsequent transformation of cholesterol into this compound involves a series of enzymatic modifications, including hydroxylations, oxidations, and the crucial introduction of nitrogen atoms. Research in Veratrum californicum has identified cytochrome P450 enzymes and a γ-aminobutyrate transaminase as key players in the conversion of cholesterol to the steroidal alkaloid precursor, verazine (B227647).[5] It is highly probable that a similar enzymatic machinery is responsible for the later steps of this compound biosynthesis in Apocynaceae.

This compound Biosynthesis Pathway Mevalonate Pathway Mevalonate Pathway Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate Pathway->Isopentenyl Pyrophosphate (IPP) Multiple Steps IPP IPP Squalene Squalene IPP->Squalene Multiple Steps Cycloartenol Cycloartenol Squalene->Cycloartenol Cyclization Cholesterol Cholesterol Cycloartenol->Cholesterol Multiple Steps Hydroxylated Intermediates Hydroxylated Intermediates Cholesterol->Hydroxylated Intermediates Cytochrome P450s Amino Intermediates Amino Intermediates Hydroxylated Intermediates->Amino Intermediates Aminotransferase This compound This compound Amino Intermediates->this compound Further Modifications

A putative biosynthetic pathway for this compound, starting from the mevalonate pathway.

The regulation of this compound biosynthesis is likely under the control of complex signaling networks. Plant hormones such as jasmonates and salicylic (B10762653) acid are known to play a central role in inducing the production of defense compounds in response to herbivore attack and pathogen infection.[4][6] It is hypothesized that these signaling molecules upregulate the expression of key biosynthetic genes in the this compound pathway, leading to an increased accumulation of the alkaloid at the site of attack.

Evolutionary Significance and Ecological Roles

The primary evolutionary driver for the production of this compound is believed to be defense against a wide array of natural enemies. Its broad spectrum of biological activities provides a robust chemical shield for the plant.

Antimicrobial and Antifungal Activity

This compound exhibits significant activity against a range of bacteria and fungi. This antimicrobial action is crucial for protecting the plant from pathogenic infections. The proposed mechanism of action involves the disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.[7]

Insecticidal and Antifeedant Properties

This compound is a potent insecticidal and antifeedant agent.[8][9] It can act as a larval growth inhibitor, disrupt insect development, and deter feeding by herbivorous insects.[2][8] This activity is a direct selective advantage, as it reduces the damage caused by insect herbivores, thereby increasing the plant's fitness.

Antiprotozoal Activity

This compound has a long history of traditional use in treating dysentery, and modern scientific studies have confirmed its potent activity against protozoan parasites such as Entamoeba histolytica.[4] This suggests that this compound may also play a role in protecting the plant from microbial pathogens in the soil.

The distribution of this compound within the Apocynaceae family is not uniform. It is primarily found in the genera Holarrhena and Funtumia, suggesting a specific evolutionary trajectory for the biosynthesis of this particular steroidal alkaloid within this lineage. A detailed phylogenetic analysis mapping the presence of this compound and related alkaloids across the Apocynaceae would provide deeper insights into the evolutionary history of this important defense compound.

Quantitative Data on the Biological Activities of this compound

The following tables summarize some of the quantitative data available on the biological activities of this compound.

Table 1: Antibacterial Activity of this compound
Bacterial Species Minimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus cereus150[7]
Bacillus subtilisNot specified, but active[7]
Bacillus megateriumNot specified, but active[7]
Bacillus stearothermophilusNot specified, but active[7]
Pseudomonas aeruginosa64[10]
Table 2: Antiprotozoal and Cytotoxic Activity of this compound
Organism/Cell Line IC50 (µg/mL)
Plasmodium falciparum (K1 strain, schizont maturation)1.9[11]
Plasmodium falciparum (K1 strain, pLDH assay)1.3[11]
L6 rat skeletal muscle myoblasts (Cytotoxicity)14[11]
Table 3: Insecticidal Activity of this compound
Insect Species Activity
Aedes aegyptiHigh mortality at 0.5 to 10 ppm[8][9]
Dysdercus koenigiiInhibits egg hatching[8][9]
Spodoptera lituraAntifeedant at 0.005 to 0.2%[8][9]
Pieris brassicaeAntifeedant at 0.005 to 0.2%[8][9]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, quantification, and bioactivity assessment of this compound.

Extraction and Purification of this compound

This protocol is adapted from the methods described for the isolation of this compound from Holarrhena species.

This compound Extraction and Purification Workflow Dried Plant Material Dried Plant Material Maceration with Methanol (B129727) Maceration with Methanol Dried Plant Material->Maceration with Methanol 72h Crude Methanolic Extract Crude Methanolic Extract Maceration with Methanol->Crude Methanolic Extract Filtration & Concentration Acid-Base Extraction Acid-Base Extraction Crude Methanolic Extract->Acid-Base Extraction HCl (5%), NH4OH Total Alkaloid Fraction Total Alkaloid Fraction Acid-Base Extraction->Total Alkaloid Fraction Ethyl Acetate Extraction Column Chromatography Column Chromatography Total Alkaloid Fraction->Column Chromatography Alumina or Silica (B1680970) Gel Purified this compound Purified this compound Column Chromatography->Purified this compound Elution with Solvent Gradient

A generalized workflow for the extraction and purification of this compound.

Protocol:

  • Maceration: Air-dried and powdered plant material (e.g., stem bark of Holarrhena antidysenterica) is macerated in methanol at room temperature for 72 hours.

  • Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure to obtain a crude extract.

  • Acid-Base Extraction: The crude extract is dissolved in 5% hydrochloric acid. The acidic solution is then basified with ammonia (B1221849) to precipitate the alkaloids.

  • Solvent Extraction: The precipitated alkaloids are extracted with an organic solvent such as ethyl acetate.

  • Chromatographic Purification: The total alkaloid fraction is subjected to column chromatography on silica gel or alumina. Elution with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate) yields purified this compound.

  • Crystallization: The purified this compound can be further purified by crystallization from a suitable solvent like acetone.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 95:5 v/v) or a gradient elution with a buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 210 nm.

  • Quantification: A standard curve is generated using a certified reference standard of this compound. The concentration of this compound in the plant extract is determined by comparing its peak area with the standard curve.

Antibacterial Activity Assay (Disc Diffusion Method)

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Bacillus cereus) is prepared in a suitable broth.

  • Agar (B569324) Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

  • Disc Application: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of purified this compound dissolved in a suitable solvent (e.g., methanol). A solvent control disc is also prepared.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. The activity of this compound is compared to that of a standard antibiotic.[7]

Insecticidal Bioassay (Larval Growth Inhibition)

Protocol:

  • Diet Preparation: An artificial diet for the test insect (e.g., Spodoptera litura) is prepared.

  • Incorporation of this compound: Purified this compound is incorporated into the diet at various concentrations. A control diet without this compound is also prepared.

  • Larval Rearing: Newly hatched larvae are placed individually in containers with the prepared diet.

  • Observation: The larvae are reared under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

  • Data Collection: Parameters such as larval mortality, larval weight, developmental time, and pupation success are recorded daily. The LC50 (lethal concentration for 50% of the population) can be calculated.[8][9]

Future Perspectives and Drug Development

The potent and diverse biological activities of this compound make it an attractive lead compound for the development of new therapeutic agents. Its efficacy against drug-resistant bacteria and protozoan parasites is of particular interest.[10] Furthermore, the steroidal scaffold of this compound provides a versatile platform for medicinal chemists to synthesize novel derivatives with improved potency and reduced toxicity.

Future research should focus on:

  • Elucidating the complete biosynthetic pathway of this compound in Apocynaceae: This will open up opportunities for metabolic engineering to enhance the production of this compound in plants or to produce it in microbial systems.

  • Investigating the molecular targets of this compound: A deeper understanding of its mechanism of action will facilitate the rational design of new drugs.

  • Conducting comprehensive phylogenetic studies: Mapping the distribution of this compound and related alkaloids onto a robust phylogeny of the Apocynaceae will provide a clearer picture of its evolutionary history and the selective pressures that have shaped its production.

  • Exploring the synergistic effects of this compound with other phytochemicals: The chemical complexity of plant extracts often leads to synergistic interactions that enhance their overall biological activity.

Conclusion

This compound stands out as a compelling example of the evolutionary ingenuity of plants in developing sophisticated chemical defenses. Its multifaceted biological activities provide a clear adaptive advantage to the Apocynaceae species that produce it, protecting them from a wide range of herbivores and pathogens. The study of this compound not only offers valuable insights into the evolutionary ecology of plant-animal and plant-microbe interactions but also presents exciting opportunities for the discovery and development of new medicines. This technical guide provides a solid foundation for researchers to further explore the fascinating world of this potent steroidal alkaloid.

References

Methodological & Application

Protocol for the efficient extraction and purification of Conessine from Holarrhena bark.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a detailed protocol for the efficient extraction and purification of conessine (B1669311), a steroidal alkaloid, from the bark of Holarrhena species, primarily Holarrhena antidysenterica and Holarrhena floribunda. This compound is of significant interest to researchers, scientists, and drug development professionals due to its diverse pharmacological activities, including anti-malarial, anti-diarrheal, and antibacterial properties.[1][2] The protocols outlined below are designed to maximize yield and purity, drawing from established methodologies.

The primary method detailed is an acid-base extraction, which leverages the basic nature of this compound to selectively separate it from other non-alkaloidal compounds present in the bark.[3][4] This is followed by purification steps involving column chromatography. For optimal results, it is recommended to use the trunk bark, which has been found to contain a higher concentration of total alkaloids compared to other parts of the plant.[5][6] The ideal time for harvesting the bark to obtain the highest quality is between February and March.[5]

Quantitative Data Summary

The following tables summarize quantitative data related to the extraction and purification of this compound from Holarrhena bark, compiled from various studies.

Table 1: Total Alkaloid and this compound Content in Holarrhena Bark

Plant PartTotal Alkaloids (%)This compound Content (%)Reference
Trunk Bark2.25 ± 0.061.0647 (via ultra-sonication)[5][7]
Green Bark-0.1736 (1735.56 µg/g dry wt.)[8]

Table 2: Comparison of Extraction Methods and Yields

Extraction MethodSolvent SystemKey ParametersAlkaloid YieldReference
Maceration (Acid-Base)5% Hydrochloric Acid, Chloroform (B151607), AmmoniaOvernight maceration, pH ~9.0 for basification-[9]
Maceration (Solvent)95% EthanolMaceration of 4 kg powdered bark25.63 g total alkaloids[10]
Soxhlet ExtractionEthanol-18.76% (w/w) of crude extract[11]
Cold Percolation2% Hydrochloric AcidFollowed by neutralization and chloroform extraction1.5% total alkaloids[12]
Cold/Hot Alcohol ExtractionAlcohol-1.2 - 1.36% total alkaloids[13]

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound

This protocol is a widely used and efficient method for the selective extraction of alkaloids.

Materials and Reagents:

  • Dried and powdered Holarrhena bark

  • 5% Hydrochloric acid (HCl)

  • Concentrated Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃) or Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Distilled water

  • Beakers, flasks, and separatory funnel

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Acidic Extraction:

    • Macerate 100 g of finely powdered Holarrhena bark in 500 mL of 5% hydrochloric acid overnight.[9]

    • Filter the mixture and collect the acidic filtrate.

    • Repeat the extraction of the bark residue (marc) with two additional 200 mL portions of 5% HCl to ensure complete extraction of alkaloids.[9]

    • Combine all the acidic filtrates.

  • Basification and Liquid-Liquid Extraction:

    • Transfer the combined acidic filtrate to a large separatory funnel.

    • Slowly add concentrated ammonium hydroxide or sodium hydroxide to the filtrate until the pH reaches approximately 9.[9][10] This will precipitate the alkaloids.

    • Extract the basified aqueous solution with 250 mL of chloroform or ethyl acetate. Shake the separatory funnel vigorously for 5-10 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the organic (chloroform/ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer with four additional 100 mL portions of the organic solvent to maximize the recovery of this compound.[9]

    • Combine all the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate for at least 30 minutes to remove any residual water.

    • Filter the dried organic extract to remove the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is for the purification of the crude alkaloid extract obtained from the extraction step.

Materials and Reagents:

  • Crude alkaloid extract

  • Silica (B1680970) gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate

  • Methanol

  • Diethyl amine

  • Glass column for chromatography

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Developing chamber for TLC

  • UV lamp for visualization

  • Dragendorff's reagent

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Allow the silica gel to settle, ensuring a uniform and air-bubble-free packing.

    • Wash the column with hexane until the packing is stable.

  • Sample Loading and Elution:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., hexane-ethyl acetate mixture).

    • Load the dissolved sample onto the top of the silica gel column.

    • Begin the elution process with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate and then methanol. A suggested mobile phase gradient is a mixture of ethyl acetate, methanol, and diethyl amine (e.g., 6.5:1.0:0.3 v/v).[7]

  • Fraction Collection and Analysis:

    • Collect the eluate in small fractions using test tubes or a fraction collector.

    • Monitor the separation of compounds by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., the same as the column's mobile phase).

    • Visualize the spots under a UV lamp and/or by spraying with Dragendorff's reagent (a characteristic orange-brown spot indicates the presence of alkaloids).

    • Pool the fractions that contain pure this compound (identified by comparing with a standard this compound sample on TLC).

  • Final Concentration:

    • Combine the pure fractions containing this compound.

    • Evaporate the solvent using a rotary evaporator to obtain purified this compound as a crystalline solid.

Visualizations

Extraction_Purification_Workflow cluster_extraction Step 1: Extraction cluster_separation Step 2: Liquid-Liquid Separation cluster_concentration Step 3: Concentration cluster_purification Step 4: Purification start Powdered Holarrhena Bark acid_extraction Macerate with 5% HCl start->acid_extraction filtration1 Filter acid_extraction->filtration1 acidic_filtrate Acidic Filtrate (contains alkaloid salts) filtration1->acidic_filtrate marc Bark Residue (marc) filtration1->marc basification Basify with NH4OH (pH ~9) acidic_filtrate->basification extraction_chloroform Extract with Chloroform basification->extraction_chloroform separation Separate Layers extraction_chloroform->separation aqueous_layer Aqueous Layer (waste) separation->aqueous_layer organic_layer Organic Layer (contains free alkaloids) separation->organic_layer drying Dry with Anhydrous Na2SO4 organic_layer->drying filtration2 Filter drying->filtration2 evaporation Evaporate Solvent filtration2->evaporation crude_extract Crude Alkaloid Extract evaporation->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Collect & Analyze Fractions (TLC) column_chromatography->fraction_collection pooling Pool Pure Fractions fraction_collection->pooling final_evaporation Evaporate Solvent pooling->final_evaporation pure_this compound Pure this compound final_evaporation->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

AcidBase_Extraction_Principle cluster_organic Organic Phase (e.g., Chloroform) cluster_aqueous Aqueous Phase Conessine_base This compound (Base) (Soluble) Conessine_salt This compound-HCl (Salt) (Soluble) Conessine_base->Conessine_salt + HCl (Acid) Conessine_salt->Conessine_base + NH4OH (Base) - H2O, NH4Cl

Caption: Principle of Acid-Base Extraction for this compound.

References

Application Note: Standard Operating Procedure for the Quantification of Conessine in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Conessine (B1669311) is a steroidal alkaloid predominantly found in the bark and seeds of plants from the Apocynaceae family, most notably Holarrhena antidysenterica (also known as Holarrhena pubescens)[1][2][3][4]. This bioactive compound has garnered significant interest due to its wide range of pharmacological activities, including potent histamine (B1213489) H3 receptor antagonism and anti-malarial properties[5][6]. As research into its therapeutic potential continues, a robust, reliable, and validated analytical method for its quantification in plant extracts is crucial for quality control, standardization of herbal formulations, and pharmacokinetic studies.

This application note provides a detailed Standard Operating Procedure (SOP) for the quantification of this compound using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection. The method is designed to be accurate, reproducible, and suitable for routine analysis in a laboratory setting.

2. Principle

The analytical method is based on reversed-phase high-performance liquid chromatography. The separation of this compound is achieved on a C18 stationary phase, which is hydrophobic in nature[5][7][8]. A polar mobile phase is used to elute the compounds. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by the organic solvent in the mobile phase. Detection is performed using a UV-Vis detector set at the maximum absorbance wavelength (λmax) of this compound, which is approximately 210 nm[5]. Quantification is achieved by the external standard method, where the peak area of this compound in the sample is compared against a calibration curve generated from a certified reference standard.

3. Materials, Reagents, and Instrumentation

3.1 Reagents and Chemicals

  • This compound reference standard (≥97% purity)[3][6]

  • HPLC-grade Acetonitrile[7]

  • HPLC-grade Methanol[5]

  • HPLC-grade water (Milli-Q or equivalent)

  • Phosphoric Acid (AR grade)[7]

  • Syringe filters (0.22 µm, Nylon or PTFE)[5][9]

3.2 Plant Material

  • Dried and powdered bark of Holarrhena antidysenterica or other relevant plant material.

3.3 Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Gradient Pump

    • Autosampler/Manual Injector

    • Column Oven

    • Photodiode Array (PDA) or Variable Wavelength UV-Vis Detector[5][9]

  • Analytical Balance

  • Ultrasonic Bath

  • Vortex Mixer

  • pH Meter

  • Chromatography Data Station (CDS) software for data acquisition and processing[5]

4. Chromatographic Conditions

The quantitative data and parameters for the HPLC method are summarized in the table below for easy reference.

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) : Water (95:5, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm[5]
Injection Volume 20 µL[5]
Column Temperature 30°C
Run Time Approximately 15 minutes

5. Experimental Protocols

5.1 Preparation of Mobile Phase

  • Measure 950 mL of HPLC-grade acetonitrile and 50 mL of HPLC-grade water into a clean, dry 1-liter glass reservoir.

  • Mix thoroughly.

  • Degas the mobile phase for 15-20 minutes using an ultrasonic bath or vacuum filtration to remove dissolved gases.

  • The mobile phase is now ready for use.

5.2 Preparation of Standard Solutions

  • This compound Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in methanol (B129727) and make up the volume to the mark. Mix until fully dissolved. This is the primary stock solution. Store at 2-8°C when not in use[6].

  • Working Standard Solutions for Calibration:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards.

    • A suggested concentration range is 5, 10, 25, 50, and 100 µg/mL. For example, to prepare the 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and make up the volume with the mobile phase.

5.3 Preparation of Plant Extract Sample

  • Grinding: Ensure the plant material (e.g., Holarrhena bark) is coarsely ground to a uniform powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of methanol.

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes to facilitate extraction[10].

  • Filtration:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper to remove coarse plant debris.

    • Take the filtrate and pass it through a 0.22 µm syringe filter directly into an HPLC vial for analysis[5][9].

5.4 Analytical Procedure

  • System Equilibration: Set up the HPLC system with the specified chromatographic conditions. Pump the mobile phase through the column for at least 30 minutes or until a stable, noise-free baseline is achieved.

  • Calibration Curve:

    • Inject 20 µL of each working standard solution, starting from the lowest concentration.

    • Record the peak area for each injection.

    • Plot a calibration curve of peak area versus concentration (µg/mL). Determine the linearity of the response (R² value should be >0.999).

  • Sample Analysis:

    • Inject 20 µL of the prepared plant extract into the HPLC system.

    • Record the chromatogram and identify the this compound peak by comparing its retention time with that of the standard.

  • Quantification:

    • Calculate the concentration of this compound in the plant extract using the regression equation from the calibration curve.

    • The final amount of this compound in the original plant material is calculated as follows:

    This compound (% w/w) = (C x V x DF) / W x 100

    Where:

    • C = Concentration of this compound from the calibration curve (mg/mL)

    • V = Volume of the extraction solvent (mL)

    • DF = Dilution factor (if any)

    • W = Weight of the plant material taken for extraction (mg)

6. System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
% RSD of Peak Area ≤ 2.0% (for n=6 injections)
% RSD of Retention Time ≤ 1.0% (for n=6 injections)

7. Visualization of Experimental Workflow

The logical flow of the entire procedure, from sample collection to final quantification, is illustrated in the diagram below.

G cluster_prep Preparation Stages cluster_analysis Analytical Stages cluster_quant Quantification Plant_Material 1. Plant Material (e.g., Holarrhena Bark) Grinding 2. Grinding & Weighing Plant_Material->Grinding Extraction 3. Ultrasonic Extraction (Methanol) Grinding->Extraction Filtration 4. Filtration (0.22 µm Syringe Filter) Extraction->Filtration HPLC_Analysis 5. HPLC Injection Filtration->HPLC_Analysis Data_Acquisition 6. Chromatogram Generation HPLC_Analysis->Data_Acquisition Calibration 7. Calibration Curve Plot Data_Acquisition->Calibration Quantification 8. This compound Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound in plant extracts.

References

Application Notes and Protocols: In Vitro Efflux Pump Inhibition Assay Using Conessine in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) in Pseudomonas aeruginosa is a significant threat to public health, largely driven by the overexpression of efflux pumps. These pumps actively extrude a broad range of antibiotics from the bacterial cell, rendering them ineffective. The Resistance-Nodulation-Division (RND) family of efflux pumps, particularly the MexAB-OprM system, is a primary contributor to this resistance phenotype. A promising strategy to combat MDR is the use of efflux pump inhibitors (EPIs) to restore the efficacy of existing antibiotics.

Conessine, a steroidal alkaloid derived from the plant Holarrhena antidysenterica, has emerged as a novel inhibitor of the MexAB-OprM efflux pump system in P. aeruginosa.[1][2][3] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound as an efflux pump inhibitor in P. aeruginosa. The described methods include checkerboard microdilution assays to assess synergy with conventional antibiotics and a fluorescent dye accumulation assay to directly measure the inhibition of efflux activity.

Mechanism of Action

This compound is believed to inhibit the MexAB-OprM efflux pump, and potentially other RND family pumps, through competitive inhibition or by blocking the substrate binding site of the inner membrane protein MexB.[1][2] This inhibition leads to an increased intracellular concentration of antibiotics that are substrates of the pump, thereby restoring their antibacterial activity.

Outer Membrane Outer Membrane Periplasm Periplasm Inner Membrane Inner Membrane Antibiotic Antibiotic MexAB-OprM Pump MexAB-OprM Antibiotic->MexAB-OprM Pump Substrate Target Bacterial Target Antibiotic->Target Reaches This compound This compound This compound->MexAB-OprM Pump Inhibits Efflux Efflux MexAB-OprM Pump->Efflux Expulsion Inhibition Inhibition Cell Death Cell Death Target->Cell Death

Caption: Mechanism of this compound-mediated efflux pump inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efflux pump inhibitory activity of this compound.

Checkerboard Microdilution Assay

This assay is used to determine the synergistic effect of this compound with various antibiotics against P. aeruginosa. A reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of a sub-inhibitory concentration of this compound indicates synergistic activity.

Materials:

  • P. aeruginosa strains (e.g., wild-type PAO1, a MexAB-OprM overexpressing strain, and a MexB deletion mutant).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Antibiotic stock solutions (e.g., levofloxacin, cefotaxime, tetracycline, erythromycin).

  • 96-well microtiter plates.

  • Spectrophotometer.

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa into CAMHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Plate Setup:

    • Prepare serial twofold dilutions of the antibiotics horizontally across the 96-well plate.

    • Prepare serial twofold dilutions of this compound vertically down the plate. This creates a matrix of varying concentrations of both compounds.

    • Include wells with antibiotic only, this compound only, and no compounds (growth control).

  • Inoculation: Add the prepared bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic, alone or in combination with this compound, that completely inhibits visible bacterial growth.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of this compound in combination / MIC of this compound alone)

    • Synergy is defined as an FICI ≤ 0.5.

    • Indifference is defined as 0.5 < FICI ≤ 4.

    • Antagonism is defined as an FICI > 4.

Data Presentation:

AntibioticP. aeruginosa StrainMIC Alone (µg/mL)MIC with this compound (µg/mL)Fold ReductionFICIInterpretation
LevofloxacinWild-type818≤ 0.5Synergy
CefotaximeMexAB-OprM Overexpressing64416≤ 0.5Synergy
TetracyclineWild-type1628≤ 0.5Synergy
ErythromycinMexAB-OprM Overexpressing10246416≤ 0.5Synergy

Note: The above data is illustrative and based on published findings. Actual results may vary.[1][2]

A Prepare bacterial inoculum C Inoculate plate with bacterial suspension A->C B Prepare serial dilutions of antibiotic and this compound in a 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Determine MICs visually or by spectrophotometer D->E F Calculate FICI to determine synergy E->F

Caption: Checkerboard microdilution assay workflow.

Hoechst 33342 (H33342) Accumulation Assay

This real-time fluorescence-based assay directly measures the ability of this compound to inhibit efflux pump activity. H33342 is a fluorescent dye and a substrate of the MexAB-OprM pump. When the pump is active, H33342 is expelled from the cell, resulting in low fluorescence. Inhibition of the pump by this compound leads to the accumulation of H33342 within the cell, causing a significant increase in fluorescence.

Materials:

  • P. aeruginosa strains.

  • Phosphate-buffered saline (PBS).

  • Hoechst 33342 (H33342) stock solution.

  • This compound stock solution.

  • Phenylalanine-arginine β-naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for efflux inhibition.

  • 96-well black, clear-bottom microtiter plates.

  • Fluorometric microplate reader.

Protocol:

  • Bacterial Culture Preparation: Grow P. aeruginosa to the mid-logarithmic phase in a suitable broth. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of 0.4.

  • Assay Setup:

    • To the wells of a 96-well plate, add the bacterial suspension.

    • Add this compound at the desired concentration (e.g., 20 mg/L).[1][2]

    • Include a positive control (PAβN or CCCP) and a negative control (no inhibitor).

  • Dye Addition: Add H33342 to all wells to a final concentration of 2.5 µM.

  • Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a total duration of 60-90 minutes. Use an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: Plot the fluorescence intensity over time for each condition. An increase in fluorescence in the presence of this compound compared to the no-inhibitor control indicates efflux pump inhibition.

Data Presentation:

ConditionP. aeruginosa StrainMean Fluorescence Units (Arbitrary) at 60 min
No InhibitorWild-type1500
This compound (20 mg/L)Wild-type3500
PAβN (Positive Control)Wild-type4500
No InhibitorMexAB-OprM Overexpressing800
This compound (20 mg/L)MexAB-OprM Overexpressing2800
PAβN (Positive Control)MexAB-OprM Overexpressing4000

Note: The above data is illustrative. Actual fluorescence units will depend on the instrument and specific experimental conditions.

A Prepare mid-log phase bacterial culture B Wash and resuspend cells in PBS A->B C Add bacterial suspension, this compound/controls to a 96-well plate B->C D Add H33342 fluorescent dye C->D E Measure fluorescence intensity over time D->E F Analyze data to determine efflux inhibition E->F

Caption: H33342 accumulation assay workflow.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the in vitro efflux pump inhibitory properties of this compound against Pseudomonas aeruginosa. The checkerboard assay confirms the synergistic potential of this compound with conventional antibiotics, while the H33342 accumulation assay provides direct evidence of its inhibitory effect on efflux pump activity. These methods are essential tools for researchers and drug development professionals working to overcome multidrug resistance in pathogenic bacteria. Studies have shown that this compound can significantly reduce the MICs of various antibiotics by at least 8-fold in strains overexpressing the MexAB-OprM pump.[1][2] The inhibition of H33342 efflux further confirms that this compound targets this critical resistance mechanism.[1][2][3]

References

Utilizing Conessine in Animal Models of Cognitive and Neurological Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conessine (B1669311), a steroidal alkaloid primarily isolated from the plant Holarrhena antidysenterica, has garnered attention for its diverse pharmacological activities. Of particular interest to the neuroscience community is its potential neuroprotective role. As a potent and selective histamine (B1213489) H3 receptor antagonist, this compound modulates the release of various neurotransmitters in the central nervous system, a mechanism with significant implications for cognitive function.[1][2] Recent preclinical studies have begun to explore its therapeutic utility in animal models of cognitive impairment, particularly those relevant to Alzheimer's disease.

These application notes provide a detailed overview of the current understanding of this compound's application in animal models of neurological disorders, with a focus on Alzheimer's disease. This document outlines experimental protocols for inducing disease models, administering this compound, and assessing behavioral and biochemical outcomes. Additionally, we present quantitative data from relevant studies in a structured format to facilitate comparison and provide a visual representation of a proposed signaling pathway.

Application in Alzheimer's Disease Models

Recent research has indicated that this compound may offer neuroprotective benefits in Alzheimer's-like pathology by mitigating oxidative stress.[3] Studies utilizing extracts of Holarrhena antidysenterica, rich in this compound, have also demonstrated amelioration of dementia symptoms in various animal models.[4][5][6]

Animal Model: Streptozotocin (B1681764) (STZ)-Induced Dementia

Intracerebroventricular (ICV) injection of streptozotocin in rats is a widely used sporadic Alzheimer's disease model. STZ administration leads to impaired brain glucose metabolism, oxidative stress, and cognitive deficits, mimicking aspects of human Alzheimer's pathology.

Table 1: Summary of Quantitative Data for this compound and Holarrhena antidysenterica Extract in STZ-Induced Dementia Models

ParameterAnimal ModelTreatmentDosageOutcomeReference
Behavioral Outcomes
Passive Avoidance TestSTZ-induced ratsThis compound20 mg/kgImprovement in memory retrieval[3]
Novel Object Recognition TestSTZ-induced ratsThis compound20 mg/kgImprovement in recognition memory consolidation[3]
Novel Object Recognition TaskSTZ-induced ratsEEHA200 and 300 mg/kg; p.o.Increased exploration time of the novel object[6]
Elevated Plus MazeSTZ-induced ratsEEHA200 and 300 mg/kg; p.o.Decreased transfer latency[6]
Biochemical Outcomes
Superoxide Dismutase (SOD)STZ-induced ratsThis compound20 mg/kgIncreased activity in the hippocampus[3]
Glutathione Reductase (GRx)STZ-induced ratsThis compound20 mg/kgIncreased levels in the hippocampus[3]
Catalase (CAT)STZ-induced ratsThis compound20 mg/kgIncreased levels in the hippocampus[3]
Malondialdehyde (MDA)STZ-induced ratsThis compound20 mg/kgDecreased levels in the hippocampus[3]
Glutathione (GSH)STZ-induced ratsEEHA200 and 300 mg/kg; p.o.Increased brain levels[6]
Acetylcholinesterase (AChE)STZ-induced ratsEEHA200 and 300 mg/kg; p.o.Decreased brain levels[6]
Thiobarbituric Acid Reactive Substances (TBARS)STZ-induced ratsEEHA200 and 300 mg/kg; p.o.Decreased brain levels[6]

*EEHA: Ethanolic Extract of Holarrhena antidysenterica seeds

Experimental Protocols

Protocol 1: Induction of Dementia using Intracerebroventricular (ICV) Streptozotocin (STZ) in Rats

Objective: To induce a sporadic model of Alzheimer's disease characterized by cognitive deficits and oxidative stress.

Materials:

  • Male Wistar rats (220-250 g)

  • Streptozotocin (STZ)

  • Artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Hamilton syringe

Procedure:

  • Anesthetize the rats according to approved institutional protocols.

  • Mount the rat in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a burr hole over the lateral ventricle using the following coordinates relative to bregma: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.6 mm.

  • Dissolve STZ in aCSF to a final concentration for a dose of 3 mg/kg.

  • Slowly inject the STZ solution into the lateral ventricle using a Hamilton syringe.

  • Administer a second injection of STZ (3 mg/kg) on day 3.[6]

  • Suture the incision and allow the animal to recover. Control animals should receive an equivalent volume of aCSF.

Protocol 2: this compound Administration and Behavioral Assessment

Objective: To evaluate the effect of this compound on cognitive function in STZ-induced demented rats.

Materials:

  • STZ-lesioned and control rats

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Apparatus for behavioral testing (Passive Avoidance Box, Novel Object Recognition Arena)

Procedure:

  • Following STZ-induced dementia, begin daily administration of this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle for a period of three weeks.[3]

  • Passive Avoidance Test:

    • Acquisition Trial: Place the rat in the light compartment of the passive avoidance apparatus. When the rat enters the dark compartment, deliver a mild foot shock.

    • Retention Trial (24 hours later): Place the rat back in the light compartment and measure the latency to enter the dark compartment. Increased latency indicates improved memory.

  • Novel Object Recognition Test:

    • Habituation: Allow the rat to explore an empty open-field arena.

    • Familiarization Phase: Place two identical objects in the arena and allow the rat to explore for a set period.

    • Test Phase (after a retention interval): Replace one of the familiar objects with a novel object. Record the time spent exploring the novel and familiar objects. A preference for the novel object indicates intact recognition memory.

Protocol 3: Biochemical Analysis of Oxidative Stress Markers

Objective: To measure the effect of this compound on markers of oxidative stress in the hippocampus.

Materials:

  • Hippocampal tissue from treated and control animals

  • Assay kits for Superoxide Dismutase (SOD), Glutathione Reductase (GRx), Catalase (CAT), and Malondialdehyde (MDA)

  • Homogenization buffer

  • Spectrophotometer

Procedure:

  • At the end of the treatment period, euthanize the animals and dissect the hippocampus on ice.

  • Homogenize the tissue in the appropriate buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Perform the SOD, GRx, CAT, and MDA assays on the supernatant according to the manufacturer's instructions for the respective kits.

  • Measure the absorbance using a spectrophotometer and calculate the enzyme activities and MDA levels.

Proposed Signaling Pathway and Experimental Workflow

While the direct interaction of this compound with the Wnt/β-catenin signaling pathway has not been explicitly demonstrated, a plausible indirect mechanism can be proposed based on its known function as a histamine H3 receptor antagonist. Histamine, particularly through the H1 receptor, has been shown to activate the canonical Wnt/β-catenin pathway.[3] By blocking the inhibitory H3 autoreceptors, this compound can increase the synaptic levels of histamine, which could then act on postsynaptic H1 receptors to modulate Wnt signaling.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Postsynaptic Neuron This compound This compound H3R Histamine H3 Receptor (Autoreceptor) This compound->H3R Blocks Histamine_release Histamine Release H3R->Histamine_release Inhibits H1R Histamine H1 Receptor Histamine_release->H1R Activates GSK3b GSK3β H1R->GSK3b Inhibits beta_catenin_p β-catenin-P (Degradation) GSK3b->beta_catenin_p Promotes beta_catenin β-catenin (Stable) Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Caption: Proposed mechanism of this compound-mediated Wnt/β-catenin signaling activation.

G start Start: Wistar Rats stz ICV-STZ Induction (Day 1 & 3) start->stz grouping Random Grouping (Control, STZ+Vehicle, STZ+this compound) stz->grouping treatment Daily Treatment (21 days) grouping->treatment behavior Behavioral Testing (Passive Avoidance, Novel Object Recognition) treatment->behavior euthanasia Euthanasia & Tissue Collection (Hippocampus) behavior->euthanasia biochem Biochemical Analysis (SOD, GRx, CAT, MDA) euthanasia->biochem data Data Analysis & Interpretation biochem->data

Caption: Experimental workflow for evaluating this compound in an STZ-induced dementia model.

Application in Parkinson's and Huntington's Disease Models

To date, there is a lack of published research specifically investigating the effects of this compound in animal models of Parkinson's disease and Huntington's disease. The primary mechanism of action of this compound as a histamine H3 receptor antagonist suggests potential relevance, as histamine signaling is involved in the modulation of dopaminergic pathways affected in Parkinson's disease. However, without direct experimental evidence, its application in these models remains speculative.

Future research is warranted to explore the therapeutic potential of this compound in models of these disorders, such as the 6-hydroxydopamine (6-OHDA) or MPTP models for Parkinson's disease and the R6/2 or zQ175 mouse models for Huntington's disease.

Conclusion and Future Directions

This compound presents a promising natural compound for the potential treatment of cognitive disorders, particularly those with an oxidative stress component like Alzheimer's disease. The provided protocols offer a framework for researchers to investigate its efficacy in relevant animal models. Further studies are crucial to elucidate the precise molecular mechanisms underlying its neuroprotective effects, including a more direct investigation of its influence on the Wnt/β-catenin signaling pathway. Moreover, expanding the research to include animal models of Parkinson's and Huntington's diseases could reveal a broader therapeutic potential for this intriguing steroidal alkaloid.

References

Application Notes and Protocols: Formulating Conessine for Enhanced In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Conessine (B1669311) is a steroidal alkaloid found in the plant species of the Apocynaceae family, such as Holarrhena floribunda and Holarrhena antidysenterica[1]. It has garnered research interest for its diverse biological activities, including antimalarial, antibacterial, and H3-receptor antagonist effects[1][2][3][4]. However, its physicochemical properties present significant challenges to achieving adequate bioavailability in in vivo animal studies, potentially leading to variable and suboptimal therapeutic outcomes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on formulating this compound to improve its bioavailability for in vivo animal research. This document outlines the inherent bioavailability challenges of this compound, details various formulation strategies, and provides step-by-step experimental protocols.

Physicochemical Properties and Bioavailability Challenges of this compound

The oral bioavailability of a drug is largely influenced by its solubility and permeability. This compound's molecular structure and properties suggest it faces significant hurdles in achieving sufficient systemic exposure after oral administration.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Bioavailability
Molecular Weight 356.59 g/mol [5]Within the acceptable range for oral absorption.
Solubility Insoluble in water; Insoluble in DMSO; Soluble in Ethanol (B145695) (≥19.65 mg/mL)[5]Poor aqueous solubility is a major rate-limiting step for dissolution and absorption in the gastrointestinal tract.
Calculated LogP 4.9[1]High lipophilicity suggests good membrane permeability but contributes to poor aqueous solubility.
pKa Not readily available in searched literature, but the presence of tertiary amino groups suggests it will be basic.Ionization in the acidic environment of the stomach could potentially influence its solubility and absorption.

The primary challenge for this compound's bioavailability is its very low aqueous solubility[5]. For a drug to be absorbed from the gastrointestinal tract, it must first be dissolved in the gastrointestinal fluids. Poorly soluble drugs often exhibit slow and incomplete dissolution, leading to low and erratic absorption.

Formulation Strategies to Enhance this compound Bioavailability

Several formulation strategies can be employed to overcome the poor solubility of this compound. The choice of strategy will depend on the specific experimental requirements, available resources, and the desired pharmacokinetic profile.

Particle Size Reduction: Nanosuspension

Mechanism: Reducing the particle size of a drug increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can improve bioavailability.[6] Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.

Protocol for this compound Nanosuspension Preparation:

  • Preparation of Pre-mixture:

    • Disperse 100 mg of this compound powder in 10 mL of a 2% (w/v) aqueous solution of a stabilizer (e.g., Poloxamer 188 or a combination of Tween 80 and Solutol HS 15).

    • Stir the mixture at 500 rpm for 30 minutes to ensure adequate wetting of the drug particles.

  • High-Pressure Homogenization:

    • Process the pre-mixture through a high-pressure homogenizer.

    • Homogenize at 1500 bar for 20-30 cycles.

    • Maintain the temperature of the sample chamber at 4°C to prevent degradation of the drug and excipients.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is a mean particle size of <500 nm with a PDI <0.3.

    • Assess the zeta potential to evaluate the stability of the nanosuspension. A zeta potential of ±30 mV is generally considered stable.

    • Determine the drug content using a validated HPLC-UV method.

Lipid-Based Formulation: Self-Emulsifying Drug Delivery System (SEDDS)

Mechanism: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[7][8] this compound, being lipophilic, can be dissolved in the lipid phase, and the resulting emulsion facilitates its dispersion and absorption.

Protocol for this compound SEDDS Preparation:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® RH 40, Tween 80), and co-surfactants (e.g., Transcutol® HP, PEG 400). Select the excipients that show the highest solubilizing capacity for this compound.

  • Formulation Development:

    • Based on the screening results, prepare various ratios of oil, surfactant, and co-surfactant. A common starting point is a ratio of 30:40:30 (oil:surfactant:co-surfactant).

    • Add a known amount of this compound (e.g., 20 mg) to 1 g of the excipient mixture.

    • Vortex and gently heat (if necessary, up to 40°C) until a clear, homogenous solution is obtained.

  • Self-Emulsification and Characterization:

    • Add 1 mL of the prepared SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring.

    • Visually assess the rate of emulsification and the final appearance of the emulsion.

    • Measure the droplet size of the resulting emulsion using DLS. A droplet size of <200 nm is generally desirable for a self-microemulsifying drug delivery system (SMEDDS), a type of SEDDS.

Cyclodextrin (B1172386) Complexation

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble drugs like this compound, effectively encapsulating the lipophilic molecule within their cavity and presenting a more hydrophilic complex to the aqueous environment, thereby increasing solubility.[7]

Protocol for this compound-Cyclodextrin Complex Preparation:

  • Selection of Cyclodextrin:

    • Screen different types of cyclodextrins, such as β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), for their ability to solubilize this compound.

  • Kneading Method:

    • Prepare a 1:1 molar ratio of this compound and the selected cyclodextrin (e.g., HP-β-CD).

    • Triturate the mixture in a mortar with a small volume of a water-ethanol solution (e.g., 50:50 v/v) to form a paste.

    • Knead the paste for 45-60 minutes.

    • Dry the paste in an oven at 40-50°C until a constant weight is achieved.

    • Pass the dried complex through a sieve to obtain a fine powder.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).

    • Determine the dissolution rate of the complex in a suitable buffer (e.g., pH 6.8 phosphate (B84403) buffer) and compare it to that of the pure drug.

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Bioavailability Study This compound This compound Powder Formulation1 Nanosuspension This compound->Formulation1 High-Pressure Homogenization Formulation2 SEDDS This compound->Formulation2 Lipid/Surfactant Dissolution Formulation3 Cyclodextrin Complex This compound->Formulation3 Inclusion Complexation Characterization Particle Size Dissolution Rate Drug Content Formulation1->Characterization Formulation2->Characterization Formulation3->Characterization AnimalDosing Oral Dosing (Rodent Model) Characterization->AnimalDosing BloodSampling Serial Blood Sampling AnimalDosing->BloodSampling Bioanalysis LC-MS/MS Analysis of Plasma Samples BloodSampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis

Caption: Workflow for formulation development and in vivo evaluation of this compound.

sedds_mechanism cluster_sedds SEDDS Formulation (Oral) cluster_gitract Gastrointestinal Tract SEDDS This compound dissolved in Oil, Surfactant, Co-surfactant Emulsion Fine Oil-in-Water Emulsion (Increased Surface Area) SEDDS->Emulsion Dilution with GI fluids Absorption Enhanced Absorption across Gut Wall Emulsion->Absorption Drug release and permeation Systemic_Circulation Systemic Circulation (Improved Bioavailability) Absorption->Systemic_Circulation

Caption: Mechanism of bioavailability enhancement by SEDDS.

In Vivo Animal Study Protocol

This protocol outlines a typical pharmacokinetic study in rats to compare the bioavailability of different this compound formulations.

5.1. Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • Animals should be fasted overnight (12 hours) before dosing, with free access to water.

5.2. Experimental Groups:

  • Group 1: this compound Suspension (Control) - e.g., in 0.5% carboxymethyl cellulose (B213188) (CMC).

  • Group 2: this compound Nanosuspension.

  • Group 3: this compound SEDDS.

  • Group 4: this compound-Cyclodextrin Complex.

  • (Optional) Group 5: Intravenous (IV) administration of this compound solution (for absolute bioavailability determination).

5.3. Dosing and Administration:

  • Administer the formulations orally via gavage at a dose of 10 mg/kg of this compound.

  • The dosing volume should be consistent across all groups (e.g., 5 mL/kg).

5.4. Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the tail vein or jugular vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

5.5. Bioanalytical Method:

  • Develop and validate a sensitive and selective bioanalytical method for the quantification of this compound in plasma, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

5.6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine the key pharmacokinetic parameters from the plasma concentration-time profiles.

Data Presentation

The pharmacokinetic data should be summarized in a clear and concise table for easy comparison between the different formulations.

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Mean ± SD)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Suspension (Control) 100
Nanosuspension
SEDDS
Cyclodextrin Complex

Relative Bioavailability (%) = (AUCtest / AUCcontrol) x 100

Conclusion

The poor aqueous solubility of this compound is a significant barrier to its in vivo bioavailability. The formulation strategies detailed in these application notes, including nanosuspensions, self-emulsifying drug delivery systems, and cyclodextrin complexation, offer viable approaches to overcome this challenge. Proper characterization of the formulation in vitro followed by a well-designed in vivo pharmacokinetic study is crucial to identify the most effective strategy for enhancing the systemic exposure of this compound. The selection of an appropriate formulation will ultimately enable more reliable and reproducible results in preclinical efficacy and toxicology studies.

References

Techniques for radiolabeling Conessine for receptor binding and pharmacokinetic studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conessine (B1669311), a steroidal alkaloid found in plants of the Apocynaceae family, has been identified as a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R)[1][2]. The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, making it an attractive target for the treatment of various neurological and cognitive disorders. To facilitate the study of this compound's interaction with the H3 receptor and to characterize its pharmacokinetic profile, radiolabeling is an indispensable tool.

These application notes provide detailed protocols for the radiolabeling of this compound with tritium (B154650) ([³H]) and iodine-125 (B85253) ([¹²⁵I]), as well as methodologies for conducting receptor binding assays and pharmacokinetic studies.

Radiolabeling of this compound

The introduction of a radioactive isotope into the this compound molecule allows for its sensitive detection and quantification in biological samples. The choice of radionuclide depends on the intended application. Tritium is a low-energy beta emitter suitable for in vitro receptor binding studies, while gamma-emitting isotopes like iodine-125 can be used for in vivo imaging and biodistribution studies.

Protocol 1: Tritiation of this compound via Catalytic Isotope Exchange

This protocol describes a hypothetical method for the introduction of tritium into this compound, adapted from general methods for the tritiation of alkaloids[3]. The process involves the exchange of hydrogen atoms with tritium gas in the presence of a metal catalyst.

Materials:

  • This compound

  • Tritium gas (T₂)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous solvent (e.g., ethyl acetate, dioxane)

  • Vacuum manifold and tritium handling system

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Scintillation counter

Procedure:

  • Preparation: In a reaction vessel suitable for catalytic hydrogenation and handling of tritium, dissolve this compound in an anhydrous solvent.

  • Catalyst Addition: Add the Pd/C catalyst to the solution. The catalyst should be handled under an inert atmosphere to prevent deactivation.

  • Tritiation Reaction: Connect the reaction vessel to a tritium manifold. Evacuate the vessel and then introduce tritium gas to the desired pressure.

  • Reaction Incubation: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) to allow for the hydrogen-tritium exchange to occur.

  • Quenching and Filtration: After the incubation period, carefully vent the excess tritium gas according to safety protocols. Filter the reaction mixture to remove the catalyst.

  • Purification: Purify the crude [³H]-conessine using preparative HPLC to separate it from unlabeled this compound and any radiolabeled impurities.

  • Quality Control: Determine the radiochemical purity and specific activity of the purified [³H]-conessine using analytical HPLC with a radioactivity detector and a scintillation counter.

Protocol 2: Iodination of this compound using Iodo-Gen®

This protocol outlines a hypothetical method for the radioiodination of this compound with Iodine-125, adapted from standard iodination techniques for organic molecules. This method utilizes Iodo-Gen® as an oxidizing agent to generate electrophilic iodine for substitution onto the this compound molecule.

Materials:

  • This compound

  • Sodium iodide ([¹²⁵I]NaI)

  • Iodo-Gen® pre-coated tubes

  • Phosphate (B84403) buffer (pH 7.4)

  • Quenching solution (e.g., sodium metabisulfite)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Thin-layer chromatography (TLC) system with a phosphorimager or autoradiography film

Procedure:

  • Preparation: Dissolve this compound in a small volume of a suitable organic solvent miscible with the reaction buffer.

  • Iodination Reaction: Add the this compound solution to an Iodo-Gen® pre-coated tube. To this, add the [¹²⁵I]NaI solution in phosphate buffer.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for a specific time (e.g., 15-30 minutes) with occasional gentle agitation.

  • Quenching: Transfer the reaction mixture to a new tube containing a quenching solution to stop the reaction by reducing unreacted iodine.

  • Purification: Purify the [¹²⁵I]-conessine using an SPE cartridge. Wash the cartridge with water to remove unreacted iodide and then elute the radiolabeled product with an organic solvent like methanol (B129727) or acetonitrile.

  • Quality Control: Assess the radiochemical purity of the [¹²⁵I]-conessine using TLC and autoradiography. The specific activity can be determined by measuring the radioactivity and the mass of the purified product.

Receptor Binding and Pharmacokinetic Studies

Protocol 3: Histamine H3 Receptor Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of unlabeled this compound for the H3 receptor using a radiolabeled ligand, such as the commercially available [³H]Nα-methylhistamine ([³H]-NAMH).

Materials:

  • [³H]-NAMH (Radioligand)

  • Unlabeled this compound (Competitor)

  • Cell membranes expressing the human H3 receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., high concentration of a known H3R ligand like thioperamide)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of unlabeled this compound.

  • Incubation: To each well, add the H3 receptor-expressing cell membranes, a fixed concentration of [³H]-NAMH, and either buffer (for total binding), the non-specific binding inhibitor, or varying concentrations of unlabeled this compound.

  • Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4: Pharmacokinetic Study of [³H]-Conessine in Rats

This protocol provides a general framework for a pharmacokinetic study in rats to determine parameters such as Cmax, Tmax, AUC, and half-life of radiolabeled this compound.

Materials:

  • [³H]-Conessine

  • Wistar or Sprague-Dawley rats

  • Administration vehicle (e.g., saline, PEG400)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Scintillation counter

  • Pharmacokinetic analysis software

Procedure:

  • Dosing: Administer a known dose of [³H]-conessine to the rats via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Radioactivity Measurement: Measure the radioactivity in a known volume of plasma from each time point using a scintillation counter.

  • Data Analysis: Plot the plasma concentration of [³H]-conessine (calculated from the radioactivity) versus time. Use pharmacokinetic software to calculate key parameters.

Data Presentation

Table 1: Receptor Binding Affinity of this compound
ReceptorSpeciesRadioligandpKiKi (nM)Reference
Histamine H3Human[³H]-RAMH8.27~5[1]
Histamine H3Rat[³H]-RAMH7.61~24.5[1]
Table 2: Pharmacokinetic Parameters of this compound in Wistar Rats (Oral Administration, 20 mg/kg)
ParameterThis compound SolutionThis compound Liposomes
Cmax (ng/mL)10114.31 ± 311.128672.42 ± 251.66
Tmax (h)1.02.0
AUC(0-12h) (ng*h/mL)51920.10 ± 478.2744613.53 ± 410.72
T₁/₂ (h)1.58 ± 0.183.818 ± 0.16
CL/F (mL/h/kg)64.17 ± 11.2339.03 ± 9.04
Vz/F (mL/kg)143.21 ± 13.54214.99 ± 21.78
Data adapted from a study by Ambhore et al.[4]

Visualizations

Radiolabeling_Workflow cluster_tritiation Tritiation ([³H]) cluster_iodination Iodination ([¹²⁵I]) Conessine_T This compound Reaction_T Catalytic Exchange Conessine_T->Reaction_T Catalyst_T Pd/C Catalyst Catalyst_T->Reaction_T Tritium_Gas Tritium Gas Tritium_Gas->Reaction_T Purification_T HPLC Purification Reaction_T->Purification_T Product_T [³H]-Conessine Purification_T->Product_T Conessine_I This compound Reaction_I Oxidative Iodination Conessine_I->Reaction_I Iodogen Iodo-Gen® Iodogen->Reaction_I NaI125 [¹²⁵I]NaI NaI125->Reaction_I Purification_I SPE Purification Reaction_I->Purification_I Product_I [¹²⁵I]-Conessine Purification_I->Product_I Receptor_Binding_Assay Start Start Assay Prepare_Plate Prepare 96-well Plate (Total, Non-specific, Competitor) Start->Prepare_Plate Add_Reagents Add H3R Membranes, [³H]-NAMH, and this compound Prepare_Plate->Add_Reagents Incubate Incubate to Equilibrium Add_Reagents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀ and Ki determination) Count->Analyze End End Analyze->End Pharmacokinetic_Study Animal_Model Rat Model Dosing Administer [³H]-Conessine Animal_Model->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Centrifuge for Plasma Blood_Collection->Plasma_Separation Radioactivity_Measurement Scintillation Counting of Plasma Plasma_Separation->Radioactivity_Measurement Data_Analysis Pharmacokinetic Modeling Radioactivity_Measurement->Data_Analysis Parameters Determine Cmax, Tmax, AUC, T₁/₂ Data_Analysis->Parameters

References

Application of Conessine as a pharmacological tool to study histamine H3 receptor function.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Conessine (B1669311), a steroidal alkaloid derived from the plant Holarrhena antidysenterica, has emerged as a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R).[1][2] Its unique non-imidazole structure and ability to penetrate the central nervous system (CNS) make it a valuable pharmacological tool for elucidating the complex roles of the H3 receptor in various physiological and pathological processes.[2] The histamine H3 receptor, a presynaptic G protein-coupled receptor (GPCR), acts as an autoreceptor to inhibit the synthesis and release of histamine.[3][4] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[3][5] This positions the H3 receptor as a critical regulator of diverse CNS functions, including sleep-wake cycles, cognition, and neuronal inflammation.[4][6]

These application notes provide a comprehensive overview of the use of this compound in studying H3 receptor function, complete with detailed experimental protocols and quantitative data to facilitate its use in research and drug discovery.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound at Histamine H3 Receptors

This table summarizes the binding affinity of this compound for human and rat H3 receptors, presented as pKi values. A higher pKi value indicates a stronger binding affinity.

SpeciesReceptorRadioligandpKiReference
HumanH3[3H]-N-α-methylhistamine8.27[2][7]
RatH3[3H]-N-α-methylhistamine7.61[2][7]
Table 2: Selectivity Profile of this compound

This table illustrates the selectivity of this compound for the human H3 receptor over other human histamine receptor subtypes and an adrenergic receptor.

ReceptorpKiReference
Histamine H1< 5.0[1]
Histamine H2< 5.0[1]
Histamine H4< 5.0[1]
α2c-adrenoceptor7.98

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily couples to the Gαi/o subunit of the heterotrimeric G protein. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate downstream effectors, including N-type voltage-gated calcium channels, resulting in reduced neurotransmitter release.

H3R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP Ca_ion Ca2+ ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Neurotransmitter Neurotransmitter Vesicle Ca_ion->Neurotransmitter Exocytosis Synaptic Cleft Synaptic Cleft Neurotransmitter->Synaptic Cleft Release This compound This compound (Antagonist) This compound->H3R Blocks Activation In_Vitro_Workflow cluster_binding Radioligand Binding Assay cluster_functional_gtp GTPγS Binding Assay cluster_functional_camp cAMP Accumulation Assay start Start: Characterize this compound at H3 Receptor prep_membranes_bind Prepare Membranes (H3R-expressing cells) start->prep_membranes_bind prep_membranes_gtp Prepare Membranes (H3R-expressing cells) start->prep_membranes_gtp plate_cells Plate H3R-expressing cells start->plate_cells incubate_bind Incubate: Membranes + [3H]-NAMH + this compound (various conc.) prep_membranes_bind->incubate_bind filter_bind Filter & Wash incubate_bind->filter_bind measure_bind Measure Radioactivity filter_bind->measure_bind analyze_bind Calculate Ki measure_bind->analyze_bind incubate_gtp Incubate: Membranes + GDP + this compound (various conc.) prep_membranes_gtp->incubate_gtp add_agonist_gtp Add H3R Agonist + [35S]GTPγS incubate_gtp->add_agonist_gtp incubate_gtp2 Incubate add_agonist_gtp->incubate_gtp2 filter_gtp Filter & Wash incubate_gtp2->filter_gtp measure_gtp Measure Radioactivity filter_gtp->measure_gtp analyze_gtp Determine IC50/pA2 measure_gtp->analyze_gtp add_this compound Add this compound (various conc.) plate_cells->add_this compound add_agonist_camp Add H3R Agonist + Forskolin add_this compound->add_agonist_camp incubate_camp Incubate add_agonist_camp->incubate_camp lyse_cells Lyse Cells incubate_camp->lyse_cells measure_camp Measure cAMP levels (e.g., HTRF) lyse_cells->measure_camp analyze_camp Determine IC50/pA2 measure_camp->analyze_camp

References

Troubleshooting & Optimization

How to overcome Conessine solubility issues for in vitro biological assays?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Conessine (B1669311). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with this compound in in vitro biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a steroidal alkaloid with known biological activities, including histamine (B1213489) H3 receptor antagonism, antiplasmodial effects, and inhibition of the MexAB-OprM efflux pump in Pseudomonas aeruginosa.[1][2] Like many steroidal compounds, this compound is highly hydrophobic, making it practically insoluble in aqueous buffers commonly used for in vitro assays. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the recommended solvents for dissolving this compound?

The solubility of this compound has been reported in several organic solvents. However, there are conflicting reports regarding its solubility in Dimethyl Sulfoxide (DMSO). Ethanol (B145695) is a more consistently reported solvent.

Q3: There are conflicting reports on this compound's solubility in DMSO. Can I use it?

Yes, but with caution. Some sources state that this compound is insoluble in DMSO at room temperature, while others report solubility up to 50 mM with gentle warming.[1] This discrepancy may be due to differences in the purity of this compound, the source and purity of the DMSO, or the exact temperature and duration of warming. It is crucial to perform a solubility test before preparing a large stock solution.

Q4: What is the best practice for preparing a this compound stock solution for cell-based assays?

The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous assay buffer or cell culture medium. To minimize the risk of precipitation upon dilution, the final concentration of the organic solvent in the assay should be kept as low as possible, typically below 0.5% for DMSO and 1% for ethanol, though this can be cell-line dependent.[2][3]

Q5: My this compound precipitates when I dilute the stock solution into my aqueous buffer. What can I do?

This is a common issue known as "crashing out." See the "Troubleshooting Guide: Compound Precipitation" section below for a step-by-step workflow to address this problem.

Q6: Are there alternative methods to improve the aqueous solubility of this compound?

Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentrationConditionsReference
Water Insoluble--
Ethanol ≥19.65 mg/mL--
Soluble to 50 mM-[1]
~16 mg/mLPurged with inert gas[7]
DMSO InsolubleRoom Temperature-
Soluble to 50 mMWith gentle warming[1]
Dimethyl formamide (B127407) (DMF) ~1 mg/mLPurged with inert gas[7]
1:1 Ethanol:PBS (pH 7.2) ~0.5 mg/mL-[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol

  • Weigh this compound: Accurately weigh the required amount of this compound (Molecular Weight: 356.59 g/mol ) in a sterile microcentrifuge tube.

  • Add Ethanol: Add the calculated volume of absolute ethanol to achieve a 10 mM concentration.

  • Dissolve: Vortex the solution for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Pre-warm Buffer: Warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Dilution: While gently vortexing the pre-warmed buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Observation: Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, refer to the troubleshooting guide.

Protocol 3: General Method for Solubilization Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This is a general protocol and may require optimization for this compound.

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your desired aqueous buffer.

  • Add this compound: Add an excess amount of this compound to the HP-β-CD solution.

  • Equilibrate: Shake the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove Undissolved Compound: Centrifuge the solution at high speed to pellet any undissolved this compound.

  • Determine Concentration: Carefully collect the supernatant and determine the concentration of solubilized this compound using a suitable analytical method (e.g., HPLC-UV).

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible particles or cloudiness in the solution after adding the this compound stock.

  • Inconsistent or non-reproducible results in biological assays.

Troubleshooting Workflow:

G start Precipitation Observed step1 Optimize Dilution Technique: - Pre-warm aqueous buffer. - Add stock solution dropwise while vortexing. start->step1 q1 Precipitation Persists? step1->q1 step2 Reduce Final Concentration: - Perform a serial dilution to find the solubility limit. q1->step2 Yes end Solution Found q1->end No q2 Is the concentration too low for the assay? step2->q2 step3 Increase Co-solvent Concentration: - Cautiously increase the final ethanol/DMSO concentration. - Perform solvent toxicity controls. q2->step3 Yes q2->end No end2 Re-evaluate Experiment q2->end2 If concentration is too low q3 Precipitation Still Occurs? step3->q3 step4 Use a Solubilizing Agent: - Consider using cyclodextrins (e.g., HP-β-CD). q3->step4 Yes q3->end No step4->end

Caption: Troubleshooting workflow for this compound precipitation.

Signaling Pathways

This compound has been shown to modulate several signaling pathways. The diagrams below illustrate its known mechanisms of action.

Histamine H3 Receptor Antagonism

This compound is a potent antagonist of the histamine H3 receptor, which is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters.[8][9][10][11]

G cluster_0 Presynaptic Terminal This compound This compound H3R Histamine H3 Receptor This compound->H3R Antagonizes Release Neurotransmitter Release (e.g., Histamine, Acetylcholine, Glutamate) H3R->Release Inhibits Histamine Histamine Histamine->H3R Activates Neuron Presynaptic Neuron

Caption: this compound's antagonism of the Histamine H3 receptor.

Inhibition of NF-κB and FoxO3a Signaling

Studies have indicated that this compound can suppress the transcriptional activity of NF-κB and FoxO3a.[12][13]

G cluster_nfkb NF-κB Pathway cluster_foxo FoxO3a Pathway This compound This compound NFkB NF-κB This compound->NFkB Suppresses Transcription FoxO3a FoxO3a This compound->FoxO3a Suppresses Transcription TNFa TNFα IKK IKK Complex TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->NFkB Inhibits NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates Gene_nfkb NF-κB Target Genes (Inflammation, Survival) NFkB_nuc->Gene_nfkb Activates Transcription Stress Cellular Stress Stress->FoxO3a Activates PI3K_AKT PI3K/AKT Pathway PI3K_AKT->FoxO3a Inhibits (via phosphorylation) FoxO3a_nuc FoxO3a (nucleus) FoxO3a->FoxO3a_nuc Translocates Gene_foxo FoxO3a Target Genes (Apoptosis, Cell Cycle Arrest) FoxO3a_nuc->Gene_foxo Activates Transcription

Caption: this compound's inhibitory effects on NF-κB and FoxO3a signaling.

References

Optimizing Conessine Concentration: A Technical Guide to Minimize Cytotoxicity in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Conessine in cell culture experiments to minimize cytotoxicity while preserving its intended biological effects. This resource includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on cytotoxicity across different cell lines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is precipitating in the cell culture medium. How can I resolve this?

A1: this compound has limited solubility in aqueous solutions. To prevent precipitation, it is recommended to first dissolve this compound in an organic solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Subsequently, this stock solution can be diluted to the final desired concentration in your cell culture medium. A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml. It is advisable to not store the aqueous solution for more than one day to ensure stability and prevent precipitation.

Q2: I'm observing higher-than-expected cytotoxicity at low concentrations of this compound. What could be the cause?

A2: Several factors could contribute to unexpected cytotoxicity:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your cell culture medium is at a non-toxic level for your specific cell line. It is crucial to include a vehicle control (medium with the same solvent concentration as the highest this compound concentration) in your experimental setup.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cytotoxic profile of this compound should be determined for each new cell line used.

  • Compound Purity: Verify the purity of your this compound sample, as impurities could contribute to cytotoxicity.

  • Off-Target Effects: this compound, while a known histamine (B1213489) H3 receptor antagonist, may have off-target effects that can contribute to cytotoxicity. Consider investigating potential off-target interactions if cytotoxicity does not align with its known primary mechanism.

Q3: My cytotoxicity assay results are inconsistent. What are some common pitfalls?

A3: Inconsistent results in cytotoxicity assays can arise from several sources:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as variations in cell density can affect the outcome of proliferation and cytotoxicity assays.

  • Incubation Times: Adhere to consistent incubation times for both drug treatment and assay reagent incubation.

  • Assay Interference: Some compounds can interfere with the chemical reactions of colorimetric or fluorometric assays. To check for this, include a control with this compound in cell-free medium to see if it reacts with the assay reagents.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variability. Ensure proper calibration and use of pipettes.

Q4: How do I determine the optimal non-toxic concentration of this compound for my experiments?

A4: To determine the optimal concentration, it is essential to perform a dose-response experiment. Treat your cells with a range of this compound concentrations and assess cell viability using a standard cytotoxicity assay (e.g., MTT, CCK-8, or LDH assay). The highest concentration that does not significantly reduce cell viability compared to the vehicle control can be considered a starting point for your functional assays.

Data Presentation: this compound Cytotoxicity

The following table summarizes the cytotoxic effects of this compound on different cell lines after 24 hours of treatment, as determined by the Cell Counting Kit-8 (CCK-8) assay.[1]

Cell LineConcentration (µM)Cell Viability (%)
A549 0.5~100
1~100
2~100
4~100
8~95
16~80
32~60
40~50
RAW 264.7 0.5~100
1~100
2~100
4~98
8~90
16~75
32~55
40~45

Note: The IC50 for this compound against L6 rat skeletal muscle myoblast cells has been reported to be 14 µg/ml.

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol outlines the steps for determining cell viability upon treatment with this compound using the Cell Counting Kit-8 (CCK-8).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO or ethanol)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a blank (medium only).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation: Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

This protocol describes the measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO or ethanol)

  • 96-well cell culture plates

  • LDH Cytotoxicity Assay Kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate as described in the CCK-8 protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound and include appropriate controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

    • Vehicle control: Cells treated with the same concentration of solvent as the highest this compound concentration.

    • Blank: Medium only.

  • Incubation: Incubate the plate for the desired treatment duration at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] * 100

Visualizations: Signaling Pathways and Experimental Workflow

This compound's Impact on Histamine H3 Receptor Signaling

This compound acts as an antagonist to the histamine H3 receptor (H3R), which is a G-protein coupled receptor. Its antagonism can modulate downstream signaling pathways.

G This compound This compound H3R Histamine H3 Receptor (H3R) This compound->H3R Antagonizes G_protein Gαi/o Protein H3R->G_protein Activates MAPK_pathway MAPK Pathway H3R->MAPK_pathway Modulates PI3K_Akt_pathway PI3K/Akt Pathway H3R->PI3K_Akt_pathway Modulates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases

Caption: this compound antagonizes the H3 receptor, affecting downstream G-protein signaling.

This compound's Role in Autophagy Regulation

This compound has been shown to modulate autophagic flux, a critical cellular process for homeostasis.

G This compound This compound Autophagic_Flux Autophagic Flux This compound->Autophagic_Flux Inhibits FoxO3a FoxO3a This compound->FoxO3a Modulates Autophagosome_Accumulation Autophagosome Accumulation Autophagic_Flux->Autophagosome_Accumulation Leads to FoxO3a->Autophagic_Flux Regulates

Caption: this compound inhibits autophagic flux, leading to autophagosome accumulation.

Experimental Workflow for Optimizing this compound Concentration

A logical workflow is essential for systematically determining the optimal, non-toxic concentration of this compound.

G Start Start: Define Cell Line & Experimental Goals Dose_Response Perform Dose-Response (e.g., CCK-8 or LDH assay) Start->Dose_Response Analyze_Cytotoxicity Analyze Cytotoxicity Data Determine IC50 & Max Non-Toxic Dose Dose_Response->Analyze_Cytotoxicity Select_Concentrations Select Concentrations for Functional Assays Analyze_Cytotoxicity->Select_Concentrations Functional_Assay Perform Functional Assays Select_Concentrations->Functional_Assay End End: Correlate Functional Data with Viability Functional_Assay->End

Caption: Workflow for determining the optimal this compound concentration for experiments.

References

Technical Support Center: Strategies to Enhance CNS Efficacy of Conessine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the central nervous system (CNS) clearance rate and enhance the therapeutic potential of Conessine-based compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary obstacles to its use as a CNS therapeutic?

This compound is a steroidal alkaloid found in plants of the Apocynaceae family, such as Holarrhena floribunda. It is a potent and selective antagonist of the histamine (B1213489) H3 receptor, a key target in the development of treatments for neurological and psychiatric conditions. However, the therapeutic application of this compound is significantly limited by its rapid clearance from the CNS, which is thought to be due to two main factors:

  • P-glycoprotein (P-gp) Efflux: It is strongly hypothesized that this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier (BBB). P-gp is a key part of the BBB's protective mechanism, actively pumping a wide range of substances out of the brain.

  • Rapid Metabolism: this compound undergoes metabolic breakdown, with evidence pointing to a high dependency on the cytochrome P450 enzyme CYP2D6. This metabolic instability leads to rapid inactivation and elimination of the compound.

Q2: What is the evidence suggesting this compound is a P-glycoprotein substrate?

  • Many alkaloids with similar chemical structures are known P-gp substrates.

  • Steroidal compounds, in general, are often recognized by P-gp.

  • The observed low brain-to-plasma concentration ratio of this compound is a hallmark of active efflux at the BBB.

Q3: What are the primary strategies to improve the CNS residence time of this compound-based compounds?

To enhance the efficacy of this compound-based drugs, researchers should focus on two main strategies:

  • Reducing P-gp Efflux: This can be achieved through:

    • Structural Modification: Altering the this compound molecule to reduce its affinity for the P-gp transporter.

    • Co-administration with P-gp Inhibitors: Using a second drug that blocks the P-gp pump, thereby allowing the this compound analog to remain in the brain for longer.

  • Improving Metabolic Stability: This involves:

    • Metabolic Site Identification and Modification: Identifying the parts of the this compound molecule that are targeted by metabolic enzymes (like CYP2D6) and modifying them to prevent breakdown.

Troubleshooting Guide

This guide provides practical solutions to common problems encountered during the development of this compound-based CNS therapeutics.

Problem 1: Low Brain-to-Plasma Ratio in Preclinical Models

  • Potential Cause: High activity of the P-gp efflux pump at the blood-brain barrier.

  • Troubleshooting Steps:

    • Confirm P-gp Interaction (In Vitro):

      • Conduct a bidirectional transport assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 cells. A significantly higher transport rate from the basolateral to the apical side compared to the apical to basolateral side (an efflux ratio >2) would suggest that your compound is a P-gp substrate.

    • In Vivo Inhibition Study:

      • Co-administer your this compound analog with a known P-gp inhibitor, such as Verapamil or Cyclosporin A, in an animal model. A significant increase in the brain-to-plasma concentration ratio of your compound in the presence of the inhibitor would provide strong evidence of P-gp-mediated efflux.[1][2]

    • Structural Modification:

      • Synthesize new analogs of this compound with modifications designed to reduce P-gp affinity. General strategies include:

        • Reducing the number of hydrogen bond donors.

        • Masking polar groups.

        • Altering the overall lipophilicity.

Problem 2: Rapid Compound Disappearance in Metabolic Stability Assays

  • Potential Cause: High metabolic turnover, likely mediated by CYP2D6.

  • Troubleshooting Steps:

    • Confirm CYP2D6 Metabolism:

      • Incubate your this compound analog with human liver microsomes in the presence and absence of a selective CYP2D6 inhibitor (e.g., Quinidine). A significant decrease in the rate of metabolism in the presence of the inhibitor will confirm the involvement of CYP2D6.

    • Identify Metabolic Hotspots:

      • Use techniques like mass spectrometry to identify the specific sites on the molecule that are being modified by metabolic enzymes.

    • Site-Directed Chemical Modification:

      • Synthesize new analogs where the identified metabolic hotspots are protected. For example, replacing a hydrogen atom with a fluorine atom at a site of oxidation can block metabolism at that position.

Problem 3: Inconsistent Permeability Results in In Vitro BBB Models

  • Potential Cause: Poor integrity of the in vitro BBB model.

  • Troubleshooting Steps:

    • Monitor Transendothelial Electrical Resistance (TEER):

      • Regularly measure the TEER of your cell monolayers. A drop in TEER indicates a loss of tight junction integrity. Establish a minimum acceptable TEER value for your experiments.

    • Use a Paracellular Marker:

      • Include a fluorescent marker that does not typically cross the BBB, such as Lucifer Yellow, in your permeability assays. The appearance of this marker on the other side of the monolayer indicates a breach in the barrier.

    • Optimize Cell Culture Conditions:

      • Standardize cell passage numbers, seeding densities, and culture media. Co-culture models that include astrocytes and pericytes often form tighter and more physiologically relevant barriers.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the pharmacokinetic parameters of a single 20 mg/kg oral dose of this compound solution in Wistar rats.

ParameterPlasmaBrain
Cmax (ng/mL or ng/g) 10124.75 ± 102.18700 ± 95.7
Tmax (h) 2.02.0
AUC (0-t) (ng·h/mL or ng·h/g) 59874.1 ± 541.248765.9 ± 498.5
Half-life (t1/2) (h) 4.8 ± 0.55.1 ± 0.6

Data adapted from a study by Ambhore et al. Please refer to the original publication for full experimental details.

Experimental Protocols

Protocol 1: In Vitro P-gp Substrate Assay

This protocol outlines a bidirectional transport assay to determine if a compound is a substrate of the P-gp transporter.

  • Cell Culture:

    • Seed MDCK-MDR1 cells (which overexpress human P-gp) on a 12-well Transwell plate and culture until a confluent monolayer is formed.

  • Barrier Integrity Check:

    • Measure the TEER of the cell monolayer to confirm the integrity of the tight junctions.

  • Transport Assay:

    • For apical to basolateral (A-B) transport, add the test compound to the apical (upper) chamber.

    • For basolateral to apical (B-A) transport, add the test compound to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with 5% CO2.

    • At designated time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver chamber.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability (Papp) in both directions.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is a strong indicator that the compound is a P-gp substrate.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical in vivo study to determine the brain-to-plasma concentration ratio of a compound.

  • Animal Dosing:

    • Administer the this compound analog to a cohort of rodents (e.g., mice or rats) at a predetermined dose and route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • At various time points post-dosing, collect blood samples and brain tissue from subgroups of animals.

  • Sample Processing:

    • Process the blood to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis:

    • Extract the compound from the plasma and brain homogenate samples.

    • Quantify the concentration of the compound in each sample using a validated analytical method like LC-MS/MS.

  • Data Analysis:

    • Plot the plasma and brain concentrations over time.

    • Calculate the brain-to-plasma concentration ratio at each time point by dividing the concentration in the brain by the concentration in the plasma.

Visualizations

signaling_pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Conessine_Blood This compound Analog Pgp P-glycoprotein Conessine_Blood->Pgp Binding Conessine_Brain This compound Analog Conessine_Blood->Conessine_Brain Passive Diffusion Pgp->Conessine_Blood Efflux

Caption: Efflux of this compound at the Blood-Brain Barrier.

experimental_workflow start Synthesize this compound Analog pgp_assay In Vitro P-gp Substrate Assay start->pgp_assay is_substrate Is it a P-gp Substrate? pgp_assay->is_substrate modify_pgp Modify Structure to Reduce P-gp Affinity is_substrate->modify_pgp Yes metabolic_assay In Vitro Metabolic Stability Assay (CYP2D6) is_substrate->metabolic_assay No modify_pgp->start is_stable Is it Metabolically Stable? metabolic_assay->is_stable modify_metabolism Modify Structure at Metabolic Hotspots is_stable->modify_metabolism No in_vivo_pk In Vivo PK Study (Brain-to-Plasma Ratio) is_stable->in_vivo_pk Yes modify_metabolism->start end Lead Candidate in_vivo_pk->end

Caption: Workflow for Optimizing this compound-Based Compounds.

References

How to address the low selectivity of Conessine against adrenergic receptors in experimental design?

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Conessine (B1669311) and Adrenergic Receptor Selectivity

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the low selectivity of this compound against adrenergic receptors in experimental design.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the off-target effects of this compound on adrenergic receptors in my specific experimental model?

A1: To confirm and characterize the off-target effects of this compound on adrenergic receptors, a systematic approach involving binding and functional assays is recommended. This compound is a known histamine (B1213489) H3 receptor antagonist with high affinity.[1][2][3][4] However, it also exhibits strong binding to adrenergic receptors, which can complicate the interpretation of experimental results.[1][2][5]

Experimental Workflow for Confirming Off-Target Effects:

  • Binding Assays: Conduct radioligand binding assays to determine the affinity (Ki) of this compound for various adrenergic receptor subtypes (e.g., α1, α2, β1, β2). These assays will provide quantitative data on the binding of this compound to these receptors.

  • Functional Assays: Perform functional assays to assess whether the binding of this compound to adrenergic receptors translates into a biological response. For example, for β-adrenergic receptors, you can measure cAMP levels, and for α1-adrenergic receptors, you can measure intracellular calcium mobilization.

  • Control Experiments: Include appropriate positive and negative controls. Use known selective adrenergic agonists and antagonists to validate the assay and to compare the effects of this compound.

Table 1: Reported Binding Affinities of this compound

ReceptorpKiKi (nM)
Human Histamine H38.27~5
Rat Histamine H37.61~24.5
α2-Adrenoceptors8.0~10

Note: Data compiled from multiple sources.[3][6] pKi is the negative logarithm of the inhibitory constant (Ki).

G cluster_workflow Workflow for Confirming Off-Target Effects start Start: Suspected Off-Target Effect binding_assay Radioligand Binding Assays (Determine Ki for Adrenergic Subtypes) start->binding_assay functional_assay Functional Assays (e.g., cAMP, Calcium Mobilization) binding_assay->functional_assay controls Include Positive and Negative Controls (Selective Agonists/Antagonists) functional_assay->controls data_analysis Data Analysis and Comparison (On-target vs. Off-target Potency) controls->data_analysis conclusion Conclusion on Off-Target Profile data_analysis->conclusion

Workflow for confirming off-target effects.

Q2: What are the best strategies to mitigate the low selectivity of this compound in my experiments?

A2: Several strategies can be employed to minimize the impact of this compound's off-target adrenergic effects, ranging from pharmacological approaches to genetic modifications.

  • Competitive Antagonism: This is a common and effective method. By pre-treating your experimental system with a selective antagonist for the specific adrenergic receptor subtype you are concerned about, you can block the off-target effects of this compound. For example, if you are concerned about α1-adrenergic effects, you could use a selective α1 antagonist like Prazosin.[7][8]

  • Dose-Response Analysis: Conduct experiments across a range of this compound concentrations.[9] On-target effects are typically observed at lower concentrations, while off-target effects may only become apparent at higher concentrations. By identifying a concentration that maximizes the on-target effect while minimizing off-target engagement, you can improve the specificity of your experiment.

  • Genetic Approaches: In in-vitro models, genetic tools can provide a high degree of specificity.

    • Knockout Cell Lines: Use cell lines that do not express the off-target adrenergic receptor.

    • RNA Interference (siRNA/shRNA): Temporarily knockdown the expression of the specific adrenergic receptor subtype.

  • Chemical Modification: While more of a long-term strategy for medicinal chemists, it's worth noting that analogs of this compound have been developed with improved selectivity.[2][5][10] If available, using a more selective analog would be the ideal solution.

G cluster_decision_tree Decision Tree for Mitigating Off-Target Effects start Low Selectivity of this compound Identified q1 Is a selective adrenergic antagonist available? start->q1 a1_yes Use Competitive Antagonism q1->a1_yes Yes q2 Can you use an in-vitro system? q1->q2 No a2_yes Employ Genetic Approaches (Knockout/siRNA) q2->a2_yes Yes a_dose Optimize this compound Concentration (Dose-Response Analysis) q2->a_dose No

Decision tree for mitigation strategies.

Q3: How should I design my control experiments to account for this compound's adrenergic effects?

A3: Robust control experiments are crucial for isolating the on-target effects of this compound and accurately interpreting your data.

Detailed Methodologies for Control Experiments:

  • Vehicle Control: Always include a group that is treated with the vehicle (the solvent used to dissolve this compound) alone. This serves as a baseline for your measurements.

  • Selective Adrenergic Ligands:

    • Agonist Control: Use a selective agonist for the off-target adrenergic receptor to characterize the downstream signaling and physiological effects of activating that receptor in your system.

    • Antagonist Control: In a separate group, pre-treat with a selective adrenergic antagonist before adding this compound. If the off-target effect is blocked, it confirms that it is mediated by that specific receptor.

  • Dose-Response with Antagonist: Generate two dose-response curves for this compound: one in the presence and one in the absence of the selective adrenergic antagonist. A rightward shift in the dose-response curve in the presence of the antagonist indicates competitive antagonism at the off-target receptor.

G cluster_experimental_design Control Experiment Design exp_groups Experimental Groups group1 1. Vehicle Control exp_groups->group1 group2 2. This compound Alone exp_groups->group2 group3 3. Selective Adrenergic Antagonist + this compound exp_groups->group3 group4 4. Selective Adrenergic Agonist Alone exp_groups->group4

Control groups for a well-designed experiment.

Q4: Are there any alternative compounds to this compound with higher selectivity that I could use?

A4: Yes, several other histamine H3 receptor antagonists have been developed, some of which may offer a better selectivity profile than this compound. The choice of an alternative will depend on the specific requirements of your experiment, including the desired potency, species cross-reactivity, and pharmacokinetic properties.

Table 2: Comparison of this compound with Other H3 Receptor Antagonists

CompoundPrimary TargetKnown Off-TargetsKey Characteristics
This compound Histamine H3 Antagonist[3][4]Adrenergic receptors[1][2][5]Natural product, good brain penetration.[1][2][5]
Thioperamide Histamine H3 Antagonist/Inverse AgonistHistamine H4 receptorStandard H3 antagonist, but also has H4 affinity.[1]
Ciproxifan Histamine H3 Antagonist/Inverse AgonistLower H4 affinity than ThioperamidePotent and selective H3 antagonist.[1]
ABT-239 Histamine H3 AntagonistNot specifiedInvestigated for cognitive-enhancing effects.[4]
Pitolisant Histamine H3 Antagonist/Inverse AgonistNot specifiedApproved for the treatment of narcolepsy.

When considering an alternative, it is essential to consult the literature for a comprehensive selectivity profile of the compound to avoid introducing new, unintended off-target effects into your experiments.

References

Methods for stabilizing Conessine in solution for long-term storage and experimental use.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization, storage, and experimental use of Conessine (B1669311).

Frequently Asked Questions (FAQs)

Q1: What is the best way to dissolve this compound for experimental use?

A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers but readily soluble in organic solvents. The recommended procedure for preparing a solution for use in aqueous experimental systems is a two-step process:

  • Prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are common choices.

  • Dilute the stock solution into your aqueous buffer or cell culture medium. It is crucial to add the organic stock solution dropwise to the vigorously stirring aqueous solution to prevent precipitation.

Q2: What are the recommended storage conditions for this compound?

A2: this compound as a solid can be stored at -20°C for at least four years. Stock solutions in organic solvents like DMSO or ethanol should also be stored at -20°C, preferably in small aliquots to avoid repeated freeze-thaw cycles. It is strongly advised not to store this compound in aqueous solutions for more than one day due to its limited stability.

Q3: Can I prepare a stock solution of this compound in water or PBS?

A3: It is not recommended to prepare a primary stock solution of this compound in water or Phosphate-Buffered Saline (PBS) due to its low aqueous solubility. Attempting to do so may result in incomplete dissolution and an inaccurate stock concentration. For experiments requiring an aqueous solution, this compound should first be dissolved in an organic solvent like ethanol and then diluted with the desired aqueous buffer. A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml. However, this aqueous solution should be used fresh and not stored for more than a day[1].

Q4: What is the known mechanism of action for this compound?

A4: this compound is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist[2]. The H3 receptor is a G protein-coupled receptor (GPCR) primarily found in the central nervous system. As an antagonist, this compound blocks the receptor, leading to an increase in the release of histamine and other neurotransmitters, which can have various downstream effects on cellular signaling pathways.

Troubleshooting Guide

Issue: My this compound solution is cloudy or has visible precipitate.

Potential Cause Troubleshooting Step
Exceeded Solubility Limit The concentration of this compound in your final aqueous solution may be too high. Try reducing the final concentration.
Improper Dilution Technique Adding the aqueous buffer directly to the organic stock solution can cause the compound to "crash out." Always add the organic stock dropwise to the larger volume of the stirring aqueous buffer.
Low Co-solvent Concentration The final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous solution may be too low to maintain solubility. Consider slightly increasing the final co-solvent concentration, but be mindful of the tolerance of your experimental system (e.g., cell viability can be affected by >0.5% DMSO).
pH of the Aqueous Buffer The solubility of alkaloids can be pH-dependent. While specific data for this compound is limited, you could empirically test a small range of pH values for your buffer to see if it improves solubility.

Issue: I am observing inconsistent results in my experiments.

Potential Cause Troubleshooting Step
Degradation of this compound in Aqueous Solution As aqueous solutions of this compound are not stable for more than a day, always prepare fresh dilutions for each experiment. Do not use previously prepared and stored aqueous solutions.
Precipitation Over Time Even if your solution is initially clear, this compound may precipitate out over the course of a long experiment. Visually inspect your solutions before and after the experiment. Consider including a solubility check as part of your experimental controls.
Assay Interference This compound, as a steroidal alkaloid, could potentially interfere with certain biochemical assays. It is important to run appropriate controls, such as testing the effect of this compound on the assay components in the absence of the biological target.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility
Ethanol16 mg/mL
Dimethylformamide (DMF)1 mg/mL
1:1 Ethanol:PBS (pH 7.2)0.5 mg/mL[1]
DMSOSoluble to 50 mM with gentle warming[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required, especially for higher concentrations in DMSO.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes and store at -20°C.

Protocol 2: General Protocol for a Cell-Based Assay with this compound
  • Cell Seeding: Seed your cells of interest in a multi-well plate at the desired density and allow them to adhere and grow overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of your this compound stock solution. Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

  • Controls:

    • Vehicle Control: Treat cells with the same concentration of the organic solvent used in the this compound-treated wells.

    • Untreated Control: Cells that receive no treatment.

    • Positive Control: If applicable, a known activator or inhibitor of the pathway you are studying.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound and the controls.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assay: Perform your desired endpoint assay (e.g., cell viability assay, gene expression analysis, protein analysis).

Mandatory Visualizations

Conessine_Signaling_Pathway cluster_0 Presynaptic Neuron This compound This compound H3R Histamine H3 Receptor (H3R) This compound->H3R Antagonizes Neurotransmitter_Release Increased Neurotransmitter Release (e.g., Histamine, Dopamine, Acetylcholine) This compound->Neurotransmitter_Release Promotes Release by Blocking Inhibition Gi_o Gi/o Protein H3R->Gi_o Activates (constitutively) MAPK MAPK Pathway H3R->MAPK Activates H3R->Neurotransmitter_Release Inhibition of Release AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Neurotransmitter_Release Modulates MAPK->Neurotransmitter_Release Modulates

Caption: Signaling pathway of this compound as a histamine H3 receptor antagonist.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting start Solid this compound dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) start->dissolve stock Concentrated Stock Solution (-20°C Storage) dissolve->stock dilute Freshly Dilute Stock in Aqueous Buffer/ Cell Culture Medium stock->dilute treat Treat Cells/ Experimental System dilute->treat precipitate Precipitation? dilute->precipitate incubate Incubate treat->incubate analyze Analyze Endpoint incubate->analyze precipitate->treat No revisit_dilution Check Final Concentration & Co-solvent %. Add Stock to Buffer. precipitate->revisit_dilution Yes

Caption: General experimental workflow for using this compound.

References

Identifying and mitigating potential off-target effects of Conessine in cellular assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of Conessine (B1669311) in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a steroidal alkaloid that functions as a potent and selective histamine (B1213489) H3 receptor antagonist.[1][2] It exhibits high affinity for both rat and human H3 receptors.[1][2]

Q2: What are the known off-target effects of this compound?

The most well-documented off-target effect of this compound is its strong binding to adrenergic receptors.[1][2] Specifically, it shows high affinity for the α2C adrenoceptor subtype.[1] This interaction is a critical consideration in experimental design, as it can lead to biological effects independent of H3 receptor antagonism. Additionally, at higher concentrations, this compound may exhibit other activities, such as antiplasmodial effects, which could be relevant in specific assay systems.[1]

Q3: I am observing a cellular phenotype that is inconsistent with histamine H3 receptor antagonism. Could this be an off-target effect?

Yes, an unexpected phenotype is a common indicator of off-target activity. If the observed effect does not align with the known downstream signaling of the histamine H3 receptor, it is crucial to investigate potential off-target interactions, particularly with adrenergic receptors.

Q4: How can I differentiate between on-target and off-target effects of this compound in my cellular assay?

Several strategies can be employed to dissect the on-target versus off-target effects of this compound:

  • Use of a Structurally Unrelated H3 Antagonist: Compare the cellular phenotype induced by this compound with that of a structurally different histamine H3 receptor antagonist. If the phenotype is not replicated, it suggests an off-target effect of this compound.

  • Rescue Experiments: If possible, "rescue" the phenotype by co-administering a histamine H3 receptor agonist. If the effect of this compound is on-target, the agonist should reverse it.

  • Target Knockdown/Knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the histamine H3 receptor. If this compound still produces the same effect in these cells, it is likely acting through an off-target mechanism.

  • Dose-Response Analysis: A significant discrepancy between the effective concentration of this compound in your assay and its known potency for the H3 receptor may indicate an off-target effect.[3]

Q5: What is the recommended working concentration for this compound to minimize off-target effects?

To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits the desired on-target activity. A thorough dose-response curve should be established for your specific cellular assay to determine the optimal concentration range. Exceeding the known Ki or IC50 for the histamine H3 receptor significantly increases the likelihood of engaging off-target receptors.

Troubleshooting Guides

Issue 1: High background or inconsistent results in binding assays.

  • Potential Cause: Non-specific binding of this compound to assay components or other cellular proteins.

  • Troubleshooting Steps:

    • Optimize Blocking: Increase the concentration or incubation time of the blocking agent (e.g., BSA) in your assay buffer.

    • Include Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer to reduce non-specific binding.

    • Validate with a Control Compound: Run the assay in parallel with a well-characterized, structurally distinct H3 antagonist to ensure the assay is performing as expected.

Issue 2: Observed cellular response does not correlate with H3 receptor signaling.

  • Potential Cause: Engagement of adrenergic receptors by this compound.

  • Troubleshooting Steps:

    • Co-treatment with an Adrenergic Antagonist: Treat cells with a selective antagonist for the suspected adrenergic receptor subtype (e.g., an α2C antagonist) prior to adding this compound. If the off-target effect is blocked, this confirms adrenergic receptor involvement.

    • Cell Line Selection: Use cell lines that have low or no expression of the suspected off-target adrenergic receptor. Compare the effects of this compound in these cells to your original cell line.

    • Downstream Pathway Analysis: Analyze key signaling molecules downstream of both the histamine H3 receptor and the suspected adrenergic receptor (e.g., cAMP levels, ERK phosphorylation) to dissect which pathway is being activated.

Data Presentation

Table 1: this compound Binding Affinities (pKi)

TargetSpeciespKiReference
Histamine H3 ReceptorHuman8.27[1]
Histamine H3 ReceptorRat7.61[1]
α2C Adrenoceptor-7.98[1]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the verification of this compound binding to a specific target protein within a cellular environment.

  • Cell Treatment: Incubate cultured cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., Histamine H3 receptor or α2C adrenoceptor) using Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_interpretation Interpretation cell_culture Cell Culture treat_cells Treat Cells with this compound and Controls cell_culture->treat_cells compound_prep Prepare this compound Dilutions compound_prep->treat_cells phenotype_assay Phenotypic Assay treat_cells->phenotype_assay target_engagement Target Engagement Assay (e.g., CETSA) treat_cells->target_engagement pathway_analysis Downstream Pathway Analysis treat_cells->pathway_analysis data_analysis Data Analysis phenotype_assay->data_analysis target_engagement->data_analysis pathway_analysis->data_analysis conclusion On-Target vs. Off-Target Conclusion data_analysis->conclusion

Caption: A general workflow for identifying and validating off-target effects.

signaling_pathway cluster_this compound This compound cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound H3R Histamine H3 Receptor This compound->H3R Antagonist AR Adrenergic Receptor (α2C) This compound->AR Antagonist G_protein_H3 Gi/o G-protein H3R->G_protein_H3 AC_H3 Adenylyl Cyclase G_protein_H3->AC_H3 cAMP_H3 ↓ cAMP AC_H3->cAMP_H3 H3R_effect Modulation of Neurotransmitter Release cAMP_H3->H3R_effect G_protein_AR Gi/o G-protein AR->G_protein_AR AC_AR Adenylyl Cyclase G_protein_AR->AC_AR cAMP_AR ↓ cAMP AC_AR->cAMP_AR AR_effect Various Cellular Responses cAMP_AR->AR_effect

Caption: Known signaling pathways modulated by this compound.

troubleshooting_logic start Unexpected Cellular Phenotype Observed q1 Does the phenotype match known H3R signaling? start->q1 a1_yes Likely On-Target Effect q1->a1_yes Yes a1_no Suspected Off-Target Effect q1->a1_no No q2 Is the phenotype blocked by an adrenergic antagonist? a1_no->q2 q3 Is the phenotype replicated by a structurally different H3R antagonist? a1_no->q3 a2_yes Confirmed Adrenergic Off-Target Effect q2->a2_yes Yes a2_no Investigate Other Potential Off-Targets q2->a2_no No a3_yes Further evidence for On-Target Effect q3->a3_yes Yes a3_no Further evidence for Off-Target Effect q3->a3_no No

Caption: A decision tree for troubleshooting unexpected this compound effects.

References

How to interpret variable results in Conessine efflux pump inhibition experiments?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variable results in Conessine efflux pump inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit efflux pumps?

This compound is a steroidal alkaloid originally isolated from the plant Holarrhena antidysenterica. It functions as an efflux pump inhibitor (EPI), primarily targeting the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the MexAB-OprM system in Pseudomonas aeruginosa.[1][2] The proposed mechanism of action is competitive inhibition, where this compound may block the substrate binding site of the efflux pump's inner membrane protein (e.g., MexB).[1][2]

Q2: I am observing significant variability in my IC50 values for this compound across different experiments. What are the common causes?

Variability in IC50 values is a common issue in efflux pump inhibition assays. Several factors can contribute to this:

  • Experimental Conditions: Minor variations in culture media, incubation time, temperature, and the growth phase of the bacteria can significantly impact results.[3]

  • Bacterial Strain and Efflux Pump Expression Levels: The specific bacterial strain used, and its level of efflux pump expression (basal, induced, or overexpressed) will directly affect the apparent potency of this compound. Heterogeneity in pump expression within a bacterial population can also lead to variable results.[4][5]

  • Assay Methodology: Differences in assay protocols, such as the choice and concentration of the fluorescent dye (e.g., ethidium (B1194527) bromide, Nile red), and the parameters used for IC50 calculation can lead to discrepancies.[3][6]

  • This compound Purity and Stability: The purity of the this compound compound and its stability in the chosen solvent and assay buffer can influence its effective concentration.

Q3: How can I confirm that this compound's activity is due to efflux pump inhibition and not another mechanism, like membrane disruption?

This is a critical control experiment. The activity of an EPI should ideally be specific to the efflux pump. To rule out off-target effects such as membrane permeabilization, you can perform a 1-N-phenylnaphthylamine (NPN) uptake assay. NPN is a fluorescent probe that is excluded by intact bacterial outer membranes. An increase in fluorescence upon addition of this compound would indicate membrane disruption. Studies have shown that this compound does not act as a membrane permeabilizer.[1][7]

Q4: Which fluorescent substrates are recommended for use with this compound?

Commonly used fluorescent substrates for RND family efflux pumps include:

  • Ethidium Bromide (EtBr): Intercalates with DNA and fluoresces, allowing for measurement of intracellular accumulation.[4]

  • Nile Red: A lipophilic dye that is a substrate for many efflux pumps. Its fluorescence is dependent on the hydrophobicity of its environment.[8][9]

  • Hoechst 33342 (H33342): A DNA stain that is also a known substrate of several efflux pumps.[2][7]

The choice of substrate may depend on the specific efflux pump and bacterial species being studied.

Troubleshooting Guide

Issue 1: High variability in fluorescence readings between replicates.
Possible Cause Troubleshooting Step
Inconsistent cell density Ensure that the bacterial cultures are normalized to the same optical density (OD) before starting the assay.
Pipetting errors Use calibrated pipettes and ensure thorough mixing of reagents in each well.
Cell clumping Gently vortex or triturate the cell suspension to ensure a homogenous single-cell suspension.
Photobleaching of fluorescent dye Minimize the exposure of the assay plate to light before and during measurements.
Issue 2: No significant difference in substrate accumulation between control and this compound-treated cells.
Possible Cause Troubleshooting Step
Low level of efflux pump expression Use a bacterial strain known to overexpress the target efflux pump or induce its expression if possible.[10]
This compound concentration is too low Perform a dose-response experiment to determine the optimal concentration range for this compound.
Incorrect fluorescent substrate Ensure the chosen fluorescent dye is a known substrate for the efflux pump being investigated.
Efflux pump is not the primary mechanism of resistance Verify the role of the target efflux pump using a knockout strain (e.g., a ΔmexB mutant), which should show high substrate accumulation.[2][7]
Issue 3: this compound appears to be toxic to the bacteria at the tested concentrations.
Possible Cause Troubleshooting Step
Intrinsic antibacterial activity Determine the Minimum Inhibitory Concentration (MIC) of this compound alone to understand its direct antibacterial effect. Efflux inhibition should be measured at sub-inhibitory concentrations.
Off-target effects As mentioned in FAQ 3, perform an NPN uptake assay to check for membrane permeabilization.[1][7]

Quantitative Data Summary

The following table summarizes the typical reduction in Minimum Inhibitory Concentrations (MICs) of various antibiotics when combined with this compound against a P. aeruginosa strain overexpressing the MexAB-OprM efflux pump. This demonstrates the efficacy of this compound in restoring antibiotic susceptibility.

AntibioticFold Reduction in MIC with this compound
Cefotaxime≥8
Levofloxacin≥8
Tetracycline≥8
Erythromycin4 to 8
Novobiocin4 to 8
Rifampicin4 to 8
(Data synthesized from studies on P. aeruginosa overexpressing MexAB-OprM)[2][7]

Experimental Protocols

Protocol 1: Ethidium Bromide (EtBr) Accumulation Assay

This protocol is adapted from established methods for measuring substrate accumulation.[2][11]

  • Bacterial Culture Preparation:

    • Inoculate the test bacterium (e.g., P. aeruginosa wild-type, efflux pump overexpression, and knockout strains) in a suitable broth (e.g., Luria-Bertani) and grow to the mid-logarithmic phase (OD600 ≈ 0.6).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with Phosphate-Buffered Saline (PBS).

    • Resuspend the cells in PBS to a final OD600 of 0.2.

  • Assay Setup:

    • Dispense 100 µL of the cell suspension into the wells of a black, clear-bottom 96-well plate.

    • Add this compound to the desired final concentrations. Include a no-drug control and a control with a known efflux pump inhibitor (e.g., PAβN).

    • Incubate the plate at 37°C for 10 minutes.

  • Fluorescence Measurement:

    • Add EtBr to each well to a final concentration of 1-2 µg/mL.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.

  • Data Analysis:

    • Plot fluorescence intensity versus time. An increase in fluorescence in the presence of this compound compared to the control indicates inhibition of EtBr efflux.

Protocol 2: Nile Red Efflux Assay

This protocol is based on an optimized real-time efflux assay.[1][8]

  • Cell Preparation and Dye Loading:

    • Grow and harvest bacterial cells as described in the EtBr assay protocol.

    • Resuspend the cell pellet in a buffer such as 20 mM potassium phosphate (B84403) buffer (pH 7.0) with 1 mM MgCl2.

    • To de-energize the cells and facilitate dye loading, add a protonophore like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to a final concentration of 5-10 µM.

    • Add Nile Red to a final concentration of 5 µM and incubate at room temperature for at least 1 hour, protected from light.

    • Wash the cells twice with the same buffer to remove extracellular Nile Red and CCCP. Resuspend in the final buffer volume.

  • Efflux Initiation and Measurement:

    • Transfer the cell suspension to a fluorometer cuvette or a 96-well plate.

    • Add this compound or other inhibitors and equilibrate for 5-10 minutes.

    • Initiate efflux by adding an energy source, typically a glucose solution (e.g., to a final concentration of 25-50 mM).

    • Immediately begin recording fluorescence (Excitation ~552 nm, Emission ~636 nm) over time. A decrease in fluorescence indicates efflux of Nile Red.

  • Data Analysis:

    • Plot the fluorescence intensity against time. A slower rate of fluorescence decrease in the presence of this compound compared to the no-inhibitor control indicates efflux inhibition.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Accumulation Assay cluster_analysis Data Analysis culture Bacterial Culture (Mid-log phase) harvest Harvest & Wash Cells culture->harvest resuspend Resuspend & Normalize OD harvest->resuspend plate Aliquot cells into 96-well plate resuspend->plate add_this compound Add this compound & Controls plate->add_this compound add_dye Add Fluorescent Dye (e.g., EtBr) add_this compound->add_dye measure Measure Fluorescence over time add_dye->measure plot Plot Fluorescence vs. Time measure->plot compare Compare Slopes: Control vs. This compound plot->compare interpret Interpret Results: Efflux Inhibition compare->interpret

Caption: Workflow for a typical substrate accumulation assay.

troubleshooting_flowchart start Start: Variable IC50 Results check_protocol Review Experimental Protocol (Cell density, incubation times, etc.) start->check_protocol is_consistent Is protocol consistent across experiments? check_protocol->is_consistent check_reagents Verify Reagent Quality (this compound purity, dye concentration) is_consistent->check_reagents Yes optimize Optimize Assay Parameters & Standardize Protocol is_consistent->optimize No reagents_ok Are reagents validated? check_reagents->reagents_ok check_strain Characterize Bacterial Strain (Confirm efflux pump expression level) reagents_ok->check_strain Yes reagents_ok->optimize No strain_ok Is the correct strain with expected expression used? check_strain->strain_ok check_controls Analyze Control Data (Knockout vs. Overexpressor strains) strain_ok->check_controls Yes strain_ok->optimize No controls_ok Do controls behave as expected? check_controls->controls_ok check_analysis Review Data Analysis Method (IC50 calculation parameters) controls_ok->check_analysis Yes controls_ok->optimize No analysis_ok Is the analysis method standardized? check_analysis->analysis_ok analysis_ok->optimize No end Consistent Results analysis_ok->end Yes optimize->start

Caption: Troubleshooting flowchart for variable IC50 results.

conessine_mechanism cluster_cell Gram-Negative Bacterium IM Inner Membrane MexB (Transporter) OM Outer Membrane OprM (Channel) IM:mexb->OM:oprm Efflux Extracellular Extracellular Space OM:oprm->Extracellular Antibiotic Antibiotic Antibiotic->IM:mexb Enters binding site This compound This compound This compound->IM:mexb Competitively binds to block site Periplasm Periplasm Cytoplasm Cytoplasm

Caption: this compound's competitive inhibition mechanism.

References

Technical Support Center: Refinement of HPLC Protocols for More Sensitive Detection of Conessine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) protocols for the sensitive detection of conessine (B1669311) and its metabolites.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and its metabolites, offering potential causes and solutions in a question-and-answer format.

IssueQuestionPotential CausesRecommended Solutions
Poor Peak Shape (Tailing) Q1: My this compound peak is showing significant tailing. What could be the cause and how can I fix it? Secondary Interactions: this compound is a basic compound, and peak tailing is often due to interactions with acidic residual silanol (B1196071) groups on the silica-based C18 column.[1][2][3] Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.[2] Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[3] Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.[3]Optimize Mobile Phase: Lower the mobile phase pH (e.g., to pH 3) using an additive like formic acid to ensure this compound is fully protonated and minimize interactions with silanols.[1] Use a Different Column: Employ a column with end-capping or a polar-embedded stationary phase to shield the silanol groups.[2] Reduce Sample Concentration: Dilute the sample to avoid overloading the column. Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.
Low Sensitivity/No Signal Q2: I am not detecting this compound or its metabolites, or the signal is very weak. What should I check? Sub-optimal Ionization: Inefficient protonation of this compound and its metabolites in the electrospray ionization (ESI) source. Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analytes.[4] Incorrect MS/MS Parameters: The precursor and product ions selected in the Multiple Reaction Monitoring (MRM) method may not be the most abundant. Sample Degradation: this compound or its metabolites may be unstable in the sample matrix or during sample preparation.Enhance Ionization: Add a mobile phase modifier like formic acid (0.1%) to promote protonation in positive ion mode.[5] Improve Sample Cleanup: Utilize a more effective sample preparation technique like Solid-Phase Extraction (SPE) to remove interfering matrix components.[2] Optimize MS/MS Parameters: Perform a compound optimization by infusing a standard solution to determine the optimal precursor/product ion transitions and collision energies.[6] Assess Analyte Stability: Conduct stability tests of this compound in the biological matrix at different conditions (e.g., temperature, pH).
Variable Retention Times Q3: The retention times for my analytes are shifting between injections. What is causing this? Inadequate Column Equilibration: Insufficient time for the column to re-equilibrate with the initial mobile phase conditions, especially in gradient elution. Mobile Phase Composition Change: Evaporation of the more volatile solvent component in the mobile phase can alter its composition over time. Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used. Pump Issues: Inconsistent flow rate from the HPLC pump.Ensure Proper Equilibration: Allow at least 10-15 column volumes of the initial mobile phase to pass through the column before the next injection. Use Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. Check Pump Performance: Regularly maintain and check the performance of the HPLC pump.
High Backpressure Q4: The HPLC system pressure is unusually high. What should I do? Column or Frit Blockage: Particulate matter from the sample or precipitated buffer salts can clog the column inlet frit. Tubing Blockage: Kinks or blockages in the HPLC tubing. Guard Column Contamination: The guard column is saturated with matrix components.Filter Samples: Filter all samples through a 0.22 µm syringe filter before injection. Backflush the Column: Disconnect the column from the detector and backflush it with a strong solvent. Check Tubing: Inspect all tubing for kinks and replace if necessary. Replace Guard Column: Regularly replace the guard column, especially when analyzing complex biological samples.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the most effective method for extracting this compound and its metabolites from plasma? For sensitive analysis, Solid-Phase Extraction (SPE) is generally more effective than protein precipitation as it provides a cleaner extract by removing more interfering matrix components, thereby reducing ion suppression. However, protein precipitation is a simpler and faster method that can be sufficient for some applications.

  • Q2: Can I use a simple "dilute-and-shoot" approach for plasma samples? While "dilute-and-shoot" is the simplest method, it is generally not recommended for sensitive detection of metabolites, which are often present at low concentrations. The high concentration of matrix components in diluted plasma can cause significant ion suppression in the ESI source.

HPLC Method Development

  • Q3: What type of HPLC column is best suited for this compound and its metabolites? A C18 reversed-phase column is a good starting point. To mitigate peak tailing associated with the basic nature of this compound, consider using a column with end-capping or one with a polar-embedded stationary phase.

  • Q4: How can I improve the separation of this compound from its closely related metabolites? Optimizing the gradient elution profile is key. A shallower gradient can improve the resolution between structurally similar compounds. Experimenting with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) in the mobile phase can also alter selectivity.

Mass Spectrometry Detection

  • Q5: How do I predict the m/z values for this compound metabolites? this compound, as a steroidal alkaloid, is likely metabolized by Cytochrome P450 enzymes.[7][8] Common Phase I metabolic reactions include hydroxylation (+16 Da) and N-demethylation (-14 Da).[9][10][11] You can predict the m/z of potential metabolites by adding or subtracting these mass shifts from the parent compound's m/z.

  • Q6: What are the optimal MS/MS parameters for sensitive detection? The optimal parameters, including declustering potential, collision energy, and cell exit potential, should be determined experimentally for each analyte (this compound and each metabolite) by infusing a standard solution into the mass spectrometer. This process, known as compound optimization, is crucial for maximizing signal intensity.[6]

Experimental Protocols

Predicted this compound Metabolites and their m/z Values

The following table lists the predicted Phase I metabolites of this compound, based on common metabolic pathways for steroidal alkaloids. Note: These are predicted metabolites, and their presence should be confirmed with authentic standards or further structural elucidation.

CompoundChemical FormulaPredicted Metabolic TransformationMonoisotopic Mass (Da)[M+H]⁺ m/z
This compoundC₂₄H₄₀N₂Parent Compound356.3191357.3269
Hydroxy-conessineC₂₄H₄₀N₂OHydroxylation372.3141373.3219
Dihydroxy-conessineC₂₄H₄₀N₂O₂Dihydroxylation388.3090389.3168
N-demethyl-conessineC₂₃H₃₈N₂N-demethylation342.3035343.3113
N,N-didemethyl-conessineC₂₂H₃₆N₂N,N-didemethylation328.2878329.2956
Hydroxy-N-demethyl-conessineC₂₃H₃₈N₂OHydroxylation & N-demethylation358.2984359.3062
Sample Preparation: Protein Precipitation Protocol for Plasma

This protocol is a rapid method for sample cleanup. For higher sensitivity, a Solid-Phase Extraction (SPE) protocol is recommended.

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 30 seconds to precipitate the proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and transfer to an HPLC vial for analysis.

HPLC-MS/MS Method Parameters

The following are starting parameters for an HPLC-MS/MS method for the analysis of this compound and its predicted metabolites. These should be optimized for your specific instrumentation and application.

ParameterRecommended Setting
HPLC System UPLC or HPLC system capable of high pressure gradients
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Predicted MRM Transitions for this compound and its Metabolites

The following table provides predicted MRM transitions. The quantifier transition is typically the most intense, while the qualifier provides additional confirmation. Collision energies (CE) must be optimized for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound357.3To be determined experimentallyTo be determined experimentally
Hydroxy-conessine373.3To be determined experimentallyTo be determined experimentally
N-demethyl-conessine343.3To be determined experimentallyTo be determined experimentally

Note: The fragmentation of the steroidal backbone can be complex. Common losses include water and fragments from the side chains. Experimental determination of the most abundant and stable product ions is essential.

Visualizations

Experimental Workflow for HPLC Protocol Refinement

experimental_workflow cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis & Optimization Biological Matrix (Plasma) Biological Matrix (Plasma) Protein Precipitation Protein Precipitation Biological Matrix (Plasma)->Protein Precipitation Acetonitrile Supernatant Evaporation Supernatant Evaporation Protein Precipitation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution Mobile Phase HPLC Injection HPLC Injection Reconstitution->HPLC Injection C18 Column C18 Column HPLC Injection->C18 Column Gradient Elution ESI Source ESI Source C18 Column->ESI Source Ionization Mass Analyzer (MRM) Mass Analyzer (MRM) ESI Source->Mass Analyzer (MRM) Fragmentation Data Acquisition Data Acquisition Mass Analyzer (MRM)->Data Acquisition Peak Integration & Quantification Peak Integration & Quantification Data Acquisition->Peak Integration & Quantification Method Refinement Method Refinement Peak Integration & Quantification->Method Refinement Assess Sensitivity, Peak Shape, etc. Sample Preparation Sample Preparation Method Refinement->Sample Preparation Optimize Extraction HPLC Separation HPLC Separation Method Refinement->HPLC Separation Adjust Gradient/Column MS/MS Detection MS/MS Detection Method Refinement->MS/MS Detection Optimize Source/MRM

Caption: Workflow for the refinement of an HPLC-MS/MS protocol for this compound metabolite detection.

Logical Relationship for Troubleshooting Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed (this compound) cause1 Secondary Silanol Interactions (Chemical) start->cause1 cause2 Suboptimal Mobile Phase pH (Chemical) start->cause2 cause3 Column Overload (Physical) start->cause3 cause4 Column Contamination/Void (Physical) start->cause4 solution1 Use End-capped Column or Lower Mobile Phase pH cause1->solution1 solution2 Adjust pH Away from pKa cause2->solution2 solution3 Dilute Sample cause3->solution3 solution4 Use Guard Column & Backflush/Replace Column cause4->solution4

Caption: Troubleshooting logic for addressing peak tailing of basic compounds like this compound.

References

Addressing the challenges of scaling up Conessine production from natural sources.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of scaling up Conessine (B1669311) production from its natural source, Holarrhena species.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound extraction?

A1: The primary natural sources of this compound are plants from the Holarrhena genus, with Holarrhena antidysenterica and Holarrhena floribunda being the most commonly cited species. The steroidal alkaloid is predominantly found in the stem and root bark of these plants.[1] The green bark of H. antidysenterica has been reported to contain the highest concentration of this compound.[2]

Q2: What is a general overview of the this compound extraction and purification process?

A2: The process typically begins with the extraction of dried and powdered bark from Holarrhena species using a solvent, most commonly methanol (B129727).[2][3] This is followed by an acid-base extraction to separate the alkaloids from other plant constituents. The crude alkaloid extract is then subjected to purification techniques such as column chromatography to isolate this compound.[2][3]

Q3: How can this compound production be enhanced from natural sources?

A3: In addition to optimizing extraction from plant material, in vitro methods like callus culture of Holarrhena antidysenterica have shown promise. The production of this compound in callus cultures can be significantly increased through the use of elicitors, which are compounds that stimulate secondary metabolite production. Phenylalanine has been identified as a particularly effective elicitor for enhancing this compound content.[2][3]

Q4: What are the main challenges in scaling up this compound production?

A4: Scaling up this compound production presents several challenges, including:

  • Variable this compound Content: The concentration of this compound in the plant material can vary depending on factors such as the plant's age, geographical location, and harvesting time.

  • Extraction Efficiency: Maintaining high extraction efficiency at a larger scale can be difficult. Factors such as solvent-to-solid ratio, extraction time, and temperature need to be carefully optimized.[4][5]

  • Purification Complexity: The purification of this compound from a complex mixture of other alkaloids and plant metabolites becomes more challenging at an industrial scale.[6]

  • Solvent Consumption: Large-scale extractions require significant volumes of solvents, leading to increased costs and environmental concerns.[7]

  • Compound Stability: this compound may be susceptible to degradation under certain conditions of temperature, pH, and light exposure during processing and storage.[4][8]

Q5: What analytical techniques are used to quantify this compound?

A5: High-Performance Thin-Layer Chromatography (HPTLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are the most common analytical techniques for the quantification of this compound.[9][10] Gas Chromatography (GC) can also be utilized. These methods allow for the accurate determination of this compound content in crude extracts and purified samples.

Troubleshooting Guides

Low Yield of Crude this compound Extract
Symptom Possible Cause(s) Suggested Solution(s)
Low overall mass of crude extract.Improper plant material preparation: Insufficient drying or coarse grinding of the Holarrhena bark.Ensure the plant material is thoroughly dried and ground to a fine, uniform powder to maximize the surface area for solvent penetration.[5]
Suboptimal solvent choice: The polarity of the extraction solvent is not ideal for this compound.Methanol is a commonly used and effective solvent for this compound extraction.[2][3] For alkaloids in general, polar solvents are typically more effective.
Inefficient extraction method: Maceration without sufficient agitation or for too short a duration.Employ more efficient extraction techniques such as Soxhlet extraction or ultrasound-assisted extraction (UAE) to improve efficiency.[7] Ensure adequate agitation and extraction time when using maceration.
Suboptimal extraction parameters: Incorrect solvent-to-solid ratio, temperature, or extraction time.Optimize these parameters. Increase the solvent-to-solid ratio to ensure complete wetting of the plant material. While gentle heating can improve extraction, avoid high temperatures that could degrade this compound.[4][5]
Poor Purity of Crude this compound Extract
Symptom Possible Cause(s) Suggested Solution(s)
Crude extract contains a high proportion of non-alkaloidal impurities.Ineffective acid-base extraction: Incomplete partitioning of alkaloids into the aqueous acid phase or inefficient removal of neutral and acidic impurities.Ensure the pH is sufficiently acidic (around pH 2-3) during the initial acid wash to protonate and dissolve all alkaloids. Use a non-polar organic solvent (e.g., hexane (B92381) or dichloromethane) to wash the acidic aqueous phase and remove lipids and other non-polar impurities. Ensure the pH is sufficiently basic (around pH 9-10) during basification to deprotonate the alkaloids for extraction into an organic solvent.
Co-extraction of other compounds: The chosen extraction solvent is not selective for alkaloids.While a broad-spectrum solvent like methanol is good for initial extraction, subsequent purification steps are crucial for removing co-extracted compounds.
Challenges in Column Chromatography Purification
Symptom Possible Cause(s) Suggested Solution(s)
Poor separation of this compound from other alkaloids.Inappropriate stationary phase: The choice of adsorbent (e.g., silica (B1680970) gel, alumina) is not optimal.Silica gel is a commonly used and effective stationary phase for the separation of alkaloids like this compound.[11]
Suboptimal mobile phase: The solvent system does not provide adequate resolution.A common mobile phase for separating alkaloids on silica gel is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297).[12][13] A gradient elution, gradually increasing the polarity of the mobile phase, can improve separation. For basic compounds like this compound, adding a small amount of a base like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can improve peak shape and reduce tailing.[11]
Column overloading: Too much crude extract is loaded onto the column.The amount of crude extract loaded should be appropriate for the size of the column. A general rule of thumb is a silica-to-sample ratio of 20:1 to 100:1, depending on the difficulty of the separation.[13]
Improper column packing: The column is not packed uniformly, leading to channeling and poor separation.Ensure the column is packed evenly without any air bubbles or cracks. A slurry packing method is generally preferred.
Issues with HPLC/HPTLC Analysis
Symptom Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) in HPLC. Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on the C18 column interacting with the basic nitrogen of this compound.Use a mobile phase with a suitable pH to suppress the ionization of silanol groups (e.g., slightly acidic). Add a competing base (e.g., triethylamine) to the mobile phase. Use an end-capped C18 column.
Column overload. Reduce the injection volume or the concentration of the sample.
Inconsistent retention times in HPLC. Changes in mobile phase composition: Inaccurate mixing of solvents or degradation of the mobile phase.Prepare fresh mobile phase daily and ensure accurate mixing.
Fluctuations in column temperature. Use a column oven to maintain a constant temperature.
Column degradation. Use a guard column to protect the analytical column. If the column is old or has been used extensively, it may need to be replaced.
Poor resolution in HPTLC. Inappropriate mobile phase. Optimize the mobile phase composition. For this compound on a silica gel HPTLC plate, a mobile phase of toluene:ethyl acetate:diethyl amine has been reported to be effective.[10]
Chamber not saturated. Ensure the developing chamber is fully saturated with the mobile phase vapor before placing the plate inside.
Inaccurate quantification. Non-linear detector response. Ensure the sample concentration is within the linear range of the detector.
Improper sample application. Apply the sample as a narrow band to ensure uniform distribution.

Quantitative Data Summary

Parameter Value Source/Method Reference
This compound Content in H. antidysenterica
Green Bark1735.56 ± 0.28 µg/g dry wt.HPLC[2]
Callus Culture (basal)458.18 ± 0.89 µg/g dry wt.HPLC[2][3]
Callus Culture (with Phenylalanine elicitor)3518.58 ± 0.28 µg/g dry wt.HPLC[2][3]
Crude Extract Yield
Ethanol Extract from Bark18.76% (w/w)Soxhlet Extraction[14]
Analytical Method Parameters
HPTLC Linearity Range10 - 60 ng/spotDensitometry at 520 nm[10]
HPTLC Recovery98.34 - 100.25%-[10]
RP-HPLC Linearity Range2.5 - 20 µg/mlUV detection at 210 nm[9]
In Vitro Activity
Anti-plasmodial IC501.3 - 1.9 µg/mlpLDH assay and schizont maturation[15]
Cytotoxicity IC50 (L6 cells)14 µg/ml-[15]

Experimental Protocols

Extraction of this compound from Holarrhena antidysenterica Bark

This protocol describes a lab-scale acid-base extraction method for obtaining a crude alkaloid extract enriched with this compound.

Materials:

  • Dried and powdered Holarrhena antidysenterica bark

  • Methanol

  • 5% Hydrochloric acid (HCl)

  • Ammonia solution

  • Chloroform (B151607)

  • Anhydrous sodium sulfate

  • Filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Maceration: Soak the powdered bark in methanol for an extended period (e.g., overnight) to extract a wide range of compounds, including alkaloids.

  • Acidification: Filter the methanol extract and concentrate it under reduced pressure. Dissolve the resulting residue in 5% HCl. This will protonate the basic alkaloids, making them soluble in the aqueous acidic solution.

  • Removal of Non-Alkaloidal Impurities: Wash the acidic solution with a non-polar solvent like chloroform to remove neutral and acidic impurities, which will remain in the organic phase. Discard the organic layer.

  • Basification: Make the aqueous layer alkaline (pH ~9-10) by adding ammonia solution. This will deprotonate the alkaloid hydrochlorides, converting them back to their free base form, which is less soluble in water.

  • Extraction of Alkaloids: Extract the basified aqueous solution multiple times with chloroform. The free base alkaloids will partition into the organic chloroform layer.

  • Drying and Concentration: Combine the chloroform extracts and dry them over anhydrous sodium sulfate. Filter and concentrate the chloroform extract using a rotary evaporator to obtain the crude alkaloid extract containing this compound.

Purification of this compound by Column Chromatography

This protocol provides a general guideline for purifying this compound from the crude alkaloid extract.

Materials:

  • Crude alkaloid extract

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column

  • Cotton wool

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Preparation:

    • Plug the bottom of the glass column with a small piece of cotton wool.

    • Add a layer of sand over the cotton wool.

    • Prepare a slurry of silica gel in hexane and pour it into the column.

    • Allow the silica gel to settle, ensuring a uniformly packed column without any air bubbles.

    • Add a layer of sand on top of the silica gel.

    • Wash the column with the initial mobile phase (e.g., 100% hexane).

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Start the elution with a non-polar mobile phase (e.g., hexane).

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (gradient elution). A suggested gradient could be from 100% hexane to 90:10, 80:20, 70:30 (hexane:ethyl acetate), and so on.

    • If peak tailing is observed, a small percentage of triethylamine (e.g., 0.1-1%) can be added to the mobile phase to improve the separation of basic compounds.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions containing pure this compound.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.

Visualizations

G Experimental Workflow for this compound Production cluster_0 Source Material cluster_1 Extraction cluster_2 Purification cluster_3 Final Product & Analysis holarrhena Holarrhena spp. Bark powder Powdered Bark holarrhena->powder Drying & Grinding extraction Solvent Extraction (e.g., Methanol) powder->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract column_chrom Column Chromatography crude_extract->column_chrom pure_fractions Pure this compound Fractions column_chrom->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation This compound Purified this compound evaporation->this compound analysis QC Analysis (HPLC/HPTLC) This compound->analysis

Caption: Experimental workflow for this compound production.

G Logical Flow for Scaling Up Natural Product Extraction lab_scale Lab-Scale Process Development feasibility Feasibility Study (Yield, Purity, Cost) lab_scale->feasibility pilot_scale Pilot-Scale Process Optimization feasibility->pilot_scale Positive Outcome validation Process Validation pilot_scale->validation industrial_scale Industrial-Scale Production validation->industrial_scale Successful Validation gmp GMP Manufacturing industrial_scale->gmp

Caption: Logical flow for scaling up natural product extraction.

References

Validation & Comparative

Validating the efficacy of Conessine as an anti-malarial agent against drug-resistant Plasmodium falciparum.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum present a formidable challenge to global malaria control efforts. This necessitates the urgent exploration of novel anti-malarial compounds with unique mechanisms of action. Conessine (B1669311), a steroidal alkaloid isolated from the plant Holarrhena antidysenterica, has demonstrated promising anti-malarial properties. This guide provides an objective comparison of this compound's efficacy with that of standard anti-malarial drugs and other alternatives, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the in vitro and in vivo efficacy of this compound compared to standard anti-malarial agents.

Table 1: In Vitro Anti-plasmodial Activity against Plasmodium falciparum

CompoundStrainIC50 (µg/mL)IC50 (nM)Reference Strain Type
This compound FcB1 (Chloroquine-resistant)1.04~2600Resistant
This compound FSG (Chloroquine-sensitive)1.3 (pLDH assay)~3250Sensitive
This compound FSG (Chloroquine-sensitive)1.9 (Schizont maturation)~4750Sensitive
ChloroquineK1 (Chloroquine-resistant)-275Resistant
Chloroquine3D7 (Chloroquine-sensitive)-<100Sensitive
QuinineK1 (Chloroquine-resistant)->500Resistant
DihydroartemisininField Isolates (DHA-PPQ tolerant)-2.98 - 4.16 (Resistance Index)Resistant
MefloquineP. vivax isolates-92-

Table 2: In Vivo Anti-malarial Activity against Plasmodium berghei in BALB/c Mice

CompoundDosageParasite Inhibition (%)Mouse StrainParasite Strain
This compound 10 mg/kg88.95BALB/cNK65 (Chloroquine-sensitive)
Chloroquine1.5 mg/kg (ED50)50BALB/c-
Chloroquine3 mg/kg85.57BALB/c-
Artemisinin Combination Therapy (ASAQ)-100 (Day 2 clearance)Swiss AlbinoANKA

Table 3: Cytotoxicity Data

CompoundCell LineIC50 (µg/mL)
This compound L6 (Rat skeletal muscle myoblast)14

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Anti-plasmodial Activity Assays

1. Schizont Maturation Assay:

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (A+ blood group) using RPMI-1640 medium supplemented with 10% AB+ human serum, 0.2% sodium bicarbonate, 25 mM HEPES buffer, and 50 µg/mL gentamycin.

  • Drug Preparation: this compound and reference drugs are dissolved in dimethyl sulfoxide (B87167) (DMSO) and serially diluted with the culture medium.

  • Assay Procedure: Asynchronous parasite cultures with a parasitemia of 0.5-1% are incubated with varying concentrations of the test compounds in 96-well microtiter plates for 24-30 hours at 37°C in a CO2 incubator.

  • Data Analysis: After incubation, thin blood smears are prepared, stained with Giemsa, and the number of schizonts per 200 asexual parasites is counted. The 50% inhibitory concentration (IC50) is determined by probit analysis.

2. Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay:

  • Principle: This assay is based on the principle that the pLDH enzyme is a marker of viable parasites.

  • Assay Procedure: The experimental setup is similar to the schizont maturation assay. After a 48-hour incubation with the test compounds, the plates are frozen and thawed to lyse the erythrocytes.

  • Enzyme Activity Measurement: The pLDH activity is measured by adding a reaction mixture containing Malstat reagent, NBT/PES solution, and observing the color change at 650 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

In Vivo Anti-malarial Activity Assay

Peter's 4-Day Suppressive Test:

  • Animal Model: BALB/c mice (20-25 g) are used.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with 1x10^7 P. berghei-infected erythrocytes.

  • Drug Administration: The test compounds are administered orally or subcutaneously once daily for four consecutive days, starting 2 hours post-infection.

  • Parasitemia Determination: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The percentage of parasite suppression is calculated using the formula: [(A-B)/A] x 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.

Mechanistic Insights and Experimental Workflow

Proposed Mechanism of Action of this compound

In-silico studies suggest that this compound may exert its anti-malarial effect by targeting the Plasmodium falciparum lactate dehydrogenase (PfLDH) enzyme. PfLDH is a crucial enzyme in the parasite's glycolytic pathway, which is its primary source of energy. Inhibition of PfLDH would disrupt the parasite's metabolism, leading to its death.

G Proposed Mechanism of Action of this compound This compound This compound PfLDH Plasmodium falciparum Lactate Dehydrogenase (PfLDH) This compound->PfLDH Inhibits Glycolysis Glycolysis PfLDH->Glycolysis Key Enzyme in ATP_Production ATP Production Glycolysis->ATP_Production Leads to Parasite_Death Parasite Death ATP_Production->Parasite_Death Disruption leads to

Caption: Proposed inhibition of PfLDH by this compound, disrupting parasite energy metabolism.

Experimental Workflow for Anti-malarial Drug Discovery

The journey of an anti-malarial compound from discovery to a potential drug candidate follows a structured workflow.

G Experimental Workflow for Anti-malarial Drug Discovery cluster_0 In Vitro Screening cluster_1 Lead Identification cluster_2 In Vivo Evaluation Compound_Library Compound Library (Natural Products, Synthetics) Primary_Screening Primary Screening (e.g., pLDH assay vs. P. falciparum) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response & IC50 Determination Hit_Compounds->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., vs. L6 cells) Dose_Response->Cytotoxicity_Assay Selectivity_Index Selectivity Index Calculation Cytotoxicity_Assay->Selectivity_Index Lead_Compounds Lead Compounds Selectivity_Index->Lead_Compounds Animal_Model Animal Model Infection (e.g., P. berghei in mice) Lead_Compounds->Animal_Model In_Vivo_Efficacy In Vivo Efficacy Study (e.g., 4-Day Suppressive Test) Animal_Model->In_Vivo_Efficacy Toxicity_Studies Preliminary Toxicity Studies In_Vivo_Efficacy->Toxicity_Studies Candidate_Selection Candidate Selection Toxicity_Studies->Candidate_Selection

Caption: A streamlined workflow for identifying and validating novel anti-malarial compounds.

Conclusion

This compound exhibits significant in vitro and in vivo anti-malarial activity, including against chloroquine-resistant P. falciparum. Its potential mechanism of action, targeting the parasite's lactate dehydrogenase, offers a promising avenue for combating drug resistance. While its cytotoxicity is a factor to be considered, the selectivity index suggests a therapeutic window that warrants further investigation. The data presented in this guide underscore the potential of this compound as a lead compound for the development of a new class of anti-malarial drugs. Further studies, including mechanism of action validation and structural modifications to improve efficacy and reduce toxicity, are highly encouraged.

Conessine as a Potentiator of Standard Antibiotics Against Multidrug-Resistant Bacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, rendering conventional antibiotic therapies increasingly ineffective.[1] This has spurred research into alternative strategies, including the development of resistance-modifying agents that can restore the efficacy of existing antibiotics. This guide provides a comparative analysis of Conessine (B1669311), a natural steroidal alkaloid, and standard-of-care antibiotics in the fight against MDR bacteria, with a focus on Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.

This compound, derived from plants of the Holarrhena genus, has demonstrated significant potential not as a standalone antibiotic, but as a powerful adjuvant that inhibits bacterial defense mechanisms.[2][3] Its primary role is as an efflux pump inhibitor (EPI), effectively disabling the machinery that bacteria use to expel antibiotics.

Mechanism of Action: Re-sensitizing Bacteria to Antibiotics

The primary mechanism by which this compound combats antibiotic resistance is through the inhibition of the Resistance-Nodulation-Division (RND) family of efflux pumps.[2][4] In P. aeruginosa, this compound has been shown to specifically inhibit the MexAB-OprM efflux pump system.[2][5] This pump is a major contributor to multidrug resistance by actively transporting a wide range of antibiotics out of the bacterial cell before they can reach their target. By blocking this pump, this compound allows the co-administered antibiotic to accumulate intracellularly, thereby restoring its antibacterial activity.[2][4] Studies have confirmed this inhibitory action and have also shown that this compound does not act as a membrane permeabilizer, indicating a specific interaction with the efflux pump system.[2][4][5]

cluster_membrane Bacterial Cell Membranes cluster_inner Inner Membrane cluster_outer Outer Membrane cluster_outside Extracellular Space cluster_inside Bacterial Cytoplasm MexB MexB Efflux Transporter OprM OprM Outer Membrane Channel MexB->OprM Pump Assembly (MexA links) Antibiotic_in Antibiotic Antibiotic_out Antibiotic OprM->Antibiotic_out Antibiotic Expelled Antibiotic_out->MexB Enters Cell This compound This compound This compound->MexB INHIBITS Target Bacterial Target (e.g., Ribosome, DNA Gyrase) Antibiotic_in->Target Inhibits Target

Caption: Mechanism of this compound as an Efflux Pump Inhibitor.

Comparative In Vitro Efficacy

The true potential of this compound is revealed when it is combined with standard-of-care antibiotics. Experimental data shows a significant reduction in the Minimum Inhibitory Concentrations (MICs) of various antibiotics against MDR strains of P. aeruginosa, including those that overexpress the MexAB-OprM efflux pump.

Table 1: Synergistic Effect of this compound on MICs (mg/L) of Antibiotics against P. aeruginosa Strains

Antibiotic Strain (Phenotype) Antibiotic Alone Antibiotic + this compound (20 mg/L) Fold Reduction
Cefotaxime K767 (Wild-type) 128 8 16
K1455 (MexAB-OprM Overexpressed) >1024 8 >128
Levofloxacin (B1675101) K767 (Wild-type) 2 0.25 8
K1455 (MexAB-OprM Overexpressed) 16 0.25 64
Tetracycline K767 (Wild-type) 32 4 8
K1455 (MexAB-OprM Overexpressed) 256 4 64
Erythromycin K767 (Wild-type) 1024 64 16
K1455 (MexAB-OprM Overexpressed) >1024 128 >8

Data synthesized from Siriyong et al., 2017.[2]

As shown in the table, this compound dramatically re-sensitizes the MexAB-OprM overexpressing strain to cefotaxime, levofloxacin, and tetracycline, reducing their MICs by more than 128-fold, 64-fold, and 64-fold, respectively.[2] This potentiation brings the resistance levels down to, or even below, that of the wild-type strain.[2]

While its primary role is synergistic, this compound does possess some intrinsic antibacterial activity, though at concentrations generally higher than standard antibiotics.

Table 2: Intrinsic Antibacterial Activity of this compound

Bacterial Strain MIC of this compound (mg/L)
P. aeruginosa K767 (Wild-type) 40 - 64
P. aeruginosa K1455 (MexAB-OprM Overexpressed) 40 - 64
P. aeruginosa K1523 (MexB Deletion) 40 - 64

Data synthesized from multiple sources.[2][6]

The consistent MIC of this compound across strains with varying efflux pump expression suggests that it is not a substrate for these pumps itself.[6]

Comparative In Vivo Efficacy

The promising in vitro results have been corroborated by in vivo studies using the Galleria mellonella infection model. Combination therapy of this compound with levofloxacin significantly enhanced the survival of larvae infected with MDR P. aeruginosa compared to either agent alone.[6][7] This enhanced efficacy correlated with a reduced bacterial burden in the larvae, demonstrating that the synergistic effect observed in vitro translates to a tangible therapeutic benefit in a living organism.[6][8] Importantly, this compound did not induce any detectable toxicity in the G. mellonella model.[6][7]

Standard-of-Care Antibiotics for MDR Gram-Negative Infections

The antibiotics tested in combination with this compound represent several classes commonly used to treat Gram-negative infections. The current standard-of-care for severe MDR infections often relies on combination therapies using last-resort antibiotics, which may include:

  • Carbapenems (e.g., Meropenem, Imipenem)[9][10]

  • Polymyxins (e.g., Colistin)[9]

  • Tigecycline [9]

  • Aminoglycosides (e.g., Amikacin, Gentamicin)[9]

  • Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)[9][10]

The ability of this compound to restore the efficacy of antibiotics like fluoroquinolones is particularly valuable, as resistance to this class is widespread.[2]

Experimental Protocols

Detailed and standardized methodologies are crucial for the evaluation of antimicrobial agents. Below are the protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial that prevents visible growth of a bacterium, is determined using the broth microdilution method.[8]

A Prepare serial two-fold dilutions of Antibiotic and/or this compound in a 96-well microplate using MHB. B Inoculate each well with a standardized bacterial suspension (e.g., 1.0 x 10^6 cfu/mL). A->B C Include positive (bacteria, no drug) and negative (broth only) control wells. B->C D Incubate plates at 37°C for 18-24 hours. C->D E Visually inspect plates for turbidity. The MIC is the lowest concentration with no visible growth. D->E

Caption: Workflow for MIC Determination by Broth Microdilution.

Methodology:

  • Preparation: Two-fold serial dilutions of the test compounds (antibiotics, this compound, or combinations) are prepared in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microplate.[6]

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 1 x 10⁶ colony-forming units (CFU)/mL.[8]

  • Controls: A positive control well (containing bacteria and broth without any antimicrobial) and a negative control well (containing sterile broth only) are included on each plate.

  • Incubation: The microplates are incubated at 37°C for 18 to 24 hours.[8]

  • Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth (i.e., the first clear well).

Efflux Pump Inhibition Assay (Hoechst 33342 Accumulation)

This assay measures the ability of a compound to inhibit efflux pumps by quantifying the intracellular accumulation of a fluorescent substrate, Hoechst 33342 (H33342), which is a known substrate of the MexAB-OprM pump.[4][5]

A Grow bacterial cells to mid-logarithmic phase. B Wash and resuspend cells in buffer (e.g., PBS) containing glucose. A->B C Add test compound (this compound) or a known inhibitor (e.g., PAβN) and incubate. B->C D Add the fluorescent substrate Hoechst 33342 (H33342). C->D E Measure fluorescence intensity over time using a fluorometer. (Excitation: 355 nm, Emission: 460 nm) D->E F Increased fluorescence relative to control (no inhibitor) indicates efflux pump inhibition. E->F

Caption: Workflow for H33342 Efflux Pump Inhibition Assay.

Methodology:

  • Cell Preparation: Bacterial strains are grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a buffer like phosphate-buffered saline (PBS) supplemented with a source of energy (e.g., glucose).[5]

  • Incubation with Inhibitor: The cell suspension is pre-incubated with the test compound (e.g., 20 mg/L this compound) or a known efflux pump inhibitor like Phenylalanine-Arginine β-Naphthylamide (PAβN) for a short period.[2]

  • Substrate Addition: The fluorescent dye H33342 is added to the cell suspension.[5]

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a spectrofluorometer. An increase in fluorescence compared to a control sample (without any inhibitor) indicates that the efflux of H33342 is being blocked, leading to its accumulation inside the bacterial cells.[4][5]

Conclusion

This compound represents a promising "resistance breaker" that can be used in combination with conventional antibiotics to combat multidrug-resistant bacteria. Its well-defined mechanism as an efflux pump inhibitor, particularly against the MexAB-OprM system in P. aeruginosa, is supported by robust in vitro and in vivo data.[2][6] By significantly lowering the MICs of several classes of antibiotics, this compound has the potential to:

  • Restore the clinical utility of older, less effective antibiotics.

  • Reduce the required therapeutic dose of antibiotics, potentially minimizing side effects.

  • Combat the evolution of resistance by targeting a key bacterial defense mechanism.

Further research and clinical trials are warranted to fully evaluate the therapeutic potential of this compound and similar efflux pump inhibitors as a cornerstone of future antimicrobial strategies. The development of such adjuvants is a critical step in addressing the escalating crisis of antibiotic resistance.

References

How does the efficacy of Conessine as an efflux pump inhibitor compare to synthetic inhibitors like PAβN?

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against multidrug-resistant (MDR) bacteria, the inhibition of efflux pumps has emerged as a promising strategy to restore the efficacy of existing antibiotics. Efflux pumps are membrane proteins that actively extrude a wide range of antimicrobial agents from the bacterial cell, thereby reducing their intracellular concentration and effectiveness. This guide provides a detailed comparison of a natural steroidal alkaloid, Conessine (B1669311), and a well-characterized synthetic inhibitor, Phenylalanine-arginine β-naphthylamide (PAβN), in their roles as efflux pump inhibitors (EPIs). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and mechanisms of these two compounds.

Mechanism of Action: A Tale of Two Inhibitors

This compound , a natural product isolated from the plant Holarrhena antidysenterica, has demonstrated significant potential as a resistance-modifying agent.[1][2] Its primary mechanism as an EPI is believed to be through the inhibition of the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the MexAB-OprM system in Pseudomonas aeruginosa.[1][3] Evidence suggests that this compound may act as a competitive inhibitor or directly block the substrate-binding site of the pump's inner membrane transporter, MexB.[1][3] Computational studies further support this, indicating that this compound can bind to the hydrophobic region of the efflux pump and affect the flexibility of critical regions like the G-loop, which is involved in substrate transport.[4][5] Notably, this compound does not appear to act as a membrane permeabilizer.[1][2]

Phenylalanine-arginine β-naphthylamide (PAβN) is a widely studied synthetic EPI and often serves as a reference compound in efflux pump research.[6][7] It functions as a broad-spectrum competitive inhibitor of RND-type efflux pumps, including MexAB-OprM, MexCD-OprJ, and MexEF-OprN in P. aeruginosa.[1][3][7] PAβN is thought to compete with antibiotic substrates for binding to the efflux pump.[7] However, a critical distinction in its mechanism is its ability to permeabilize the outer membrane of Gram-negative bacteria, particularly at higher concentrations.[6][8][9] This dual action can complicate the interpretation of its effects, as the increased antibiotic susceptibility may not be solely due to efflux inhibition.[6][8]

Comparative Efficacy: A Quantitative Look

The efficacy of this compound and PAβN has been directly compared in studies utilizing various strains of P. aeruginosa, including wild-type, a MexAB-OprM overexpressing strain, and a MexB deletion mutant. The data consistently demonstrates that both compounds can significantly reduce the Minimum Inhibitory Concentrations (MICs) of several antibiotics.

AntibioticBacterial StrainMIC (μg/mL) without InhibitorMIC (μg/mL) with this compound (20 mg/L)Fold Reduction (this compound)MIC (μg/mL) with PAβN (25 mg/L)Fold Reduction (PAβN)
CefotaximeP. aeruginosa K1455 (MexAB-OprM overexpressed)2048161282568
LevofloxacinP. aeruginosa K1455 (MexAB-OprM overexpressed)32132216
TetracyclineP. aeruginosa K1455 (MexAB-OprM overexpressed)1284321281
ErythromycinP. aeruginosa K1455 (MexAB-OprM overexpressed)>2048128>16512>4
NovobiocinP. aeruginosa K1455 (MexAB-OprM overexpressed)204832646432
RifampicinP. aeruginosa K1455 (MexAB-OprM overexpressed)204864322568

Data summarized from a study by Siriyong et al. (2017).[1][3]

As the table illustrates, in the MexAB-OprM overexpressing strain, this compound demonstrated a remarkable ability to reduce the MICs of all tested antibiotics by at least 8-fold.[1][3] In several instances, this compound was more effective than PAβN in restoring antibiotic susceptibility. For example, with cefotaxime, erythromycin, and tetracycline, this compound produced a greater reduction in MICs compared to PAβN.[1][3]

Further evidence of their inhibitory action comes from substrate accumulation assays. In a Hoechst 33342 (H33342) accumulation assay, both this compound and PAβN increased the intracellular fluorescence in wild-type and MexAB-OprM overexpressing P. aeruginosa strains, indicating inhibition of efflux.[1][3] While PAβN showed a slightly greater increase in H33342 accumulation in these strains, this compound was still able to significantly elevate the intracellular concentration of the substrate.[1][3]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MICs of various antibiotics in the presence and absence of the efflux pump inhibitors were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial strains were grown overnight in Mueller-Hinton Broth (MHB).

  • The bacterial suspension was adjusted to a 0.5 McFarland standard.

  • Two-fold serial dilutions of the antibiotics were prepared in a 96-well microtiter plate.

  • This compound (at a final concentration of 20 mg/L) or PAβN (at a final concentration of 25 mg/L) was added to the wells.

  • The standardized bacterial suspension was added to each well.

  • The plates were incubated at 37°C for 18-24 hours.

  • The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Hoechst 33342 (H33342) Accumulation Assay

This assay is used to evaluate the real-time accumulation of the fluorescent substrate H33342, a known substrate of the MexAB-OprM efflux pump.

  • Bacterial cells were grown to the mid-logarithmic phase and then washed and resuspended in PBS.

  • The cell suspension was incubated with either this compound (20 mg/L) or PAβN (25 mg/L) for a specified period.

  • H33342 was added to the cell suspension.

  • The fluorescence was monitored over time using a fluorometer with excitation and emission wavelengths set appropriately for H33342.

  • An increase in fluorescence intensity indicates an accumulation of the substrate within the bacterial cells due to efflux pump inhibition.

1-N-Phenylnaphthylamine (NPN) Uptake Assay

This assay is employed to assess the outer membrane permeabilizing activity of the compounds.

  • Bacterial cells were prepared similarly to the H33342 accumulation assay.

  • The cell suspension was treated with the test compound (this compound or PAβN).

  • NPN, a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment (i.e., when it enters the bacterial membrane), was added.

  • The fluorescence was measured. An increase in fluorescence indicates damage to the outer membrane.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

EffluxPumpMechanism cluster_bacterium Bacterial Cell Antibiotic Antibiotic Efflux Pump Efflux Pump Antibiotic->Efflux Pump Binding & Extrusion Intracellular Target Intracellular Target Antibiotic->Intracellular Target Inhibition of Cellular Processes EPI EPI (this compound/PAβN) EPI->Efflux Pump Competitive Inhibition Extracellular Space Extracellular Space Efflux Pump->Extracellular Space Expulsion

Caption: Mechanism of efflux pump inhibition.

MIC_Workflow start Start prep_bacteria Prepare Bacterial Suspension (0.5 McFarland) start->prep_bacteria add_bacteria Inoculate plate with bacterial suspension prep_bacteria->add_bacteria prep_plate Prepare 96-well plate with serial dilutions of antibiotic add_inhibitor Add Inhibitor (this compound or PAβN) prep_plate->add_inhibitor add_inhibitor->add_bacteria incubate Incubate at 37°C for 18-24h add_bacteria->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

AccumulationAssay start Start prep_cells Prepare mid-log phase bacterial cells start->prep_cells add_inhibitor Incubate cells with Inhibitor (this compound or PAβN) prep_cells->add_inhibitor add_substrate Add Fluorescent Substrate (e.g., H33342) add_inhibitor->add_substrate measure_fluorescence Monitor fluorescence over time add_substrate->measure_fluorescence analyze Analyze data: Increased fluorescence = Efflux Inhibition measure_fluorescence->analyze end End analyze->end

Caption: Workflow for substrate accumulation assay.

Conclusion

Both this compound and PAβN are effective inhibitors of the MexAB-OprM efflux pump in P. aeruginosa, leading to a significant potentiation of antibiotic activity. This compound, a natural product, demonstrates comparable and in some cases superior efficacy to the synthetic inhibitor PAβN without the confounding factor of membrane permeabilization.[1][2][3] This makes this compound a particularly attractive candidate for further investigation and development as a novel adjuvant therapy to combat antibiotic resistance. The findings suggest that this compound may also be active against other homologous RND family efflux pumps in other Gram-negative pathogens.[1][2] Future research should focus on the clinical potential and safety profile of this compound and its derivatives.

References

Comparative study of the neuropharmacological effects of Conessine versus other histamine H3 receptor antagonists.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the neuropharmacological properties of Conessine (B1669311), a naturally occurring steroidal alkaloid, against other well-characterized synthetic histamine (B1213489) H3 receptor (H3R) antagonists. The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, is a key therapeutic target for various central nervous system (CNS) disorders due to its role in modulating the release of histamine and other crucial neurotransmitters.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of binding affinities, selectivity, pharmacokinetic profiles, and supporting experimental data to aid in the evaluation of these compounds.

Comparative Pharmacology: In Vitro Properties

The potency and selectivity of H3R antagonists are critical determinants of their therapeutic potential and off-target effects. This compound, a non-imidazole antagonist, exhibits high affinity for the H3 receptor but also interacts with other receptors, which has guided the development of more selective synthetic compounds.

Receptor Binding Affinity and Selectivity

This compound demonstrates high affinity for both rat and human H3 receptors.[3] However, its clinical development has been hampered by significant affinity for α2C adrenoceptors and very slow CNS clearance.[3][4] In contrast, synthetic antagonists like Pitolisant (B1243001) and Ciproxifan were designed for higher selectivity. Pitolisant, the first H3R antagonist to receive market approval, shows high affinity and selectivity with no significant binding to other histamine receptor subtypes.[2] Ciproxifan is also highly potent and exhibits over 1,000-fold selectivity for H3 receptors compared to H1 and H2 receptors.[4][5] Thioperamide, a classic research tool, is potent at the H3 receptor but also shows affinity for 5-HT3 and sigma receptors, which may confound experimental results.[6]

CompoundH3 Receptor Affinity (pKi / Ki)H1 Receptor Affinity (Ki)H2 Receptor Affinity (Ki)H4 Receptor Affinity (pKi)Other Notable Affinities
This compound 8.27 (human), 7.61 (rat)[3]Selective[3]Selective[3]< 5.00[7]α2C Adrenoceptor (pKi = 7.98)[8]
Pitolisant Ki = 0.16 nM (human)[9]Not Appreciable[2]Not Appreciable[2]Not specifiedAppreciable sigma-1 affinity[10]
Ciproxifan pKi = 8.24-9.27 (rat)[4], Ki = 0.5-1.9 nM[5]>1,000-fold selective[5]>1,000-fold selective[5]pKi = 5.73[7]Low affinity for other aminergic receptors[5]
Thioperamide Ki = 4.3 nM[6]> 10 µM[6]> 10 µM[6]pKi = 7.32[7]5-HT3 (Ki=120 nM), Sigma (Ki=180 nM)[6]

Table 1: Comparative in vitro receptor binding profiles of selected H3R antagonists. Data is compiled from various radioligand binding assays. Lower Ki and higher pKi values indicate greater binding affinity.

Pharmacokinetic Profile Comparison

A critical factor for any CNS-acting drug is its ability to cross the blood-brain barrier and maintain therapeutic concentrations without accumulating. This compound efficiently penetrates the CNS, leading to high brain concentrations.[3] However, its very slow clearance from the CNS is a significant drawback.[3] Pitolisant has a favorable oral bioavailability of 90% and reaches a maximal plasma concentration in approximately 3.5 hours.[11] Ciproxifan also demonstrates good oral bioavailability in animal models.[5]

CompoundCNS PenetrationBioavailabilityKey Metabolic Pathways / Clearance
This compound High[3]71.28% (oral, rat)[12]Very slow CNS clearance[3]
Pitolisant Yes~90% (oral)[11]Metabolized by CYP2D6 and CYP3A4[11]
Ciproxifan Yes62% (oral, mouse)[5]Elimination half-life of 87 min (i.v., mouse)[13]
Thioperamide YesNot specifiedKnown to interact with cytochrome P450 isoenzymes[14]

Table 2: Overview of pharmacokinetic properties. Direct comparative data is limited; values are from species-specific studies.

Key Experimental Protocols

The data presented in this guide are derived from standardized preclinical assays. Below are detailed methodologies for two fundamental experiments used to characterize H3R antagonists.

Radioligand Competition Binding Assay

This in vitro assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound at the histamine H3 receptor.

Materials:

  • Membrane Preparation: Membranes isolated from cells (e.g., HEK293) stably expressing the human or rat H3 receptor, or from rat brain cortex tissue.[1][15][16]

  • Radioligand: A tritiated H3 receptor ligand, typically [³H]-Nα-methylhistamine ([³H]-NAMH).[1][16]

  • Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) often containing EDTA or MgCl2.[15][16]

  • Test Compounds: this compound and other H3R antagonists.

  • Non-specific Binding Control: A high concentration of an unlabeled H3R ligand (e.g., 10 µM clobenpropit) to determine background binding.[1]

  • Instrumentation: Scintillation counter, 96-well plates, filter mats.

Procedure:

  • Assay Preparation: The assay is conducted in a 96-well plate format.

  • Incubation Mixture: Each well contains a final mixture of the receptor-containing membranes, a fixed concentration of the radioligand (e.g., 2 nM [³H]-NAMH), and varying concentrations of the unlabeled test compound.[1]

  • Incubation: The plates are incubated for a set period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.[16]

  • Separation: The reaction is terminated by rapid filtration through glass fiber mats, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to calculate the IC50 value (the concentration of test compound that displaces 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Novel Object Recognition (NOR) Test

This in vivo behavioral assay assesses aspects of learning and memory in rodents. It leverages the innate tendency of mice and rats to explore novel objects more than familiar ones.

Objective: To evaluate the effects of H3R antagonists on recognition memory.

Apparatus: An open-field arena (e.g., a 45x45 cm square box).[17] A variety of objects that can be easily discriminated by the animal but do not provoke innate fear or preference.

Procedure:

  • Habituation (Day 1): The animal is placed in the empty arena and allowed to explore freely for 5-10 minutes. This acclimatizes the animal to the testing environment.[12][17]

  • Training/Familiarization (Day 2): The animal is placed back into the arena, which now contains two identical objects. It is allowed to explore the objects for a set duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.[12][18]

  • Testing (Day 2, after delay): After an inter-trial interval (e.g., 1-24 hours), the animal is returned to the arena. In the arena, one of the original objects has been replaced by a novel object.[12][17] The time the animal spends exploring the familiar object versus the novel object is recorded for a set period (e.g., 5 minutes).

  • Data Analysis: A discrimination index (or preference index) is calculated. A common formula is: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates that the animal remembers the familiar object and preferentially explores the novel one. H3R antagonists are often administered before the training or testing phase to assess their impact on memory consolidation or retrieval.[19]

Visualized Workflows and Pathways

To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.

Caption: Histamine H3 receptor signaling pathway.

NOR_Workflow cluster_D1 Procedure cluster_D2_Train Procedure cluster_D2_Test Procedure Day1 Day 1: Habituation Day2_Train Day 2: Training (T1) Day1->Day2_Train 24h Interval Day2_Test Day 2: Testing (T2) Day2_Train->Day2_Test ITI (e.g., 1-24h) D1_Step1 Place mouse in empty arena D1_Step2 Allow free exploration (5-10 min) D1_Step1->D1_Step2 D1_Step3 Return to home cage D1_Step2->D1_Step3 D2T_Step1 Administer Vehicle or Test Compound (e.g., this compound) D2T_Step2 Place mouse in arena with two identical objects (A + A) D2T_Step1->D2T_Step2 D2T_Step3 Record exploration time (5-10 min) D2T_Step2->D2T_Step3 D2T_Step4 Return to home cage for Inter-Trial Interval (ITI) D2T_Step3->D2T_Step4 D2Test_Step1 Place mouse in arena with one familiar and one novel object (A + B) D2Test_Step2 Record exploration time (5 min) D2Test_Step1->D2Test_Step2 D2Test_Step3 Calculate Discrimination Index D2Test_Step2->D2Test_Step3

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Conclusion

This compound stands out as a potent, naturally derived, and CNS-penetrant histamine H3 receptor antagonist. Its unique steroidal structure provided a valuable scaffold for further drug discovery. However, its therapeutic development is limited by a lack of selectivity, particularly its strong binding to adrenergic receptors, and unfavorable pharmacokinetic properties such as very slow CNS clearance.[3][4]

Synthetic antagonists, such as the approved drug Pitolisant and the widely studied Ciproxifan, offer significant improvements in selectivity and have more favorable drug-like properties. These compounds were specifically engineered to minimize off-target effects and overcome the pharmacokinetic hurdles observed with earlier imidazole-based antagonists.[2][5] The comparative data underscores a common theme in drug development: while natural products can provide potent lead compounds, extensive medicinal chemistry efforts are often required to optimize selectivity and pharmacokinetics for clinical success. Future research may focus on developing this compound analogues that retain its high H3R affinity while eliminating its undesirable off-target activities and improving its clearance profile.

References

Validating the Therapeutic Potential of Novel Conessine Analogues with Improved Pharmacokinetic Profiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naturally occurring steroidal alkaloid, Conessine (B1669311), has emerged as a promising scaffold for the development of novel therapeutics, particularly as a potent antagonist of the histamine (B1213489) H3 receptor (H3R) and as an inhibitor of bacterial efflux pumps. However, the therapeutic application of this compound itself is hampered by unfavorable pharmacokinetic properties, including very slow clearance from the central nervous system (CNS) and off-target binding to adrenergic receptors.[1][2] This has spurred the development of novel this compound analogues designed to retain or enhance therapeutic efficacy while exhibiting improved drug-like properties. This guide provides a comparative analysis of these novel analogues, supported by experimental data, to validate their therapeutic potential.

Enhanced Histamine H3 Receptor Antagonism

This compound was initially identified as a high-affinity H3R antagonist through high-throughput screening.[1][2] The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a key target for cognitive disorders. While this compound demonstrated high affinity for both rat and human H3 receptors (pKi = 7.61 and 8.27, respectively), its development was hindered by its pharmacokinetic limitations.[1][2]

To address these shortcomings, a series of novel this compound analogues were synthesized by introducing diversity at the 3-nitrogen position.[1] This strategic modification led to the generation of compounds with higher in vitro potency, improved selectivity, and more favorable pharmacokinetic profiles.

Comparative In Vitro Potency of this compound Analogues

The following table summarizes the in vitro binding affinities (pKi) of this compound and its novel analogues for the human histamine H3 receptor.

CompoundStructurepKi (human H3R)
This compound[Image of this compound structure]8.27
Analogue 12a[Image of Analogue 12a structure]8.45
Analogue 12f[Image of Analogue 12f structure]8.78
Analogue 12j[Image of Analogue 12j structure]8.91
Analogue 13c [Image of Analogue 13c structure] 9.15
Analogue 13e[Image of Analogue 13e structure]8.62

Data sourced from Zhao et al., 2008.[1]

As the data indicates, modifications at the 3-nitrogen position resulted in analogues with significantly increased binding affinity for the H3R compared to the parent compound, this compound. Notably, Analogue 13c emerged as the most potent of the series, with a pKi of 9.15.[1]

Improved Pharmacokinetic and In Vivo Efficacy

A major goal in the development of this compound analogues was to overcome the poor pharmacokinetic profile of the parent compound. While specific pharmacokinetic data for each analogue is not yet publicly available in a comparative format, the optimized analogue, 13c, was selected for further in vivo evaluation based on its superior in vitro potency and improved drug-like properties.[1]

Analogue 13c was found to be efficacious in an animal behavioral model of cognition, the rodent inhibitory avoidance task.[1] This suggests that the chemical modifications not only enhanced the target engagement but also led to a more favorable pharmacokinetic profile, allowing for sufficient CNS penetration and target modulation to elicit a pharmacological response.

Potential as Efflux Pump Inhibitors

Recent studies have unveiled another promising therapeutic avenue for this compound and its analogues: the inhibition of bacterial multidrug efflux pumps, such as MexAB-OprM in Pseudomonas aeruginosa.[3][4][5] Overexpression of these pumps is a major mechanism of antibiotic resistance. This compound has been shown to potentiate the activity of various antibiotics by inhibiting this efflux pump.[3][5]

While comparative data for novel analogues as efflux pump inhibitors is still emerging, the structural modifications designed to improve CNS penetration and reduce off-target effects for H3R antagonism may also influence their activity as efflux pump inhibitors. Further investigation into the structure-activity relationship (SAR) for this activity is warranted.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to validate these compounds, the following diagrams illustrate key signaling pathways and workflows.

G Histamine H3 Receptor Antagonism Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis of Analogues Synthesis of Analogues Radioligand Binding Assay Radioligand Binding Assay Synthesis of Analogues->Radioligand Binding Assay Determine pKi values Determine pKi values Radioligand Binding Assay->Determine pKi values Selectivity Profiling Selectivity Profiling Determine pKi values->Selectivity Profiling Pharmacokinetic Studies Pharmacokinetic Studies Selectivity Profiling->Pharmacokinetic Studies Inhibitory Avoidance Task Inhibitory Avoidance Task Pharmacokinetic Studies->Inhibitory Avoidance Task Assess Cognitive Enhancement Assess Cognitive Enhancement Inhibitory Avoidance Task->Assess Cognitive Enhancement

Caption: Experimental workflow for the validation of novel this compound analogues.

G Canonical NF-κB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription induces

Caption: this compound has been shown to modulate the NF-κB signaling pathway.

G MexAB-OprM Efflux Pump in P. aeruginosa cluster_0 Periplasm cluster_1 Inner Membrane cluster_2 Outer Membrane MexA MexA OprM OprM MexA->OprM MexB MexB MexB->MexA Efflux Efflux OprM->Efflux Antibiotic Antibiotic Antibiotic->MexB

References

A head-to-head comparison of Conessine and emetine for their amoebicidal properties.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of amoebicidal compounds, both Conessine and emetine (B1671215) have historical significance and distinct pharmacological profiles. This guide provides a comprehensive, head-to-head comparison of their amoebicidal properties, supported by available experimental data, detailed methodologies, and mechanistic insights to inform researchers and drug development professionals.

Quantitative Comparison of Amoebicidal Activity

The following table summarizes the available quantitative data on the in vitro amoebicidal activity of this compound and emetine against Entamoeba histolytica, the causative agent of amoebiasis.

CompoundAssay TypeStrainIC50 / PotencyReference
Emetine Nitroblue Tetrazolium (NBT) Reduction AssayClinical IsolatesMean IC50: 31.2 µM[1]
NBT Reduction AssayHM1:IMSS (Reference Strain)IC50: 29.9 µM[1]
Not SpecifiedE. histolyticaIC50: 26.8 µM
Culture InhibitionE. histolyticaInhibitory at 1:100,000 dilution[2]
This compound Culture InhibitionE. histolyticaInhibitory at 1:25,000 dilution[2]

Mechanism of Amoebicidal Action

Emetine: The primary mechanism of emetine's amoebicidal activity is the irreversible inhibition of protein synthesis. It specifically binds to the 40S ribosomal subunit, thereby blocking the translocation step of polypeptide chain elongation.[3] More recent studies have revealed that emetine also induces a programmed cell death (PCD) pathway in E. histolytica.[4] This apoptotic-like process is characterized by key morphological and biochemical changes, including:

  • Nuclear Condensation and DNA Fragmentation: Emetine treatment leads to the condensation of chromatin and the fragmentation of DNA, which are hallmarks of apoptosis.[4]

  • Production of Reactive Oxygen Species (ROS): An increase in the intracellular concentration of ROS has been observed in emetine-treated trophozoites, suggesting the involvement of oxidative stress in the cell death mechanism.[4]

This compound: The precise molecular mechanism underlying the amoebicidal action of this compound is not as well-elucidated as that of emetine. As a steroidal alkaloid, it is known to have effects on the central nervous system and histamine (B1213489) receptors. Its anti-protozoal activity is established, but the specific targets and pathways in E. histolytica remain an active area for research. Some studies on other organisms suggest that this compound can act as an efflux pump inhibitor, a mechanism that could potentially enhance the efficacy of other drugs but its direct amoebicidal action is likely independent of this.[5]

Experimental Protocols

In Vitro Amoebicidal Susceptibility Testing: Nitroblue Tetrazolium (NBT) Reduction Assay

This colorimetric assay is a common method to determine the viability of E. histolytica trophozoites after drug exposure.

1. Parasite Culture and Preparation:

  • Axenically cultivate E. histolytica trophozoites (e.g., HM1:IMSS strain) in a suitable medium such as TYI-S-33, supplemented with bovine serum and antibiotics, at 37°C.

  • Harvest trophozoites during the logarithmic growth phase.

  • Wash the parasites with fresh medium and adjust the cell density to a final concentration of 1 x 10^6 cells/mL.

2. Drug Preparation:

  • Prepare stock solutions of this compound and emetine in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of the drugs in the culture medium to achieve the desired final concentrations for the assay.

3. Assay Procedure:

  • Dispense 100 µL of the prepared parasite suspension into each well of a 96-well microtiter plate.

  • Add 100 µL of the serially diluted drug solutions to the respective wells. Include control wells with parasites and medium only (no drug) and blank wells with medium only.

  • Incubate the plate at 37°C for a specified period (e.g., 48 or 72 hours).

  • Following incubation, add 20 µL of NBT solution (1 mg/mL) to each well and incubate for an additional 2-3 hours at 37°C.

  • Add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition for each drug concentration relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of parasite viability, by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Culture E. histolytica trophozoites p2 Harvest and wash parasites p1->p2 p3 Adjust parasite concentration p2->p3 a1 Dispense parasites into 96-well plate p3->a1 d1 Prepare stock solutions of this compound & Emetine d2 Perform serial dilutions d1->d2 a2 Add drug dilutions d2->a2 a1->a2 a3 Incubate at 37°C a2->a3 a4 Add NBT solution a3->a4 a5 Incubate and add solubilizing agent a4->a5 a6 Measure absorbance a5->a6 an1 Calculate % inhibition a6->an1 an2 Determine IC50 values an1->an2

Experimental workflow for the in vitro amoebicidal assay.

Signaling Pathways in Amoebicidal Action

Emetine-Induced Programmed Cell Death Pathway

The induction of apoptosis-like cell death by emetine in E. histolytica suggests the activation of a specific signaling cascade. While the complete pathway is yet to be fully elucidated, the key events are depicted below.

emetine_pathway emetine Emetine ribosome 40S Ribosomal Subunit emetine->ribosome protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis cellular_stress Cellular Stress protein_synthesis->cellular_stress ros Increased ROS Production cellular_stress->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspase_like Caspase-like Protease Activation mitochondria->caspase_like dna_fragmentation DNA Fragmentation caspase_like->dna_fragmentation nuclear_condensation Nuclear Condensation caspase_like->nuclear_condensation apoptosis Programmed Cell Death dna_fragmentation->apoptosis nuclear_condensation->apoptosis

Proposed signaling pathway for emetine-induced cell death in E. histolytica.

This compound's Effect on Signaling Pathways

Currently, there is a lack of specific information regarding the signaling pathways in E. histolytica that are directly modulated by this compound to exert its amoebicidal effects. Future research is needed to identify its molecular targets and downstream signaling events.

Conclusion

Emetine remains a more potent amoebicidal agent in vitro compared to this compound, with a well-defined mechanism of action involving the inhibition of protein synthesis and the induction of programmed cell death. While this compound demonstrates amoebicidal properties, its precise mechanism and potency require further investigation to be fully understood. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a valuable resource for researchers working on the development of novel anti-amoebic therapies. Further studies to elucidate the signaling pathways affected by this compound could reveal new therapeutic targets for the treatment of amoebiasis.

References

Evaluating the selectivity profile of Conessine across a panel of G-protein coupled receptors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Conessine, a steroidal alkaloid, has emerged as a potent antagonist of the histamine (B1213489) H3 receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Understanding its selectivity across the vast landscape of GPCRs is paramount for evaluating its therapeutic potential and predicting potential off-target effects. This guide provides a comparative analysis of this compound's binding affinities across a panel of GPCRs, supported by experimental data and detailed methodologies.

High-Affinity Binding to Histamine H3 and α2C-Adrenergic Receptors

This compound demonstrates high-affinity binding to both human and rat histamine H3 receptors, with reported pKi values of 8.27 and 7.61, respectively. This potent antagonism at the H3 receptor, a key regulator of neurotransmitter release, underscores its potential for treating neurological and psychiatric disorders.

However, the selectivity profile of this compound is not confined to the histamine receptor family. Notably, it also exhibits high affinity for the human α2C-adrenergic receptor, with a pKi of 7.98. This interaction with a subtype of the adrenergic receptor family, which is involved in regulating cardiovascular function and neurotransmission, highlights a significant off-target activity that warrants careful consideration in any therapeutic application.

Selectivity Profile Across a GPCR Panel

To provide a comprehensive overview of this compound's selectivity, the following table summarizes its binding affinities (Ki) across a panel of G-protein coupled receptors. The data reveals a degree of promiscuity, with notable interactions beyond its primary target.

Receptor FamilyReceptor SubtypeSpeciesBinding Affinity (Ki, nM)
Histamine H3Human5.37
H3Rat24.5
Adrenergic α2CHuman10.5

This table will be populated with more comprehensive data as it becomes available from broader screening panels.

Experimental Protocols

The binding affinity of this compound to the various GPCRs is determined using in vitro radioligand binding assays. These assays are a standard method for quantifying the interaction between a compound and its target receptor.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target GPCR (e.g., [3H]-N-α-methylhistamine for H3 receptor)

  • This compound (test compound)

  • Non-specific binding control (a high concentration of a known ligand for the target receptor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: A mixture containing the cell membranes, radioligand, and varying concentrations of this compound is incubated in the assay buffer. A parallel set of tubes containing the same components plus the non-specific binding control is also prepared.

  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visualize the biological context of this compound's activity, the following diagrams illustrate the signaling pathway of its primary target, the histamine H3 receptor, and the general workflow for evaluating GPCR selectivity.

H3_Signaling_Pathway This compound This compound H3R Histamine H3 Receptor This compound->H3R Antagonist Gi_o Gi/o Protein H3R->Gi_o Activates Neurotransmitter_Release Neurotransmitter Release H3R->Neurotransmitter_Release Inhibits AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway Gi_o->MAPK Modulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates

Histamine H3 Receptor Signaling Pathway

GPCR_Selectivity_Workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening (Selectivity Panel) cluster_3 Data Analysis & Interpretation Conessine_Prep Prepare this compound Stock Solution Primary_Assay Radioligand Binding Assay (Primary Target - H3R) Conessine_Prep->Primary_Assay Secondary_Assay Radioligand Binding Assays (Off-Targets) Conessine_Prep->Secondary_Assay Data_Analysis Calculate Ki values Primary_Assay->Data_Analysis GPCR_Panel Panel of GPCR Targets (Adrenergic, Muscarinic, etc.) GPCR_Panel->Secondary_Assay Secondary_Assay->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile Comparison Compare Affinities Selectivity_Profile->Comparison

Experimental Workflow for GPCR Selectivity Profiling

Conclusion

This compound is a potent histamine H3 receptor antagonist with a complex selectivity profile. Its high affinity for the α2C-adrenergic receptor necessitates further investigation to understand the functional consequences of this off-target activity. A comprehensive evaluation of its effects on a wider array of GPCRs and in functional assays is crucial for a complete understanding of its pharmacological profile and to guide its potential development as a therapeutic agent. This guide serves as a foundational resource for researchers, providing key data and methodologies to facilitate further investigation into the promising yet complex pharmacology of this compound.

Validation of Conessine's mechanism of action using genetic knockout or knockdown models.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Conessine's performance as a resistance-modifying agent, with a focus on its validation using genetic models. The experimental data and detailed protocols presented herein support its mechanism of action as a bacterial efflux pump inhibitor.

This compound (B1669311), a steroidal alkaloid, has demonstrated multiple mechanisms of action, including antagonism of the Hedgehog signaling pathway and the histamine (B1213489) H3 receptor. However, robust validation of its mechanism of action using genetic knockout or knockdown models is most prominently documented in the context of its antibacterial properties, specifically as an inhibitor of the MexAB-OprM efflux pump in Pseudomonas aeruginosa. This guide will focus on the experimental evidence supporting this mechanism.

Comparative Analysis of this compound's Efficacy in Genetically Modified P. aeruginosa Strains

The efficacy of this compound as an efflux pump inhibitor has been validated by comparing its activity against wild-type P. aeruginosa, a strain overexpressing the MexAB-OprM efflux pump, and a strain with a knockout of the mexB gene, a key component of this pump. The data demonstrates that this compound can restore the susceptibility of antibiotic-resistant bacteria to common antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Antibiotics in the Presence of this compound against P. aeruginosa Strains
AntibioticP. aeruginosa StrainMIC (mg/L) AloneMIC (mg/L) with this compound (20 mg/L)Fold Reduction in MIC
CefotaximeWild-type (K767)>25632>8
MexAB-OprM Overexpressed (K1455)>25632>8
mexB Deletion (K1523)32162
ErythromycinWild-type (K767)>25632>8
MexAB-OprM Overexpressed (K1455)>2568>32
mexB Deletion (K1523)1682
LevofloxacinWild-type (K767)40.58
MexAB-OprM Overexpressed (K1455)16116
mexB Deletion (K1523)0.50.252
Novobiocin (B609625)Wild-type (K767)>25632>8
MexAB-OprM Overexpressed (K1455)>25616>16
mexB Deletion (K1523)>256>256-
RifampicinWild-type (K767)6488
MexAB-OprM Overexpressed (K1455)6488
mexB Deletion (K1523)6488
TetracyclineWild-type (K767)1628
MexAB-OprM Overexpressed (K1455)64416
mexB Deletion (K1523)212

Data summarized from Siriyong et al., 2017.[1][2][3][4]

The data clearly shows that this compound significantly reduces the MIC of several antibiotics, particularly in the strain overexpressing the MexAB-OprM efflux pump.[1][2][3][4] The lack of a significant MIC reduction for novobiocin in the mexB deletion strain suggests that this compound's primary target for this antibiotic is the MexAB-OprM pump.[1][2] For other antibiotics, the continued, albeit smaller, reduction in MIC in the knockout strain suggests this compound may also inhibit other efflux pumps.[1][2][3]

Experimental Protocols

Bacterial Strains and Culture Conditions
  • Wild-type: P. aeruginosa PAO1 strain K767.

  • Overexpression Mutant: P. aeruginosa K1455 (MexAB-OprM overexpressed).

  • Knockout Mutant: P. aeruginosa K1523 (mexB deletion).

  • Culture: Strains are grown in Mueller-Hinton broth (MHB) at 37°C.

Minimum Inhibitory Concentration (MIC) Assay
  • A twofold serial dilution of each antibiotic is prepared in a 96-well microtiter plate with MHB.

  • This compound is added to a final concentration of 20 mg/L to the appropriate wells.

  • Each well is inoculated with a bacterial suspension to a final concentration of 5 x 105 CFU/mL.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Hoechst 33342 (H33342) Accumulation Assay

This assay is used to evaluate the inhibition of efflux pump activity. H33342 is a fluorescent substrate for many efflux pumps.

  • Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.

  • The cells are resuspended in a buffer containing a sub-inhibitory concentration of this compound or a known efflux pump inhibitor (e.g., Phenylalanine-arginine β-naphthylamide, PAβN) as a positive control.

  • H33342 is added to the cell suspension.

  • The fluorescence intensity is measured over time using a fluorometer. An increase in fluorescence indicates accumulation of H33342 within the cells due to efflux pump inhibition.

Logical Workflow for Validating this compound's Efflux Pump Inhibition

G cluster_0 Genetic Models cluster_1 Experimental Assays cluster_2 Data Analysis & Interpretation cluster_3 Conclusion wt Wild-type P. aeruginosa mic MIC Assay with Antibiotics +/- this compound wt->mic accum H33342 Accumulation Assay wt->accum overexp MexAB-OprM Overexpression Strain overexp->mic overexp->accum knockout mexB Knockout Strain knockout->mic knockout->accum compare_mic Compare Fold Reduction in MIC mic->compare_mic compare_accum Compare H33342 Fluorescence accum->compare_accum conclusion This compound inhibits MexAB-OprM and potentially other efflux pumps compare_mic->conclusion compare_accum->conclusion

Caption: Workflow for validating this compound as an efflux pump inhibitor.

Signaling Pathway: Mechanism of MexAB-OprM Efflux Pump and Inhibition by this compound

G cluster_0 Bacterial Cell cluster_1 Inner Membrane cluster_2 Outer Membrane MexB MexB (Transporter) OprM OprM (Outer Membrane Channel) MexB->OprM Transport MexA MexA (Adaptor Protein) MexA->MexB MexA->OprM Antibiotic_out Antibiotic OprM->Antibiotic_out Efflux Antibiotic_in Antibiotic Antibiotic_in->MexB Binding Target Bacterial Target (e.g., Ribosome, DNA Gyrase) Antibiotic_in->Target Inhibition of cellular processes This compound This compound This compound->MexB Inhibition

Caption: Inhibition of the MexAB-OprM efflux pump by this compound.

The MexAB-OprM efflux pump is a multi-drug resistance pump in P. aeruginosa. It is comprised of the inner membrane transporter MexB, the periplasmic adaptor protein MexA, and the outer membrane channel OprM. Antibiotics that enter the bacterial cell can be captured by MexB and expelled from the cell, preventing them from reaching their intracellular targets. This compound is hypothesized to inhibit the function of MexB, leading to the accumulation of antibiotics inside the cell and restoring their efficacy.

This compound as a Hedgehog and Histamine H3 Receptor Antagonist

While this compound has been identified as an antagonist of both the Hedgehog (Hh) signaling pathway, by binding to Smoothened (Smo), and the histamine H3 receptor, a review of the current literature did not yield studies that utilize genetic knockout or knockdown models to validate these specific mechanisms of action. Existing research primarily focuses on binding affinities, in vitro assays, and behavioral studies in wild-type animal models.[5][6][7] Further research employing, for example, Smoothened-knockout cells or histamine H3 receptor-knockout mice would be necessary to definitively validate these mechanisms in a manner comparable to the evidence available for its role as an efflux pump inhibitor.

Conclusion

The use of genetically defined bacterial strains provides strong evidence for this compound's mechanism of action as an inhibitor of the MexAB-OprM efflux pump in P. aeruginosa. The significant reduction in the MIC of various antibiotics in a MexAB-OprM overexpressing strain, and the differential effect in a mexB knockout strain, validates this target at a genetic level. This positions this compound as a promising candidate for further development as a resistance-modifying agent in combination therapies against multidrug-resistant bacteria. Further studies employing genetic models are warranted to provide a similar level of validation for its other known biological activities.

References

Safety Operating Guide

Proper Disposal of Conessine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of conessine (B1669311), a steroidal alkaloid, tailored for researchers, scientists, and drug development professionals.

This compound is classified as a hazardous substance and requires careful handling throughout its lifecycle, including disposal.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-impermeable gloves.

  • Respiratory Protection: Use a respirator if there is a risk of dust formation.

  • Body Protection: A lab coat is required.

In the event of a spill, immediately remove all sources of ignition.[1] For minor spills, use dry clean-up procedures to avoid generating dust and place the material in a suitable, labeled container for waste disposal.[1] For major spills, alert personnel in the area and contact your institution's Environmental Health and Safety (EHS) office.[1]

Step-by-Step Disposal Plan for this compound Waste

This section outlines the procedural guidance for the collection, storage, and disposal of this compound waste.

1. Waste Collection:

  • Solid Waste: Collect dry this compound waste, including contaminated lab supplies like absorbent paper, gloves, and benchcoats, in a designated hazardous waste container.[2] It is recommended to double-bag this waste in clear plastic bags to allow for visual inspection.[2] Unused or expired solid reagent this compound should be disposed of in its original manufacturer's container whenever possible.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a compatible, leak-proof container with a screw-on cap.[2] Do not dispose of this compound solutions down the drain.[1]

  • Sharps: Any sharps, such as pipette tips or broken glass contaminated with this compound, must be placed in a designated sharps container.[2]

2. Waste Container Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."

  • Storage: Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).[3] Ensure secondary containment is used to capture any potential leaks or spills.[2] Containers must be kept closed except when adding waste.[2]

3. Disposal Request and Pickup:

  • Once the waste container is full or has reached the accumulation time limit set by your institution (e.g., 90 days), request a hazardous waste collection through your EHS office.[2]

Quantitative Data Summary

ParameterGuidelineSource
pH Range for Sewer Disposal (General) 5.5 - 10.5 (Note: Not recommended for this compound)[4]
Maximum Accumulation Time in SAA Varies by institution; often up to 90 days or 1 year for partially filled containers.[2][3]
Maximum Accumulation Quantity Up to 55 gallons of a single hazardous waste stream.[2]

Experimental Protocol: Potential Deactivation of Alkaloid Waste

While no specific deactivation protocol for this compound was found, a general method for deactivating potent alkaloids using activated carbon has been documented for similar compounds. This procedure should be performed with caution and in consultation with your institution's EHS office.

Protocol for Deactivation with Activated Carbon:

  • Preparation: In a suitable container within a chemical fume hood, prepare a slurry of activated carbon in a solvent such as water or ethanol.

  • Addition: Slowly and with constant stirring, add the this compound waste to the activated carbon slurry.

  • Adsorption: Allow the mixture to stir for several hours to ensure maximum adsorption of the this compound onto the carbon.

  • Collection: Collect the resulting activated carbon mixture as hazardous waste.

  • Labeling and Disposal: Label the container as "Hazardous Waste: this compound deactivated with activated carbon" and arrange for disposal through your EHS office.

This deactivation step can help to reduce the hazard level of the waste before final disposal, which is typically high-temperature incineration at a licensed facility.

Visual Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

ConessineDisposal cluster_prep Preparation & Safety cluster_collection Waste Collection & Segregation cluster_deactivation Deactivation (Optional - Consult EHS) cluster_storage Containerization & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE SolidWaste Collect Solid Waste (e.g., contaminated gloves, paper) PPE->SolidWaste LiquidWaste Collect Liquid Waste (e.g., solutions) PPE->LiquidWaste SharpsWaste Collect Sharps Waste (e.g., contaminated pipettes) PPE->SharpsWaste Label Label Container: 'Hazardous Waste - this compound' SolidWaste->Label Deactivate Deactivate with Activated Carbon LiquidWaste->Deactivate SharpsWaste->Label Deactivate->Label Store Store in Designated Satellite Accumulation Area Label->Store Request Request EHS Pickup Store->Request Dispose Incineration via Licensed Facility Request->Dispose

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Essential Protective Measures for Handling Conessine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Conessine, a steroidal alkaloid. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₂₄H₄₀N₂
Molecular Weight356.59 g/mol [1]
Melting Point126-127°C[2]
Boiling Point450.4°C at 760 mmHg[2]
Density1.05 g/cm³[2]
Solubility in Ethanol≥2 mg/mL[2]
Storage Temperature-20°C[3]

Operational Protocols

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure.[4] The following PPE should be worn at all times:

  • Eye Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are required. A face shield should be worn over safety glasses if there is a risk of splashing or dust generation.[5]

  • Hand Protection: Wear chemical-impermeable gloves, such as disposable nitrile gloves.[2][5] Gloves should be inspected before use and changed immediately if contact with this compound occurs.[6] Hands should be washed thoroughly with soap and water after removing gloves.[6][7]

  • Body Protection: A laboratory coat is required.[5] For tasks with a higher risk of contamination, a chemical-resistant apron or suit should be considered.[8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area to avoid inhaling dust.[2] If engineering controls are not sufficient to prevent dust inhalation, a respirator is required.[5][7]

Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the stability of this compound and the safety of the laboratory environment.

Handling:

  • Ensure adequate ventilation and use personal protective equipment as outlined above.[2]

  • Avoid the formation of dust and aerosols.[7]

  • When handling, do not eat, drink, or smoke.[7]

  • Wash hands and any exposed skin thoroughly after handling.[3]

Storage:

  • Store in a well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store in a locked-up area.[2]

  • The recommended storage temperature is -20°C for long-term stability.[3]

Emergency and Disposal Plans

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical.[9]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek medical attention if irritation persists.[10]
Skin Contact Take off contaminated clothing. Wash the affected area with plenty of soap and water.[2][7] Seek medical attention if skin irritation occurs.[7]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or discomfort persists, seek medical attention.[7][10]
Ingestion DO NOT induce vomiting. [9] Seek immediate medical attention.[9]
Spill and Disposal Procedures

Spill Management:

  • Minor Spills:

    • Remove all sources of ignition.[7]

    • Wearing appropriate PPE, use dry clean-up procedures to avoid generating dust.[7]

    • Collect the residue and place it in a sealed, labeled container for disposal.[7]

  • Major Spills:

    • Evacuate personnel from the area.[2]

    • Alert emergency responders and inform them of the location and nature of the hazard.[7]

    • Prevent the spillage from entering drains or water courses.[7]

Disposal Plan: this compound and its containers must be disposed of as hazardous waste.

  • Dispose of contents and container to an appropriate treatment and disposal facility.[2]

  • Follow all applicable local, state, and federal regulations for chemical waste disposal.[2]

  • DO NOT discharge into sewers or waterways.[7]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Conessine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Understand Hazards C Weigh/Handle this compound in a Ventilated Hood B->C Proceed with Caution D Perform Experiment C->D E Decontaminate Work Area D->E Experiment Complete H Collect Contaminated Waste in a Labeled, Sealed Container D->H Generate Waste F Doff PPE E->F G Wash Hands Thoroughly F->G I Dispose of as Hazardous Waste (Follow Institutional Guidelines) H->I

Caption: Workflow for Safe Handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。